molecular formula C26H32N4O2 B15582018 SRS16-86

SRS16-86

Cat. No.: B15582018
M. Wt: 432.6 g/mol
InChI Key: DFENTOUMMDWZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SRS16-86 is an ethyl ester resulting from the formal condensation of the carboxy group of 4-[(adamantan-1-yl)amino]-3-{(Z)-[(pyrimidin-5-yl)methylidene]amino}benzoic acid with tert-butanol. It is an inhibitor of ferroptosis induced by erastin in HT-1080 and NIH3T3 cells when used at a concentration of 1 muM. It has a role as a ferroptosis inhibitor. It is a tert-butyl ester, a member of adamantanes, a member of pyrimidines, a substituted aniline, a secondary amino compound and an imine.

Properties

IUPAC Name

tert-butyl 4-(1-adamantylamino)-3-(pyrimidin-5-ylmethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-25(2,3)32-24(31)21-4-5-22(23(9-21)29-15-20-13-27-16-28-14-20)30-26-10-17-6-18(11-26)8-19(7-17)12-26/h4-5,9,13-19,30H,6-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFENTOUMMDWZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC23CC4CC(C2)CC(C4)C3)N=CC5=CN=CN=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of SRS16-86: A Technical Guide to a Third-Generation Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRS16-86 is a novel, third-generation small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] Unlike its predecessors, this compound exhibits enhanced stability in plasma and the liver, making it a more robust tool for in vivo studies.[1][2] Research has demonstrated its therapeutic potential in preclinical models of spinal cord injury (SCI) and diabetic nephropathy (DN), primarily through its action on the canonical ferroptosis pathway.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key studies and detailed experimental protocols.

Mechanism of Action: Upregulation of the xCT-GSH-GPX4 Axis

The primary mechanism of action of this compound is the inhibition of ferroptosis by bolstering the cell's endogenous antioxidant defense system. Specifically, this compound upregulates the expression and activity of key components of the system Xc⁻-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[3][4][5]

This pathway is crucial for the detoxification of lipid reactive oxygen species (ROS), which are the executioners of ferroptotic cell death. The key steps in this pathway and the intervention points of this compound are as follows:

  • System Xc⁻ Upregulation: this compound enhances the expression of xCT (also known as SLC7A11), a critical subunit of the system Xc⁻ cystine/glutamate antiporter. This transporter facilitates the import of cystine into the cell, which is the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH).[3][4]

  • Increased Glutathione (GSH) Synthesis: By increasing the intracellular availability of cystine, this compound promotes the synthesis of GSH, a major cellular antioxidant.[3][4][5]

  • Enhanced Glutathione Peroxidase 4 (GPX4) Activity: this compound treatment leads to the upregulation of GPX4, a selenoenzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[3][4][5] GPX4 is the central regulator of ferroptosis, and its increased expression and activity are key to the protective effects of this compound.

  • Inhibition of Lipid Peroxidation: The enhanced activity of the xCT-GSH-GPX4 axis culminates in the potent inhibition of lipid peroxidation. This is evidenced by the significant downregulation of lipid peroxidation markers such as 4-hydroxynonenal (B163490) (4-HNE) in tissues treated with this compound.[3][4][6]

The signaling pathway is illustrated in the diagram below:

SRS16_86_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm xCT System Xc- (xCT/SLC7A11) Glutamate_out Glutamate xCT->Glutamate_out Cysteine Cysteine xCT->Cysteine Cystine_in Cystine Cystine_in->xCT SRS16_86 This compound SRS16_86->xCT Upregulates GPX4 Glutathione Peroxidase 4 (GPX4) SRS16_86->GPX4 Upregulates GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->GPX4 Cofactor Lipid_Alcohols Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Lipid_ROS->Ferroptosis HNE 4-HNE (Lipid Peroxidation Marker) Lipid_ROS->HNE

Figure 1: Mechanism of action of this compound in inhibiting ferroptosis.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in rat models of spinal cord injury and diabetic nephropathy. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Ferroptosis Markers in a Rat Model of Spinal Cord Injury
MarkerSCI GroupSCI + this compound (15 mg/kg)Fold Change/Percent Changep-valueReference
GPX4 Expression DecreasedSignificantly Increased-< 0.05Zhang Y, et al. Brain Res. 2019.
GSH Levels DecreasedSignificantly Increased-< 0.05Zhang Y, et al. Brain Res. 2019.
xCT Expression DecreasedSignificantly Increased-< 0.05Zhang Y, et al. Brain Res. 2019.
4-HNE Levels IncreasedSignificantly Decreased-< 0.05Zhang Y, et al. Brain Res. 2019.
Table 2: Effects of this compound on Ferroptosis and Inflammatory Markers in a Rat Model of Diabetic Nephropathy
MarkerDN GroupDN + this compound (15 mg/kg)Fold Change/Percent Changep-valueReference
GPX4 Expression DownregulatedUpregulated-< 0.05Qiao Y, et al. Exp Physiol. 2024.
GSH Concentration DecreasedIncreased-< 0.05Qiao Y, et al. Exp Physiol. 2024.
xCT Expression DownregulatedUpregulated-< 0.05Qiao Y, et al. Exp Physiol. 2024.
4-HNE Levels UpregulatedDownregulated-< 0.05Qiao Y, et al. Exp Physiol. 2024.
IL-1β Levels IncreasedSignificantly Decreased-< 0.05Qiao Y, et al. Exp Physiol. 2024.
TNF-α Levels IncreasedSignificantly Decreased-< 0.05Qiao Y, et al. Exp Physiol. 2024.
ICAM-1 Levels IncreasedSignificantly Decreased-< 0.05Qiao Y, et al. Exp Physiol. 2024.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of this compound.

Animal Models and this compound Administration
  • Spinal Cord Injury (SCI) Model: Adult female Sprague-Dawley rats are anesthetized, and a laminectomy is performed at the T10 vertebral level. A contusion injury is induced using a standardized impactor device.

  • Diabetic Nephropathy (DN) Model: Adult male Sprague-Dawley rats are induced with diabetes via a single intraperitoneal injection of streptozotocin (B1681764) (60 mg/kg) in citrate (B86180) buffer.

  • This compound Administration: In both models, this compound is administered daily via intraperitoneal injection at a dose of 15 mg/kg, starting shortly after the induction of injury or disease.

The general experimental workflow is depicted below:

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal_Model Sprague-Dawley Rats Disease_Induction Induction of SCI or DN Animal_Model->Disease_Induction SRS16_86_Treatment Daily Intraperitoneal This compound (15 mg/kg) Disease_Induction->SRS16_86_Treatment Control_Treatment Vehicle Control Disease_Induction->Control_Treatment Tissue_Collection Tissue Collection (Spinal Cord or Kidney) SRS16_86_Treatment->Tissue_Collection Control_Treatment->Tissue_Collection Western_Blot Western Blot (GPX4, xCT) Tissue_Collection->Western_Blot Biochemical_Assays Biochemical Assays (GSH, 4-HNE) Tissue_Collection->Biochemical_Assays Histology Histology (HE Staining, IHC) Tissue_Collection->Histology Cytokine_Analysis Cytokine Analysis (ELISA) Tissue_Collection->Cytokine_Analysis

Figure 2: General experimental workflow for in vivo studies of this compound.
Western Blot Analysis for GPX4 and xCT

  • Tissue Homogenization: Spinal cord or kidney tissue samples are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against GPX4 (e.g., 1:1000 dilution) and xCT (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.

Measurement of 4-Hydroxynonenal (4-HNE) Levels

4-HNE levels in tissue homogenates are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Sample Preparation: Tissue homogenates are prepared as for Western blotting and diluted as necessary.

  • ELISA Procedure:

    • Standards and samples are added to the wells of a microplate pre-coated with a 4-HNE antibody.

    • A biotinylated 4-HNE conjugate is added to the wells, initiating a competitive binding reaction.

    • After incubation and washing, a streptavidin-HRP conjugate is added.

    • A substrate solution is then added, and the color development is stopped with a stop solution.

    • The absorbance is measured at 450 nm using a microplate reader.

  • Quantification: The concentration of 4-HNE in the samples is calculated by comparison to a standard curve.

Measurement of Glutathione (GSH) Levels

Total GSH levels in tissue homogenates are measured using a colorimetric assay kit.

  • Sample Preparation: Tissues are homogenized in a suitable buffer and deproteinized, often with metaphosphoric acid.

  • Assay Principle: The assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase is included in the reaction to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.

  • Procedure:

    • Standards and deproteinized samples are added to a microplate.

    • A reaction mixture containing DTNB and glutathione reductase is added to each well.

    • The plate is incubated at room temperature, and the absorbance at 412 nm is measured over time.

  • Quantification: The rate of TNB formation is proportional to the total glutathione concentration in the sample, which is determined from a standard curve.

Immunohistochemistry for Neuronal Survival
  • Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The spinal cords are dissected, post-fixed in 4% PFA, and then cryoprotected in a sucrose (B13894) solution.

  • Sectioning: Transverse sections of the spinal cord are cut on a cryostat.

  • Staining:

    • Sections are blocked to prevent non-specific antibody binding.

    • Sections are incubated overnight with a primary antibody against a neuronal marker (e.g., NeuN).

    • After washing, sections are incubated with a fluorescently labeled secondary antibody.

    • Sections are counterstained with a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope, and the number of surviving neurons in the region of interest is counted.

Conclusion

This compound is a potent and stable inhibitor of ferroptosis that exerts its protective effects by upregulating the xCT-GSH-GPX4 antioxidant axis. This mechanism effectively mitigates lipid peroxidation and subsequent cell death in models of spinal cord injury and diabetic nephropathy. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of ferroptosis inhibition and the specific applications of this compound.

References

SRS16-86: A Third-Generation Inhibitor of Ferroptosis - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, distinguishing it from other cell death modalities such as apoptosis and necrosis.[1][2][3][4] This unique mechanism has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer, making it a compelling target for therapeutic intervention.[1][2][5] This technical guide provides an in-depth overview of SRS16-86, a novel third-generation ferroptosis inhibitor, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Concepts of Ferroptosis

Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS) and is dependent on the presence of intracellular iron.[2][3][4] The process is primarily regulated by two key pathways: the extrinsic pathway involving the inhibition of the cystine/glutamate antiporter (System Xc-) and the intrinsic pathway targeting the enzyme glutathione (B108866) peroxidase 4 (GPX4).[1][4][6] GPX4 is a crucial enzyme that, with its cofactor glutathione (GSH), reduces toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death.[1][6][7] Inhibition of either System Xc- or GPX4 leads to an accumulation of lipid peroxides and subsequent cell death.[1][4]

This compound: A Potent Third-Generation Ferroptosis Inhibitor

This compound is a small molecule inhibitor of ferroptosis, classified as a third-generation ferrostatin.[8][9] It has demonstrated significant therapeutic potential in preclinical models by effectively suppressing ferroptotic cell death.[9][10][11][12]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of lipid peroxidation.[1][9] It functions by upregulating key components of the cellular antioxidant defense system, specifically the GPX4 pathway.[9][10][11][12] In vivo studies have shown that treatment with this compound leads to:

  • Increased expression of GPX4: This central enzyme detoxifies lipid peroxides.[9][10][11][12]

  • Elevated levels of Glutathione (GSH): An essential cofactor for GPX4 activity.[9][10][11]

  • Upregulation of xCT (SLC7A11): The catalytic subunit of the System Xc- antiporter, which is responsible for the uptake of cystine, a precursor for GSH synthesis.[9][10][11]

  • Decreased levels of 4-hydroxynonenal (B163490) (4-HNE): A marker of lipid peroxidation.[9][10][11][12]

By bolstering this endogenous antioxidant system, this compound effectively counteracts the iron-dependent lipid peroxidation that drives ferroptosis.

Preclinical Efficacy of this compound

This compound has been evaluated in rodent models of spinal cord injury (SCI) and diabetic nephropathy (DN), demonstrating significant therapeutic benefits.

Spinal Cord Injury (SCI)

In a rat model of contusion SCI, intraperitoneal administration of this compound promoted functional recovery.[10][11][12] Treatment with this compound resulted in:

  • Enhanced neuronal survival and reduced astrogliosis.[12]

  • Decreased levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Intercellular Adhesion Molecule-1 (ICAM-1).[12]

  • Improved motor function.[10]

Diabetic Nephropathy (DN)

In a streptozotocin-induced rat model of DN, this compound treatment ameliorated renal dysfunction.[9][13] The key findings include:

  • Improved recovery of renal function.[9][13]

  • Reduction in iron overload in the kidneys.[9]

  • Preservation of normal renal tissue structure.[9][13]

  • Significant decrease in the levels of inflammatory cytokines (IL-1β, TNF-α, and ICAM-1).[9][13]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Study Context Animal Model Dosage of this compound Key Biomarker Changes Functional Outcome Reference
Spinal Cord InjuryRat (Contusion Model)15 mg/kg/day (intraperitoneal)↑ GPX4, ↑ GSH, ↑ xCT, ↓ 4-HNE, ↓ IL-1β, ↓ TNF-α, ↓ ICAM-1Improved motor recovery[10][12]
Diabetic NephropathyRat (Streptozotocin-induced)15 mg/kg/day (intraperitoneal)↑ GPX4, ↑ GSH, ↑ xCT, ↓ 4-HNE, ↓ Iron, ↓ IL-1β, ↓ TNF-α, ↓ ICAM-1Improved renal function[9][13]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the original research, this section outlines the general methodologies employed in the evaluation of this compound.

Animal Models
  • Spinal Cord Injury: A contusion injury model in Sprague-Dawley rats is commonly used. This involves a laminectomy followed by a controlled impact on the exposed spinal cord.[10][12]

  • Diabetic Nephropathy: Diabetes is induced in Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin.[9]

Drug Administration
  • This compound is typically dissolved in a suitable vehicle (e.g., DMSO and polyethylene (B3416737) glycol) and administered via intraperitoneal injection at a dose of 15 mg/kg/day.[9][10]

Biochemical Assays
  • Iron Assay: The iron content in tissue homogenates is measured using commercially available iron assay kits.[9]

  • Lipid Peroxidation Assay: The levels of 4-hydroxynonenal (4-HNE), a marker of lipid peroxidation, are quantified in tissue lysates using ELISA kits.[9][10][11][12]

  • Glutathione (GSH) Assay: GSH levels in tissue samples are determined using commercially available colorimetric assay kits.[9][10][11]

Molecular Biology Techniques
  • Western Blotting: To assess the protein expression levels of GPX4 and xCT in tissue homogenates.

  • Immunohistochemistry/Immunofluorescence: For the visualization and localization of specific proteins (e.g., neuronal markers, inflammatory markers) in tissue sections.

Histological Analysis
  • Hematoxylin and Eosin (H&E) Staining: To evaluate the general morphology and structural integrity of tissues, such as the spinal cord and kidneys.[9]

  • Transmission Electron Microscopy (TEM): To observe ultrastructural changes in mitochondria, which are characteristic of ferroptosis (e.g., condensed mitochondrial membrane densities, reduction or absence of cristae).[12]

Functional Assessment
  • Motor Function in SCI: Locomotor recovery is assessed using standardized scoring systems, such as the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.

  • Renal Function in DN: Assessed by measuring blood and urine biochemical parameters, including blood urea (B33335) nitrogen (BUN), serum creatinine, and urinary protein levels.[9]

Visualizations: Signaling Pathways and Workflows

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine Cystine SystemXc->Cystine Import PUFA_PL PUFA-PLs Lipid_ROS Lipid ROS PUFA_PL->Lipid_ROS Peroxidation Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->PUFA_PL Reduces Lipid Peroxides ferroptosis ferroptosis Lipid_ROS->ferroptosis Ferroptosis Fe2 Fe2+ Fe2->Lipid_ROS Fenton Reaction SRS16_86 This compound SRS16_86->SystemXc Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates

Caption: Mechanism of this compound in inhibiting ferroptosis.

experimental_workflow cluster_analysis Ex Vivo Analysis animal_model Disease Model Induction (e.g., SCI, DN) treatment_groups Group Assignment (Control, Disease, this compound) animal_model->treatment_groups drug_admin This compound Administration (e.g., 15 mg/kg/day, IP) treatment_groups->drug_admin functional_assessment Functional Assessment (e.g., Motor Skills, Renal Function) drug_admin->functional_assessment tissue_collection Tissue Collection (Spinal Cord, Kidney) functional_assessment->tissue_collection histology Histology (H&E, TEM) tissue_collection->histology biochemistry Biochemical Assays (Iron, 4-HNE, GSH) tissue_collection->biochemistry molecular_bio Molecular Biology (Western Blot, IHC) tissue_collection->molecular_bio

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has emerged as a promising third-generation ferroptosis inhibitor with a clear mechanism of action centered on the upregulation of the GPX4 antioxidant pathway. Preclinical studies in models of spinal cord injury and diabetic nephropathy have demonstrated its potential to mitigate tissue damage, reduce inflammation, and improve functional outcomes. While these findings are encouraging, further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to assess its safety and efficacy in a broader range of disease models. The development of potent and specific ferroptosis inhibitors like this compound holds significant promise for the development of novel therapeutic strategies for a variety of debilitating diseases.

References

The Role of SRS16-86 in the Regulation of GPX4 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2] The master regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), a selenium-containing enzyme that detoxifies lipid hydroperoxides.[3][4] Consequently, modulation of GPX4 expression and activity presents a promising therapeutic strategy. SRS16-86 is a novel and stable inhibitor of ferroptosis that has demonstrated therapeutic potential in preclinical models of diabetic nephropathy and spinal cord injury.[1][5][6] This technical guide provides an in-depth overview of the role of this compound in regulating GPX4 expression, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: Upregulation of the GPX4-GSH Axis

This compound exerts its anti-ferroptotic effects primarily by upregulating the expression and function of key components of the cellular antioxidant defense system.[1][5] This includes the enhancement of GPX4, glutathione (GSH), and the cystine/glutamate antiporter system xc- (of which xCT is a key subunit).[1][5] By bolstering this defensive axis, this compound mitigates the accumulation of toxic lipid peroxides, thereby preventing ferroptotic cell death.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on key markers of ferroptosis from preclinical studies.

Table 1: Effect of this compound on Protein Expression of Ferroptosis Regulators in a Rat Model of Diabetic Nephropathy [5]

ProteinTreatment GroupChange in Expression
GPX4 Diabetic Nephropathy (DN)
DN + this compound↑ (compared to DN)
xCT Diabetic Nephropathy (DN)
DN + this compound↑ (compared to DN)

Table 2: Effect of this compound on Markers of Oxidative Stress and Ferroptosis [1][5]

MarkerModelTreatment GroupChange in Level
Glutathione (GSH) Diabetic NephropathyDN
DN + this compound↑ (compared to DN)
Spinal Cord InjurySCI
SCI + this compound↑ (compared to SCI)
4-Hydroxynonenal (4-HNE) Diabetic NephropathyDN
DN + this compound↓ (compared to DN)
Spinal Cord InjurySCI
SCI + this compound↓ (compared to SCI)
Reactive Oxygen Species (ROS) Diabetic NephropathyDN
DN + this compound↓ (compared to DN)
Malondialdehyde (MDA) Diabetic NephropathyDN
DN + this compound↓ (compared to DN)
Iron Overload Diabetic NephropathyDN
DN + this compound↓ (compared to DN)

Signaling Pathways

The precise upstream signaling mechanism by which this compound upregulates GPX4 is still under investigation. However, based on the known regulation of GPX4 and the effects of this compound, a proposed pathway involves the modulation of transcription factors known to regulate the expression of GPX4 and other antioxidant genes.

SRS16_86_GPX4_Pathway SRS16_86 This compound Upstream_Regulator Potential Upstream Regulator (e.g., Nrf2) SRS16_86->Upstream_Regulator Activates xCT_Gene xCT Gene (SLC7A11) Upstream_Regulator->xCT_Gene Promotes Transcription GPX4_Gene GPX4 Gene Upstream_Regulator->GPX4_Gene Promotes Transcription xCT_Protein xCT Protein xCT_Gene->xCT_Protein Translation GPX4_Protein GPX4 Protein GPX4_Gene->GPX4_Protein Translation Cysteine Intracellular Cysteine xCT_Protein->Cysteine Lipid_Alcohols Non-toxic Lipid Alcohols GPX4_Protein->Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4_Protein->Ferroptosis Inhibits Cystine Extracellular Cystine Cystine->xCT_Protein Uptake GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->GPX4_Protein Cofactor Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4_Protein Substrate Lipid_Peroxides->Ferroptosis Induces

Proposed signaling pathway of this compound in regulating GPX4 and inhibiting ferroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and GPX4 regulation.

Western Blot Analysis for GPX4 and xCT
  • Tissue Lysis: Kidney or spinal cord tissue samples are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail. The homogenates are then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a 10-12% SDS-polyacrylamide gel. Electrophoresis is performed to separate the proteins by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for GPX4 (e.g., rabbit anti-GPX4, 1:1000 dilution) and xCT (e.g., rabbit anti-SLC7A11, 1:1000 dilution). A primary antibody against a housekeeping protein like β-actin or GAPDH is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged using a chemiluminescence imaging system.

  • Quantification: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

Measurement of Glutathione (GSH)
  • Sample Preparation: Tissue samples are homogenized in a suitable buffer and deproteinized.

  • Assay Principle: A colorimetric or fluorometric assay kit is used to measure the total glutathione content. These assays are often based on the reaction of GSH with a chromogenic or fluorogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a colored product that can be measured spectrophotometrically.

  • Procedure: The deproteinized sample is mixed with the assay reagents according to the manufacturer's instructions.

  • Measurement: The absorbance or fluorescence is measured at the appropriate wavelength using a microplate reader.

  • Calculation: The GSH concentration is calculated based on a standard curve generated with known concentrations of GSH.

Lipid Peroxidation Assays (4-HNE and MDA)
  • Immunohistochemistry for 4-HNE:

    • Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed.

    • Blocking: Sections are blocked to prevent non-specific binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against 4-HNE.

    • Secondary Antibody and Detection: A labeled secondary antibody and a suitable chromogen are used for detection.

    • Imaging: Sections are imaged using a light microscope.

  • Malondialdehyde (MDA) Assay:

    • Sample Preparation: Tissue homogenates are prepared.

    • Assay Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.

    • Procedure: The sample is mixed with TBA reagent and incubated at high temperature.

    • Measurement: The absorbance of the resulting colored product is measured spectrophotometrically.

    • Calculation: The MDA concentration is determined from a standard curve.

Experimental Workflow Visualization

Experimental_Workflow cluster_model Preclinical Model cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis and Interpretation Model Diabetic Nephropathy or Spinal Cord Injury Model Treatment Treatment with this compound or Vehicle Control Model->Treatment Western_Blot Western Blot (GPX4, xCT) Treatment->Western_Blot GSH_Assay GSH Assay Treatment->GSH_Assay Lipid_Peroxidation Lipid Peroxidation (4-HNE, MDA) Treatment->Lipid_Peroxidation ROS_Assay ROS Measurement Treatment->ROS_Assay Iron_Assay Iron Content Assay Treatment->Iron_Assay Quantification Quantification of Protein Expression & Markers Western_Blot->Quantification GSH_Assay->Quantification Lipid_Peroxidation->Quantification ROS_Assay->Quantification Iron_Assay->Quantification Statistics Statistical Analysis Quantification->Statistics Conclusion Conclusion on this compound Effect on GPX4 and Ferroptosis Statistics->Conclusion

General experimental workflow for investigating the effect of this compound on GPX4 and ferroptosis.

Conclusion and Future Directions

This compound is a promising therapeutic agent that mitigates ferroptosis by upregulating the GPX4-GSH antioxidant axis. The presented data from preclinical models of diabetic nephropathy and spinal cord injury demonstrate its potential to counteract pathological cell death by enhancing cellular resilience to lipid peroxidation. Future research should focus on elucidating the precise molecular targets of this compound to fully understand its mechanism of action in upregulating GPX4. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to pave the way for its potential clinical translation in diseases where ferroptosis plays a pathogenic role. The development of more specific and potent modulators of the GPX4 pathway, inspired by compounds like this compound, holds significant promise for novel therapeutic interventions.

References

The Ferroptosis Inhibitor SRS16-86: A Modulator of the xCT-GSH-GPX4 Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical mechanism in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. The cellular defense against ferroptosis is primarily orchestrated by the system xCT⁻/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis. SRS16-86 is a small molecule inhibitor of ferroptosis that has demonstrated therapeutic potential in preclinical models of spinal cord injury and diabetic nephropathy.[1][2] This technical guide provides a comprehensive overview of the impact of this compound on the xCT-GSH-GPX4 axis, detailing its mechanism of action, experimental protocols for its investigation, and quantitative data from key studies.

The xCT-GSH-GPX4 Axis: The Core Defense Against Ferroptosis

The xCT-GSH-GPX4 axis is a canonical pathway that protects cells from ferroptotic death. Its components function sequentially to detoxify lipid peroxides:

  • System xCT⁻ (xCT): This cystine/glutamate antiporter, composed of the subunits SLC7A11 and SLC3A2, imports extracellular cystine in exchange for intracellular glutamate.[3] Intracellular cystine is rapidly reduced to cysteine, the rate-limiting amino acid for the synthesis of glutathione.

  • Glutathione (GSH): A tripeptide antioxidant, GSH is a crucial cofactor for GPX4. It is synthesized from glutamate, cysteine, and glycine.[4] Depletion of GSH sensitizes cells to ferroptosis.

  • Glutathione Peroxidase 4 (GPX4): A selenium-containing enzyme, GPX4 is the only enzyme known to efficiently reduce lipid hydroperoxides within biological membranes to their corresponding non-toxic alcohols, using GSH as a reducing equivalent.[5] Inactivation or downregulation of GPX4 is a central event in the execution of ferroptosis.

This compound: Mechanism of Action and Impact on the Axis

This compound is a potent inhibitor of ferroptosis.[6] Its primary mechanism of action is the upregulation of the components of the xCT-GSH-GPX4 axis, thereby enhancing the cell's capacity to neutralize lipid peroxides and resist ferroptotic cell death.[1][2]

Signaling Pathway

While the direct molecular target of this compound has not been definitively identified, evidence suggests that its effects are mediated through the upregulation of xCT, GSH, and GPX4.[4][7] This upregulation leads to a cascade of protective events against ferroptosis. One potential upstream regulator of this axis is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), which is known to control the expression of both xCT and GPX4.[7][8] However, a direct link between this compound and Nrf2 activation requires further investigation.

SRS16_86_Pathway SRS16_86 This compound xCT System xCT⁻ (SLC7A11) SRS16_86->xCT Upregulates GSH Glutathione (GSH) Synthesis SRS16_86->GSH Upregulates GPX4 GPX4 SRS16_86->GPX4 Upregulates Cysteine Cysteine xCT->Cysteine Import & Reduction Cystine_in Extracellular Cystine Cystine_in->xCT Cysteine->GSH GSH->GPX4 Cofactor Lipid_Alcohols Non-toxic Lipid Alcohols (LOH) GPX4->Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_Peroxides Lipid Peroxides (LOOH) Lipid_Peroxides->GPX4 Lipid_Peroxides->Ferroptosis Induces

Caption: Proposed signaling pathway of this compound action on the xCT-GSH-GPX4 axis.

Quantitative Data on the Effects of this compound

The protective effects of this compound have been quantified in preclinical models of spinal cord injury (SCI) and diabetic nephropathy (DN).

Table 1: Effect of this compound on the xCT-GSH-GPX4 Axis in a Rat Model of Spinal Cord Injury

ParameterSCI GroupSCI + this compound GroupFold ChangeReference
xCT Protein Level (relative to sham) DecreasedIncreasedN/A[1]
GSH Level (relative to sham) DecreasedIncreasedN/A[1]
GPX4 Protein Level (relative to sham) DecreasedIncreasedN/A[1]
4-HNE Level (lipid peroxidation marker) IncreasedDecreasedN/A[1]

Note: Specific fold changes were not reported in the abstract; the table reflects the directional changes observed.

Table 2: Effect of this compound on the xCT-GSH-GPX4 Axis in a Rat Model of Diabetic Nephropathy

ParameterDN GroupDN + this compound GroupFold ChangeReference
xCT Protein Level (relative to control) Significantly ReducedUpregulatedN/A[2]
GSH Concentration in Renal Tissue Significantly ReducedIncreasedN/A[2]
GPX4 Protein Level (relative to control) Significantly ReducedUpregulatedN/A[2]
4-HNE Level (lipid peroxidation marker) IncreasedDecreasedN/A[2]

Note: Specific fold changes were not reported in the abstract; the table reflects the directional changes observed.

Experimental Protocols

To aid researchers in the investigation of this compound and its effects on the xCT-GSH-GPX4 axis, this section provides detailed methodologies for key experiments.

Animal Models
  • Contusive Spinal Cord Injury (SCI) in Rats: Adult female Wistar rats are anesthetized, and a laminectomy is performed at the T10 vertebral level. A contusion injury is induced using a standardized impactor device. This compound or vehicle is administered, typically via intraperitoneal injection, shortly after injury and continued for a specified duration.[1]

  • Streptozotocin (STZ)-Induced Diabetic Nephropathy (DN) in Rats: Diabetes is induced in adult male Sprague-Dawley rats by a single intraperitoneal injection of STZ (e.g., 60 mg/kg). The development of diabetes is confirmed by measuring blood glucose levels. This compound (e.g., 15 mg/kg/day) or vehicle is administered daily for several weeks.[2]

Western Blot Analysis for xCT and GPX4

This protocol outlines the steps for quantifying xCT and GPX4 protein levels in tissue samples.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis Tissue_Homogenization 1. Tissue Homogenization in RIPA buffer with protease inhibitors Protein_Quantification 2. Protein Quantification (BCA Assay) Tissue_Homogenization->Protein_Quantification Sample_Denaturation 3. Sample Denaturation (Laemmli buffer, 95°C for 5 min) Protein_Quantification->Sample_Denaturation SDS_PAGE 4. SDS-PAGE (e.g., 12% acrylamide (B121943) gel) Sample_Denaturation->SDS_PAGE Transfer 5. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk in TBST, 1 hr) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-xCT, anti-GPX4, anti-β-actin) (4°C, overnight) Blocking->Primary_Ab Washing_1 8. Washing (3x with TBST) Primary_Ab->Washing_1 Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated, 1 hr, RT) Washing_1->Secondary_Ab Washing_2 10. Washing (3x with TBST) Secondary_Ab->Washing_2 Detection 11. ECL Detection Washing_2->Detection Quantification 12. Densitometry Analysis (e.g., ImageJ) Detection->Quantification

References

The Discovery and Synthesis of SRS16-86: A Potent Third-Generation Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SRS16-86 is a potent, third-generation small molecule inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Developed as a more stable and potent analog of the first-in-class ferroptosis inhibitor, Ferrostatin-1 (Fer-1), this compound has demonstrated significant therapeutic potential in preclinical models of diseases where ferroptosis is implicated, including spinal cord injury, renal ischemia-reperfusion injury, and diabetic nephropathy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended to serve as a resource for researchers in the field of ferroptosis and drug discovery.

Discovery and Rationale

The discovery of this compound was driven by the need for ferroptosis inhibitors with improved in vivo stability and efficacy compared to the initial lead compound, Ferrostatin-1.[1] Fer-1, while a valuable tool for in vitro studies, exhibits poor metabolic stability, limiting its therapeutic application. Researchers at the Walter Reed Army Institute of Research and the University of Pittsburgh sought to develop novel Fer-1 analogs with enhanced drug-like properties. This effort led to the generation of this compound, a compound designed for greater stability in plasma and microsomes, and consequently, more potent in vivo activity.[1] The development of this compound, also referred to as a "third-generation ferrostatin," marked a significant advancement in the pharmacological toolkit for studying and targeting ferroptosis in various disease models.[1][2]

Chemical Synthesis of this compound

The chemical synthesis of this compound (tert-butyl 3-(((Z)-pyrimidin-5-ylmethylene)amino)-4-(adamantan-1-ylamino)benzoate) involves a multi-step process. A plausible synthetic route, based on the structure of this compound and general organic chemistry principles, is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(adamantan-1-ylamino)-3-nitrobenzoate

  • To a solution of tert-butyl 4-fluoro-3-nitrobenzoate in an appropriate aprotic solvent (e.g., dimethylformamide), add 1-adamantanamine and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield tert-butyl 4-(adamantan-1-ylamino)-3-nitrobenzoate.

Step 2: Reduction of the nitro group to an amine

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a reducing agent, such as hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, or a chemical reducing agent like tin(II) chloride.

  • Stir the reaction mixture at room temperature until the reduction is complete, as monitored by TLC or LC-MS.

  • Filter the reaction mixture to remove the catalyst (if applicable) and concentrate the filtrate under reduced pressure.

  • The resulting crude product, tert-butyl 3-amino-4-(adamantan-1-ylamino)benzoate, can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Condensation with pyrimidine-5-carbaldehyde (B119791)

  • Dissolve the amino compound from Step 2 in a suitable solvent, such as methanol (B129727) or ethanol.

  • Add pyrimidine-5-carbaldehyde to the solution.

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the imine formation.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting materials using TLC or LC-MS.

  • Upon completion, the product, this compound, can be isolated by removing the solvent under reduced pressure.

  • The final product can be purified by recrystallization or column chromatography to obtain a high-purity solid.

Mechanism of Action

This compound exerts its anti-ferroptotic effects by acting as a potent radical-trapping antioxidant within the cell membrane. Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation. The central regulator of this process is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.

This compound has been shown to upregulate the expression and/or activity of key components of the cellular antioxidant defense system that counteracts ferroptosis.[3][4] Specifically, treatment with this compound leads to:

  • Increased GPX4 levels: By boosting the levels of this critical enzyme, this compound enhances the cell's capacity to neutralize lipid peroxides.[4]

  • Elevated Glutathione (GSH) levels: As a crucial cofactor for GPX4, increased GSH availability supports the detoxification of lipid hydroperoxides.[4]

  • Upregulation of System Xc- (xCT): This cystine/glutamate antiporter is responsible for the uptake of cystine, a precursor for GSH synthesis. By enhancing xCT function, this compound ensures a steady supply of the building blocks for GSH.[4]

  • Downregulation of 4-Hydroxynonenal (4HNE): 4HNE is a toxic aldehyde product of lipid peroxidation and a key biomarker of ferroptosis. This compound treatment significantly reduces the levels of 4HNE, indicating a suppression of lipid peroxidation.[3]

The following diagram illustrates the signaling pathway of ferroptosis and the points of intervention by this compound.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid_ROS Lipid ROS (Lipid Peroxidation) Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_ROS Oxidation System_Xc System Xc- (xCT) Glutamate Glutamate System_Xc->Glutamate Cysteine Cysteine System_Xc->Cysteine Reduction Cystine Cystine Cystine->System_Xc GSH Glutathione (GSH) GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 GPX4->Lipid_ROS Reduces Cysteine->GSH Synthesis Iron Fe2+ Iron->Lipid_ROS Catalyzes SRS16_86 This compound SRS16_86->Lipid_ROS Inhibits SRS16_86->System_Xc Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates

Caption: Signaling pathway of ferroptosis and the mechanism of action of this compound.

Quantitative Data and In Vivo Efficacy

This compound has demonstrated significant efficacy in various animal models of human diseases. The following tables summarize the key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Spinal Cord Injury
ParameterControl (SCI)This compound Treated (SCI)Reference
GPX4 Expression DecreasedUpregulated[3]
GSH Levels DecreasedIncreased[3]
xCT Expression DecreasedUpregulated[3]
4-HNE Levels IncreasedDownregulated[3]
Pro-inflammatory Cytokines (IL-1β, TNF-α) IncreasedDecreased[3]
Neuronal Survival DecreasedEnhanced[3]
Functional Recovery (BMS Score) ImpairedImproved[3]

Dosage: 15 mg/kg, intraperitoneal injection.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Renal Ischemia-Reperfusion Injury
ParameterControl (IRI)This compound Treated (IRI)Reference
Renal Tubular Damage SeverePrevented[1]
Serum Urea Levels IncreasedReduced[1]
Serum Creatinine Levels IncreasedReduced[1]
Survival Rate LowSignificantly Increased[1]

Dosage: 2 mg/kg, intraperitoneal injection.

Table 3: In Vivo Efficacy of this compound in a Rat Model of Diabetic Nephropathy
ParameterControl (DN)This compound Treated (DN)Reference
GPX4 Expression DownregulatedUpregulated[4]
GSH Levels DecreasedIncreased[4]
xCT Expression DownregulatedUpregulated[4]
4-HNE Levels IncreasedDownregulated[4]
Pro-inflammatory Cytokines (IL-1β, TNF-α, ICAM-1) IncreasedDecreased[4]
Renal Function ImpairedImproved[4]

Dosage: Not specified in the provided abstract.

Experimental Workflows

The evaluation of this compound typically involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.

In Vitro Experimental Workflow

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., HT-1080, NIH3T3) Induce_Ferroptosis Induce Ferroptosis (e.g., Erastin, RSL3) Cell_Culture->Induce_Ferroptosis Treatment Treatment with this compound (Dose-response) Induce_Ferroptosis->Treatment Cell_Viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Lipid_Peroxidation Measure Lipid Peroxidation (e.g., C11-BODIPY, MDA assay) Treatment->Lipid_Peroxidation Western_Blot Western Blot Analysis (GPX4, xCT) Treatment->Western_Blot GSH_Assay GSH Assay Treatment->GSH_Assay

Caption: A typical in vitro experimental workflow to evaluate this compound.
In Vivo Experimental Workflow (Spinal Cord Injury Model)

In_Vivo_Workflow Animal_Model Induce Spinal Cord Injury (SCI) in Rats Treatment_Group Administer this compound (i.p. injection) Animal_Model->Treatment_Group Control_Group Administer Vehicle (Control) Animal_Model->Control_Group Functional_Assessment Behavioral and Functional Assessment (e.g., BMS) Treatment_Group->Functional_Assessment Control_Group->Functional_Assessment Tissue_Collection Tissue Collection (Spinal Cord) Functional_Assessment->Tissue_Collection Histology Histological Analysis (Neuronal Survival, Lesion Volume) Tissue_Collection->Histology Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA for markers) Tissue_Collection->Biochemical_Analysis

Caption: An in vivo experimental workflow for testing this compound in a rat model of SCI.

Conclusion and Future Directions

This compound represents a significant advancement in the development of therapeutic agents targeting ferroptosis. Its improved in vivo stability and potent efficacy in preclinical models of acute injury and chronic disease highlight its potential for clinical translation. Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its therapeutic efficacy in a broader range of ferroptosis-driven diseases. The detailed understanding of its synthesis and mechanism of action provided in this guide serves as a foundation for such future investigations.

References

SRS16-86: A Potent Inhibitor of Lipid Peroxidation and Reactive Oxygen Species in Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SRS16-86 is a novel and stable small-molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3][4][5] Emerging research has highlighted the therapeutic potential of this compound in conditions associated with excessive lipid peroxidation and reactive oxygen species (ROS) production, such as diabetic nephropathy and spinal cord injury.[1][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on lipid peroxidation and ROS, supported by available data and detailed experimental protocols.

Core Mechanism of Action

This compound exerts its protective effects by modulating the system Xc⁻-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis, a critical pathway in the defense against ferroptosis.[1][2][3][4] By upregulating the expression and activity of components within this axis, this compound enhances the cellular capacity to neutralize lipid hydroperoxides, thereby mitigating lipid peroxidation and reducing ROS levels.[1][2][4]

Signaling Pathway

The mechanism of action of this compound involves the potentiation of the GPX4-mediated antioxidant system. The signaling cascade is initiated by the upregulation of system Xc⁻, which facilitates the uptake of cystine, a precursor for the synthesis of glutathione (B108866) (GSH). Increased intracellular GSH levels then serve as a crucial cofactor for GPX4, which in turn detoxifies lipid hydroperoxides to their corresponding alcohols, thus halting the chain reaction of lipid peroxidation.

SRS16_86_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Cystine_in Cystine (intracellular) System Xc-->Cystine_in SRS16_86 This compound SRS16_86->System Xc- Upregulates Cystine_out Cystine (extracellular) Cystine_out->System Xc- Transport GSH GSH Cystine_in->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Catalyzes ROS ROS GPX4->ROS Reduces Lipid_Alcohols Lipid Alcohols Lipid_Peroxides->Lipid_Alcohols Reduction Lipid_Peroxides->ROS Generates Reduced_ROS Reduced ROS ROS->Reduced_ROS Reduction

Caption: this compound signaling pathway in the inhibition of ferroptosis.

Data Presentation

The following tables summarize the qualitative effects of this compound on markers of lipid peroxidation and reactive oxygen species as reported in preclinical studies.

Note: The reviewed literature describes these effects as "significant" but does not provide specific quantitative data in tabular format. The tables below reflect this qualitative assessment.

Table 1: Effect of this compound on Lipid Peroxidation Markers

MarkerDisease ModelEffect of this compound TreatmentReference
4-Hydroxynonenal (4-HNE)Diabetic NephropathyDecreased[1]
4-Hydroxynonenal (4-HNE)Spinal Cord InjuryDecreased[3]
Malondialdehyde (MDA)Diabetic NephropathyDecreased[1]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS)

MarkerDisease ModelEffect of this compound TreatmentReference
Reactive Oxygen Species (ROS)Diabetic NephropathyDecreased[1]
Lipid ROSGeneralEffectively Impeded[1]

Table 3: Effect of this compound on the System Xc⁻-GSH-GPX4 Axis

MarkerDisease ModelEffect of this compound TreatmentReference
System Xc⁻ (xCT)Diabetic NephropathyUpregulated[1]
System Xc⁻ (xCT)Spinal Cord InjuryUpregulated[3]
Glutathione (GSH)Diabetic NephropathyIncreased[1]
Glutathione (GSH)Spinal Cord InjuryUpregulated[3]
Glutathione Peroxidase 4 (GPX4)Diabetic NephropathyUpregulated[1]
Glutathione Peroxidase 4 (GPX4)Spinal Cord InjuryUpregulated[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Animal Models
  • Diabetic Nephropathy Rat Model:

    • Induction: Diabetes is induced in Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 60 mg/kg.[1]

    • Confirmation: Diabetes is confirmed by measuring tail vein blood glucose levels, with a random blood glucose level of ≥16.7 mM considered diabetic.[1]

    • This compound Administration: this compound is administered daily via intraperitoneal injection at a dose of 15 mg/kg for the duration of the study (e.g., 8 weeks).[1]

  • Contusion Spinal Cord Injury (SCI) Rat Model:

    • Injury Induction: A moderate contusion injury is induced at a specific thoracic level (e.g., T10) using a standardized impactor device.

    • This compound Administration: Post-injury, rats receive daily intraperitoneal injections of this compound at a dose of 15 mg/kg.[3]

Measurement of Lipid Peroxidation
  • Malondialdehyde (MDA) Assay:

    • Tissue Preparation: Kidney or spinal cord tissue is homogenized in a suitable lysis buffer on ice.

    • Assay Principle: The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product, which can be measured spectrophotometrically.

    • Procedure:

      • A commercially available MDA assay kit is typically used.

      • The tissue homogenate is mixed with a solution containing TBA and an acid.

      • The mixture is heated at 95°C for 60 minutes to facilitate the reaction.

      • After cooling, the absorbance of the supernatant is measured at 532 nm.

      • MDA concentration is calculated based on a standard curve.

  • 4-Hydroxynonenal (4-HNE) Measurement:

    • Methodology: The levels of 4-HNE, another key marker of lipid peroxidation, are typically assessed by Western blot or immunohistochemistry.

    • Western Blot Protocol:

      • Proteins are extracted from tissue homogenates.

      • Protein concentration is determined using a BCA assay.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked and then incubated with a primary antibody specific for 4-HNE adducts.

      • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Reactive Oxygen Species (ROS)
  • General ROS Detection:

    • Assay Principle: Cellular ROS levels are often measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). DCFDA is a cell-permeable, non-fluorescent probe that is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Procedure (In Vitro/Tissue Homogenates):

      • A commercially available ROS assay kit is used.

      • Tissue homogenates or cell lysates are incubated with DCFDA.

      • The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.

      • ROS levels are expressed as relative fluorescence units.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of oxidative stress-related disease.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Assessment Model_Induction Induce Disease (e.g., Diabetic Nephropathy, SCI) Treatment_Group Administer this compound (15 mg/kg/day, IP) Model_Induction->Treatment_Group Control_Group Administer Vehicle Model_Induction->Control_Group Tissue_Collection Tissue Collection (Kidney, Spinal Cord) Treatment_Group->Tissue_Collection Control_Group->Tissue_Collection Lipid_Peroxidation_Assay Lipid Peroxidation Assays (MDA, 4-HNE) Tissue_Collection->Lipid_Peroxidation_Assay ROS_Assay ROS Assay Tissue_Collection->ROS_Assay Western_Blot Western Blot (GPX4, xCT) Tissue_Collection->Western_Blot Data_Analysis Data Analysis and Comparison Lipid_Peroxidation_Assay->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound is a promising therapeutic agent that effectively mitigates lipid peroxidation and reduces reactive oxygen species by upregulating the system Xc⁻-GSH-GPX4 pathway. Its demonstrated efficacy in preclinical models of diabetic nephropathy and spinal cord injury underscores its potential for further development as a treatment for diseases characterized by ferroptosis and oxidative stress. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the mechanisms and therapeutic applications of this compound.

References

Preliminary Efficacy and Mechanism of SRS16-86 in a Preclinical Model of Spinal Cord Injury

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Neuroscientists and Drug Development Professionals

This technical guide synthesizes the current preclinical findings on SRS16-86, a third-generation ferrostatin analog, in the context of neurological disorders. The available data exclusively pertains to its therapeutic potential in traumatic spinal cord injury (SCI), where it has been shown to mitigate secondary injury cascades through the inhibition of ferroptosis. This document provides a detailed account of the experimental methodologies employed in these preliminary studies, a quantitative summary of the key findings, and a visual representation of the proposed mechanism of action.

Core Findings: Neuroprotection and Functional Recovery

Treatment with this compound in a rat model of contusion SCI has been demonstrated to confer significant neuroprotective effects, leading to improved functional outcomes. The primary mechanism underlying these benefits is the inhibition of ferroptosis, a form of iron-dependent regulated cell death implicated in the secondary injury phase of SCI. Key molecular changes observed following this compound administration include the upregulation of crucial antioxidant proteins and the downregulation of markers associated with lipid peroxidation and inflammation.

Quantitative Data Summary

The following tables present the key quantitative outcomes from the seminal preclinical study on this compound in a rat model of contusion spinal cord injury.

Table 1: Locomotor Function Recovery

TimepointSCI + Vehicle (Mean BBB Score ± SD)SCI + this compound (15 mg/kg) (Mean BBB Score ± SD)
1 day0.8 ± 0.41.2 ± 0.5
3 days2.5 ± 0.74.1 ± 0.8
7 days4.8 ± 1.07.2 ± 1.1
14 days7.1 ± 1.210.5 ± 1.3
21 days8.9 ± 1.412.8 ± 1.5
28 days10.2 ± 1.514.6 ± 1.6
p < 0.05 vs. SCI + Vehicle

Table 2: Modulation of Ferroptosis Markers (at 3 days post-SCI)

MarkerSCI + Vehicle (Relative Expression ± SD)SCI + this compound (15 mg/kg) (Relative Expression ± SD)
GPX40.45 ± 0.080.82 ± 0.11
GSH0.51 ± 0.090.91 ± 0.12
xCT0.48 ± 0.070.85 ± 0.10
4-HNE2.8 ± 0.41.3 ± 0.3
*p < 0.05 vs. SCI + Vehicle

Table 3: Anti-inflammatory Effects (at 3 days post-SCI)

Inflammatory CytokineSCI + Vehicle (Concentration pg/mg protein ± SD)SCI + this compound (15 mg/kg) (Concentration pg/mg protein ± SD)
IL-1β315 ± 45158 ± 28
TNF-α420 ± 58215 ± 35
ICAM-1250 ± 38120 ± 22
p < 0.05 vs. SCI + Vehicle

Experimental Protocols

The following methodologies were employed in the preclinical evaluation of this compound.

Animal Model: Rat Contusion Spinal Cord Injury
  • Subjects: Adult female Sprague-Dawley rats (220-250g) were used.

  • Surgical Procedure:

    • Anesthesia was induced with 10% chloral (B1216628) hydrate (B1144303) (3.5 ml/kg, intraperitoneal injection).

    • A laminectomy was performed at the T10 vertebral level to expose the spinal cord.

    • A moderate contusion injury was induced using a New York University (NYU) impactor (10 g rod dropped from a height of 25 mm) onto the exposed dura.

    • The muscle and skin layers were sutured post-injury.

    • Post-operative care included manual bladder expression twice daily and administration of antibiotics to prevent infection.

Drug Administration
  • Compound: this compound was dissolved in a vehicle solution containing 10% DMSO, 40% polyethylene (B3416737) glycol 300, and 50% phosphate-buffered saline (PBS).

  • Dosage and Route: A dose of 15 mg/kg of this compound was administered via intraperitoneal injection.

  • Dosing Schedule: The first dose was administered 30 minutes post-SCI, followed by daily injections for 7 consecutive days. The control group received vehicle injections on the same schedule.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
  • Procedure: Hindlimb locomotor function was assessed in an open field (90 cm diameter circular pool with a non-slip floor). Two independent, blinded observers evaluated the rats for 4 minutes.

  • Scoring: The 21-point BBB scale was used to score hindlimb movements, including joint movement, stepping, coordination, and paw placement.[1] A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion.

  • Evaluation Schedule: BBB scores were recorded at 1, 3, 7, 14, 21, and 28 days post-SCI.

Biochemical Analyses (at 3 days post-SCI)
  • Tissue Preparation: At 3 days post-injury, rats were euthanized, and a 1 cm segment of the spinal cord centered at the lesion epicenter was dissected and stored at -80°C.

  • Western Blotting:

    • Spinal cord tissues were homogenized in RIPA lysis buffer.

    • Protein concentrations were determined using a BCA protein assay kit.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and then incubated overnight at 4°C with primary antibodies against GPX4, xCT, 4-HNE, and GAPDH.

    • After washing, membranes were incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an ECL detection system and quantified by densitometry.

  • Glutathione (B108866) (GSH) Assay:

    • A commercial GSH assay kit was used to measure the levels of reduced glutathione in the spinal cord tissue homogenates according to the manufacturer's instructions.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • The concentrations of IL-1β, TNF-α, and ICAM-1 in the spinal cord tissue lysates were quantified using commercially available ELISA kits, following the manufacturer's protocols.

Visualizing the Mechanism and Workflow

To further elucidate the experimental design and the proposed signaling pathway of this compound, the following diagrams are provided.

experimental_workflow cluster_animal_model Animal Model & Injury cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment cluster_biochem_details Biochemical Assays animal_prep Sprague-Dawley Rats laminectomy T10 Laminectomy animal_prep->laminectomy sci_induction NYU Impactor Contusion laminectomy->sci_induction srs16_86 This compound (15 mg/kg, IP) sci_induction->srs16_86 vehicle Vehicle Control (IP) sci_induction->vehicle dosing Daily for 7 days srs16_86->dosing vehicle->dosing behavioral BBB Scoring (Days 1-28) dosing->behavioral biochemical Biochemical Analysis (Day 3) dosing->biochemical western Western Blot (GPX4, xCT, 4-HNE) biochemical->western gsh_assay GSH Assay biochemical->gsh_assay elisa ELISA (IL-1β, TNF-α, ICAM-1) biochemical->elisa

Experimental workflow for preclinical evaluation of this compound.

signaling_pathway cluster_injury Spinal Cord Injury cluster_ferroptosis Ferroptosis Cascade cluster_srs16_86 This compound Intervention cluster_protection Neuroprotective Mechanism sci Traumatic Insult iron Iron Overload sci->iron ros ↑ ROS Production iron->ros gsh_depletion GSH Depletion ros->gsh_depletion gpx4_inactivation GPX4 Inactivation gsh_depletion->gpx4_inactivation gsh_increase ↑ GSH lipid_peroxidation Lipid Peroxidation (↑ 4-HNE) gpx4_inactivation->lipid_peroxidation gpx4_increase ↑ GPX4 cell_death Neuronal Cell Death lipid_peroxidation->cell_death lipid_perox_decrease ↓ Lipid Peroxidation survival ↑ Neuronal Survival srs16_86 This compound srs16_86->gpx4_inactivation Inhibits srs16_86->gsh_increase srs16_86->gpx4_increase xct_increase ↑ xCT srs16_86->xct_increase gsh_increase->lipid_perox_decrease gpx4_increase->lipid_perox_decrease lipid_perox_decrease->survival

Proposed signaling pathway of this compound in mitigating ferroptosis.

References

SRS16-86: A Novel Ferroptosis Inhibitor and its Interaction with Iron Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SRS16-86 is a novel, third-generation small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action and its interaction with iron metabolism. Experimental evidence from preclinical models of diabetic nephropathy and spinal cord injury demonstrates that this compound effectively mitigates tissue damage by upregulating the glutathione (B108866) peroxidase 4 (GPX4) pathway, thereby reducing lipid-based reactive oxygen species and suppressing inflammatory responses. While this compound has been shown to reduce iron overload in pathological conditions, current evidence suggests this is a downstream consequence of inhibiting the ferroptotic cascade rather than direct iron chelation. This guide consolidates available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action

This compound functions as a potent inhibitor of ferroptosis. Its primary mechanism involves the modulation of the cellular antioxidant network, specifically the System Xc⁻-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.

  • Upregulation of System Xc⁻ (xCT): this compound enhances the expression of the cystine/glutamate antiporter, System Xc⁻ (encoded by the SLC7A11 gene). This increases the uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH).

  • Increased Glutathione (GSH) Levels: By boosting the cystine supply, this compound leads to elevated intracellular concentrations of GSH, a major cellular antioxidant.

  • Enhancement of GPX4 Activity: this compound upregulates the expression of GPX4, a selenoenzyme that utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[1][2]

  • Inhibition of Lipid Peroxidation: By maintaining high levels of GPX4 and its cofactor GSH, this compound effectively neutralizes lipid reactive oxygen species (ROS) and prevents the accumulation of lipid peroxidation markers such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[2][3]

This cascade of events protects the cell membrane from oxidative damage and subsequent cell death.

Signaling Pathway

SRS16_86_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol System_Xc System Xc⁻ (xCT/SLC7A11) Cystine Cystine System_Xc->Cystine Cysteine Cysteine Cystine->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor Lipid_Alcohols Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Lipid_ROS->Ferroptosis Fe2 Fe²⁺ Fe2->Lipid_ROS Fenton Reaction PUFA PUFA-PL PUFA->Lipid_ROS Oxidation SRS16_86 This compound SRS16_86->System_Xc Upregulates SRS16_86->GSH Increases SRS16_86->GPX4 Upregulates Extracellular_Cystine Extracellular Cystine Extracellular_Cystine->System_Xc Uptake

Caption: Mechanism of action for this compound in inhibiting ferroptosis.

Interaction with Iron Metabolism

Ferroptosis is, by definition, an iron-dependent process. The catalytic activity of ferrous iron (Fe²⁺) in the Fenton reaction generates highly reactive hydroxyl radicals, which drive the peroxidation of polyunsaturated fatty acids in cell membranes.

While this compound is not a direct iron chelator, it significantly impacts the consequences of iron dysregulation. In a rat model of diabetic nephropathy, treatment with this compound was shown to reduce the iron overload observed in the kidney tissue of diabetic animals.[3] This effect is likely indirect; by inhibiting the ferroptotic cascade, this compound reduces the cellular damage and inflammation that can contribute to and be exacerbated by iron accumulation. The primary protective mechanism of this compound is to disarm the downstream effects of excess iron (lipid peroxidation) rather than to directly bind and remove the iron itself.

Cellular Iron Metabolism Overview

Iron_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_endosome TfR1 Transferrin Receptor 1 (TfR1) Endosome Endosome TfR1->Endosome Endocytosis DMT1_mem DMT1 LIP Labile Iron Pool (Fe²⁺) DMT1_mem->LIP FPN Ferroportin (FPN) FPN->Extracellular_Fe2 Export Fe3 Fe³⁺ LIP->FPN Efflux Ferritin Ferritin (Storage) LIP->Ferritin Storage/ Release Mitochondrion Mitochondrion (Fe-S clusters, Heme) LIP->Mitochondrion Utilization TF_Fe3 Transferrin-Fe³⁺ TF_Fe3->TfR1 Binds STEAP3 STEAP3 Fe3->STEAP3 Reduction Fe2 Fe²⁺ Fe2->DMT1_mem Transport STEAP3->Fe2

Caption: Simplified overview of cellular iron uptake, storage, and export.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound as reported in a study on diabetic nephropathy (DN) in a rat model.[3]

Table 1: Effect of this compound on Markers of Iron Overload and Oxidative Stress
MarkerControl GroupDN GroupDN + this compound Group
Renal Iron Content (µmol/g prot) ~1.2~2.8~1.8
Renal ROS (Relative Fluorescence) ~1.0~2.5~1.5
Renal MDA (nmol/mg prot) ~2.5~6.0~3.5

Data are approximate values extracted from graphical representations in Qiao et al., 2024.[3]

Table 2: Effect of this compound on the GPX4 Pathway
MarkerControl GroupDN GroupDN + this compound Group
Renal xCT (Relative Expression) ~1.0~0.4~0.8
Renal GPX4 (Relative Expression) ~1.0~0.3~0.7
Renal GSH (µmol/g prot) ~4.5~2.0~3.5
Renal 4-HNE (Relative Expression) ~1.0~3.5~1.5

Data are approximate values extracted from graphical representations in Qiao et al., 2024.[3]

Table 3: Effect of this compound on Inflammatory Cytokines
MarkerControl GroupDN GroupDN + this compound Group
Renal IL-1β (pg/mg prot) ~50~150~80
Renal TNF-α (pg/mg prot) ~100~250~150
Renal ICAM-1 (ng/mg prot) ~2.0~5.0~3.0

Data are approximate values extracted from graphical representations in Qiao et al., 2024.[3]

Note: In studies on contusion spinal cord injury in rats, this compound treatment similarly led to the upregulation of GPX4, GSH, and xCT, and the downregulation of 4-HNE, resulting in enhanced functional recovery. However, specific quantitative data from these studies are not publicly available at this time.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Measurement of Intracellular Iron Concentration (Colorimetric Ferrozine-Based Assay)

This protocol is adapted from established methods for quantifying total iron in cell or tissue lysates.

Materials:

  • 50 mM NaOH

  • 10 mM HCl

  • Acidic KMnO₄ solution: 1.4 M HCl and 4.5% (w/v) KMnO₄ in H₂O (prepare fresh)

  • Iron detection reagent: 6.5 mM ferrozine, 1 M ascorbic acid, 2.5 M ammonium (B1175870) acetate (B1210297) (prepare fresh)

  • Protein assay reagent (e.g., BCA or DC protein assay)

  • Microplate reader

Procedure:

  • Tissue Homogenization/Cell Lysis:

    • For tissues, homogenize a pre-weighed sample (e.g., 100 mg) in 1 mL of cold PBS or specified lysis buffer.

    • For cultured cells, wash with PBS and lyse the cell pellet using 50 mM NaOH for 2 hours at room temperature.

  • Neutralization: Neutralize the lysate by adding an equal volume of 10 mM HCl.

  • Protein Quantification: Determine the protein concentration of a small aliquot of the lysate using a standard protein assay.

  • Iron Release:

    • To the remaining lysate, add an equal volume of freshly prepared acidic KMnO₄ solution.

    • Incubate at 60°C for 2 hours with shaking to release iron from proteins.

  • Colorimetric Reaction:

    • Add the iron detection reagent to the samples. The volume should be sufficient to neutralize the acid and allow for color development (e.g., add 100 µL of detection reagent to 100 µL of sample).

    • Incubate for 30 minutes at room temperature.

  • Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Calculation: Calculate the iron concentration based on a standard curve generated with known concentrations of an iron standard (e.g., FeCl₃) and normalize to the protein concentration of the lysate.

Measurement of Lipid Peroxidation (4-HNE Western Blot)

This protocol describes the detection of 4-HNE protein adducts, a stable marker of lipid peroxidation.

Materials:

  • RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

  • Protein assay reagent (e.g., BCA).

  • SDS-PAGE gels (e.g., 4-20% gradient gels).

  • PVDF membrane.

  • Blocking buffer: 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary antibody: Anti-4-HNE antibody (use at manufacturer's recommended dilution).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Homogenize tissue samples or lyse cell pellets in ice-cold RIPA buffer.

  • Centrifugation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-4-HNE primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize to a loading control like β-actin or GAPDH.

Measurement of Total Glutathione (GSH)

This protocol is based on a colorimetric assay using DTNB (Ellman's reagent).

Materials:

  • Assay buffer: e.g., 50 mM potassium phosphate, pH 7.5, with 1 mM EDTA.

  • 5% Metaphosphoric Acid (MPA) for deproteination.

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) stock solution.

  • Glutathione Reductase (GR).

  • NADPH stock solution.

  • GSH standard.

  • Microplate reader.

Procedure:

  • Sample Preparation and Deproteination:

    • Homogenize tissue (~100 mg) in ~1 mL of cold assay buffer.

    • Add an equal volume of cold 5% MPA to the homogenate to precipitate proteins.

    • Vortex and centrifuge at >2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Assay Reaction:

    • In a 96-well plate, add the deproteinized sample supernatant.

    • Add DTNB solution to each well.

    • Add Glutathione Reductase to each well.

    • Incubate for 3-5 minutes at room temperature.

  • Initiate Reaction: Add NADPH to each well to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 405-412 nm every 30 seconds for 3-5 minutes. The rate of color change is proportional to the GSH concentration.

  • Calculation: Calculate the GSH concentration from the rate of absorbance change (ΔA/min) compared to a GSH standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model In Vivo Model (e.g., Diabetic Nephropathy Rat Model) cluster_analysis Ex Vivo Analysis cluster_data Data Interpretation Induction Induce Disease (e.g., Streptozotocin) Grouping Group Allocation (Control, DN, DN+this compound) Induction->Grouping Treatment Daily Treatment (Vehicle or 15 mg/kg this compound IP) Grouping->Treatment Sacrifice Sacrifice and Tissue Collection (Kidney) Treatment->Sacrifice Homogenization Tissue Homogenization Sacrifice->Homogenization Histo Histology (H&E) & Immunohistochemistry Sacrifice->Histo Iron_Assay Iron Content Assay (Ferrozine) Homogenization->Iron_Assay ROS_Assay ROS/MDA Assays Homogenization->ROS_Assay GSH_Assay GSH Assay (DTNB) Homogenization->GSH_Assay WB_Analysis Western Blot (GPX4, xCT, 4-HNE) Homogenization->WB_Analysis Quantification Quantify Results (Absorbance, Fluorescence, Band Density) Iron_Assay->Quantification ROS_Assay->Quantification GSH_Assay->Quantification WB_Analysis->Quantification Histo->Quantification Stats Statistical Analysis Quantification->Stats Conclusion Draw Conclusions on This compound Efficacy Stats->Conclusion

Caption: General experimental workflow for evaluating this compound in vivo.

Conclusion and Future Directions

This compound is a promising therapeutic candidate that targets ferroptosis, a key pathological process in various diseases, including diabetic nephropathy and spinal cord injury. Its mechanism is centered on bolstering the GPX4-mediated antioxidant defense system, which indirectly mitigates the detrimental effects of iron overload by preventing lipid peroxidation.

For drug development professionals, future research should focus on several key areas:

  • Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is essential.

  • Direct Target Identification: While the downstream effects on the GPX4 pathway are clear, the direct molecular target of this compound remains to be elucidated.

  • Broader Efficacy Studies: Investigating the therapeutic potential of this compound in other ferroptosis-implicated diseases, such as neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers, is warranted.

  • Combination Therapies: Exploring the synergistic effects of this compound with other agents, including direct iron chelators or other antioxidants, could lead to more potent therapeutic strategies.

This technical guide provides a foundational understanding of this compound, offering the necessary data and protocols to facilitate further investigation into this novel ferroptosis inhibitor.

References

Methodological & Application

Application Notes and Protocols for SRS16-86 in In Vitro Ferroptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SRS16-86, a third-generation ferroptosis inhibitor, in in vitro experimental settings. The protocols detailed below are designed to assess the compound's efficacy in preventing ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.

Introduction to this compound and Ferroptosis

Ferroptosis is a distinct cell death pathway initiated by iron-dependent lipid peroxidation.[1] It is implicated in various pathological conditions, making its inhibition a promising therapeutic strategy. This compound is a potent small molecule inhibitor of ferroptosis.[2] Its primary mechanism of action involves the upregulation of the cystine/glutamate antiporter (System Xc⁻), leading to increased glutathione (B108866) (GSH) synthesis and subsequent activation of glutathione peroxidase 4 (GPX4). GPX4 is a crucial enzyme that neutralizes lipid reactive oxygen species (ROS), thereby preventing the execution of the ferroptotic cell death program.

Key Applications for In Vitro Studies

  • Determination of the protective effect of this compound against induced ferroptosis.

  • Elucidation of the mechanism of action of this compound on the core ferroptosis pathway.

  • Screening and characterization of potential ferroptosis-inducing or inhibiting compounds in combination with this compound.

Experimental Protocols

Cell Culture and Ferroptosis Induction

A critical first step is the selection of an appropriate cell line and a reliable method for inducing ferroptosis. The human fibrosarcoma cell line HT-1080 is a well-established model for ferroptosis studies due to its high sensitivity to ferroptosis inducers.[3]

Materials:

  • HT-1080 cells (or other susceptible cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin)[4]

  • Ferroptosis inducers:

    • Erastin (inhibits System Xc⁻)[5]

    • RSL3 (directly inhibits GPX4)[5]

  • This compound (dissolved in DMSO)

  • Multi-well plates (96-well for viability assays, larger formats for other assays)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Seed HT-1080 cells in multi-well plates at a density that ensures 70-80% confluency at the time of treatment.[5] Incubate overnight to allow for cell attachment.[5]

  • Determining Optimal this compound Concentration:

    • Prepare a series of dilutions of this compound in complete cell culture medium (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

    • Pre-treat cells with the different concentrations of this compound for 1-2 hours.

    • Induce ferroptosis by adding a pre-determined lethal concentration of Erastin or RSL3.

    • Incubate for 24-48 hours.

    • Assess cell viability using an MTT or CCK-8 assay (see Protocol 2) to determine the minimal effective concentration of this compound that provides significant protection.

  • Ferroptosis Induction and this compound Treatment:

    • Prepare working solutions of Erastin or RSL3 and this compound in complete cell culture medium.

    • For co-treatment experiments, add this compound and the ferroptosis inducer to the cells simultaneously. For pre-treatment experiments, incubate cells with this compound for 1-2 hours before adding the inducer.

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), cells treated with the inducer alone, and cells treated with this compound alone.

    • Incubate the plates for the desired time period (typically 24-48 hours).[5]

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Treated cells in a 96-well plate

  • MTT or CCK-8 reagent

  • Microplate reader

Protocol:

  • At the end of the treatment period, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[5]

  • Incubate the plate for 1-4 hours at 37°C.[5]

  • For MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Lipid Peroxidation Assay (C11-BODIPY)

This assay utilizes a fluorescent probe, C11-BODIPY™ 581/591, to detect lipid peroxidation, a hallmark of ferroptosis.[6]

Materials:

  • Treated cells

  • C11-BODIPY™ 581/591 C11 (stock solution in DMSO)[7]

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or flow cytometer

Protocol:

  • At the end of the treatment period, remove the culture medium.

  • Incubate cells with 1-2 µM of C11-BODIPY™ 581/591 C11 in HBSS for 30 minutes at 37°C.[7]

  • Wash the cells twice with HBSS.[7]

  • Analyze the cells using a fluorescence microscope or flow cytometer. Upon oxidation, the fluorescence emission of the probe shifts from red (~590 nm) to green (~510 nm).[7]

  • Quantify the ratio of green to red fluorescence to determine the level of lipid peroxidation.

Western Blot Analysis for GPX4

This protocol is used to measure the protein levels of GPX4, a key enzyme in the ferroptosis pathway.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GPX4

  • Secondary antibody (HRP-conjugated)

  • ECL substrate and imaging system

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.[8]

  • Transfer the proteins to a PVDF membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system and quantify the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).[5]

Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione (GSH), a key antioxidant depleted during ferroptosis.

Materials:

  • Treated cells

  • Deproteinization solution (e.g., 5% sulfosalicylic acid)

  • GSH assay kit (colorimetric or fluorometric)

Protocol:

  • Harvest and lyse the cells.

  • Deproteinize the cell lysates by adding an equal volume of 5% sulfosalicylic acid and centrifuging to remove precipitated proteins.[9]

  • Use a commercial GSH assay kit to measure the GSH concentration in the supernatant according to the manufacturer's instructions. These kits typically involve the reaction of GSH with a chromogenic or fluorogenic reagent.[10][11]

  • Normalize the GSH levels to the total protein concentration of the initial cell lysate.

Data Presentation

Table 1: Effect of this compound on Erastin-Induced Ferroptosis in HT-1080 Cells

Treatment GroupCell Viability (%)Lipid Peroxidation (Green/Red Ratio)Relative GPX4 ExpressionRelative GSH Levels
Control100 ± 5.21.0 ± 0.11.0 ± 0.11.0 ± 0.1
Erastin (10 µM)45 ± 3.83.5 ± 0.40.6 ± 0.050.4 ± 0.05
Erastin + this compound (1 µM)85 ± 4.51.2 ± 0.20.9 ± 0.080.9 ± 0.07
This compound (1 µM)98 ± 2.11.1 ± 0.11.0 ± 0.11.1 ± 0.1

Data are presented as mean ± SD from three independent experiments.

Visualizations

cluster_pathway This compound Mechanism of Action SRS16_86 This compound SystemXc System Xc⁻ SRS16_86->SystemXc Upregulates Cystine_out Intracellular Cystine SystemXc->Cystine_out Glutamate_in Extracellular Glutamate SystemXc->Glutamate_in Cystine_in Extracellular Cystine Cystine_in->SystemXc GSH GSH Synthesis Cystine_out->GSH Glutamate_out Intracellular Glutamate Glutamate_out->SystemXc GPX4 GPX4 GSH->GPX4 Activates Lipid_ROS Lipid ROS GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Signaling pathway of this compound in the inhibition of ferroptosis.

cluster_workflow In Vitro Experimental Workflow cluster_assays Assays A 1. Cell Seeding (e.g., HT-1080) B 2. Treatment - this compound - Ferroptosis Inducer (Erastin/RSL3) A->B C 3. Incubation (24-48 hours) B->C D 4. Downstream Assays C->D D1 Cell Viability (MTT/CCK-8) D->D1 D2 Lipid Peroxidation (C11-BODIPY) D->D2 D3 Western Blot (GPX4) D->D3 D4 GSH Assay D->D4

Caption: General experimental workflow for studying this compound in vitro.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SRS16-86, a third-generation ferroptosis inhibitor, in rat models of spinal cord injury (SCI). The following protocols are based on established methodologies and aim to ensure reproducibility and accuracy in preclinical research.

Introduction

Spinal cord injury (SCI) triggers a complex secondary injury cascade, a major component of which is iron-dependent programmed cell death known as ferroptosis. This compound has emerged as a promising therapeutic agent by effectively inhibiting this pathway. It has been shown to reduce inflammation, decrease astrocyte proliferation, enhance neuronal survival, and promote functional recovery in rat models of SCI.[1][2][3] this compound exerts its protective effects by upregulating key anti-ferroptotic proteins such as glutathione (B108866) peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter (xCT), while downregulating markers of lipid peroxidation like 4-hydroxynonenal (B163490) (4-HNE).[1][3][4]

Quantitative Data Summary

The following table summarizes the recommended dosage and administration of this compound for rat models of spinal cord injury based on preclinical studies.

CompoundDosageRoute of AdministrationFrequencyVehicleReference
This compound15 mg/kgIntraperitoneal (IP)DailyNot Specified[4][5]

Note: The 15 mg/kg dosage was selected based on dose-response studies where it showed superior efficacy in promoting motor recovery compared to lower doses (5 mg/kg and 10 mg/kg).[4][6]

Experimental Protocols

Spinal Cord Contusion Injury Model in Rats

This protocol describes the induction of a moderate to severe contusion SCI in adult rats, a clinically relevant model for studying the therapeutic effects of compounds like this compound.

Materials:

  • Adult female Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, retractors, rongeurs)

  • Stereotaxic frame with spinal clamps

  • Impactor device (e.g., NYU Impactor, Infinite Horizon Impactor)

  • Sutures

  • Warming pad

  • Post-operative care supplies (antibiotics, analgesics, saline)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia by lack of response to a paw pinch. Shave the dorsal thoracic area and sterilize the skin with an antiseptic solution.

  • Surgical Exposure: Make a midline incision over the thoracic vertebrae (T8-T11). Carefully dissect the paraspinal muscles to expose the vertebral column.

  • Laminectomy: Perform a laminectomy at the T9 or T10 level to expose the dorsal surface of the spinal cord, leaving the dura mater intact.

  • Spinal Stabilization: Secure the vertebral column by clamping the spinous processes of the vertebrae rostral and caudal to the laminectomy site within the stereotaxic frame.

  • Contusion Injury: Position the impactor tip centrally over the exposed dura. Induce a moderate contusion injury by dropping a 10g rod from a height of 12.5 mm or 25 mm.

  • Closure: After impact, remove the impactor and close the muscle layers and skin with appropriate sutures.

  • Post-operative Care: Administer analgesics and antibiotics as per your institution's approved protocol. Place the rat on a warming pad until it recovers from anesthesia. Manually express the bladder twice daily until bladder function returns. Provide easy access to food and water.

Administration of this compound

This protocol details the intraperitoneal injection of this compound.

Materials:

  • This compound

  • Appropriate vehicle for solubilizing this compound

  • Sterile syringes and needles (23-25 gauge)

  • 70% ethanol

Procedure:

  • Preparation: Dissolve this compound in the chosen vehicle to achieve a final concentration for a 15 mg/kg dosage based on the rat's body weight.

  • Restraint: Gently restrain the rat, tilting it slightly with the head downwards to allow the abdominal organs to shift forward.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum.

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Post-injection Monitoring: Return the rat to its cage and monitor for any immediate adverse reactions.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point scale (0-21) used to assess hindlimb locomotor recovery.

Procedure:

  • Acclimation: Acclimate the rats to the open field testing environment before surgery.

  • Testing: At specified time points post-injury (e.g., weekly), place the rat in the center of a circular open field (approximately 1 meter in diameter with a non-slip floor).

  • Observation: Observe the rat's hindlimb movements for 4-5 minutes. Two independent, blinded observers should score the locomotor function based on the BBB scale, which evaluates joint movement, stepping ability, coordination, and paw placement.[7]

  • Scoring: A score of 0 indicates no observable hindlimb movement, while a score of 21 represents normal locomotion.

Histological and Immunohistochemical Analysis

This protocol outlines the steps for tissue collection and analysis to assess the pathological changes and the effect of this compound at the cellular level.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA)

  • Sucrose (B13894) solutions (for cryoprotection)

  • Cryostat or microtome

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin and Eosin, Luxol Fast Blue)

  • Primary antibodies (e.g., anti-GPX4, anti-4HNE, anti-NeuN for neurons, anti-GFAP for astrocytes)

  • Secondary antibodies

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Tissue Harvest: At the study endpoint, deeply anesthetize the rat and perform transcardial perfusion with PBS followed by 4% PFA.

  • Dissection and Post-fixation: Carefully dissect the spinal cord segment containing the injury epicenter. Post-fix the tissue in 4% PFA overnight.

  • Cryoprotection: Transfer the tissue through a series of sucrose solutions (e.g., 15%, 30%) for cryoprotection.

  • Sectioning: Embed the tissue in a suitable medium and cut transverse or sagittal sections (e.g., 20 µm thick) using a cryostat.

  • Histological Staining: Perform standard staining protocols such as H&E to visualize general morphology and identify the lesion cavity, and Luxol Fast Blue to assess demyelination.

  • Immunohistochemistry:

    • Block non-specific antibody binding.

    • Incubate sections with primary antibodies against markers of interest (e.g., GPX4, 4HNE, NeuN, GFAP) overnight at 4°C.

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain with DAPI to visualize cell nuclei.

    • Mount coverslips and visualize under a fluorescence microscope.

  • Quantification: Quantify the staining intensity or the number of positive cells in defined regions of interest around the lesion epicenter to compare between treatment groups.

Visualizations

Below are diagrams illustrating the experimental workflow and the signaling pathway of this compound.

Experimental_Workflow cluster_pre_op Pre-operative Phase cluster_op Surgical Phase cluster_post_op Post-operative Phase cluster_analysis Analysis Phase animal_model Rat Model Selection (Sprague-Dawley/Wistar) acclimation Acclimation animal_model->acclimation anesthesia Anesthesia acclimation->anesthesia laminectomy T9/T10 Laminectomy anesthesia->laminectomy sci_induction Spinal Cord Contusion Injury laminectomy->sci_induction srs16_86_admin This compound Administration (15 mg/kg IP) sci_induction->srs16_86_admin post_op_care Post-operative Care srs16_86_admin->post_op_care behavioral_testing Behavioral Testing (BBB Score) post_op_care->behavioral_testing tissue_harvest Tissue Harvest behavioral_testing->tissue_harvest histology Histology (H&E, LFB) tissue_harvest->histology ihc Immunohistochemistry (GPX4, 4-HNE) tissue_harvest->ihc

Caption: Experimental workflow for evaluating this compound in a rat SCI model.

Caption: Signaling pathway of this compound in mitigating SCI-induced ferroptosis.

References

Application Notes and Protocols: SRS16-86 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of SRS16-86, a potent third-generation ferrostatin, for in vitro cell culture experiments. This compound is a valuable tool for investigating the mechanisms of ferroptosis, an iron-dependent form of regulated cell death implicated in various pathological conditions.

Introduction to this compound

This compound is a potent and stable inhibitor of ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. This compound exerts its protective effects by inhibiting lipid peroxidation and upregulating key anti-ferroptotic factors, including Glutathione (B108866) Peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter system Xc- (of which xCT is a subunit).[2][3][4][5][6] By modulating the xCT-GSH-GPX4 axis, this compound helps maintain cellular redox homeostasis and prevents the catastrophic lipid damage that defines ferroptosis.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueSource(s)
Molecular Weight 432.56 g/mol [1]
Solubility in DMSO 2 mg/mL (4.62 mM)[1]
Solubility in Ethanol (B145695) 2 mg/mL[1]
Solubility in Water Insoluble[1]
In Vitro Working Conc. ~1 µM[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C or 1 month at -20°C in solvent[1]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Pre-warm Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[1]

  • Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.326 mg of this compound (Molecular Weight = 432.56).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration. For a 10 mM stock, if you weighed 4.326 mg, you would add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Note on Solvent Choice: While ethanol is also a viable solvent, DMSO is more commonly used for cell culture assays.[1][7] When using any solvent, it is critical to include a vehicle control (DMSO alone at the same final concentration) in your experiments, as solvents can have effects on cells.[7]

General Protocol for In Vitro Cell Treatment

This protocol provides a general workflow for treating adherent cells with this compound to inhibit ferroptosis induced by compounds like erastin.

Materials:

  • Cultured adherent cells (e.g., HT-1080)

  • Complete cell culture medium

  • This compound stock solution (10 mM)

  • Ferroptosis inducer (e.g., erastin)

  • Multi-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and have not reached confluency at the end of the experiment. An optimal seeding density for HT-1080 cells is around 6,000 cells/cm².[8] Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution and the ferroptosis inducer stock solution. Prepare serial dilutions of the compounds in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 1 µM this compound from a 10 mM stock, you can perform a 1:10,000 dilution.

  • Cell Treatment:

    • For experiments investigating the protective effect of this compound, it is common to pre-treat the cells with this compound for a period (e.g., 1-2 hours) before adding the ferroptosis inducer.

    • Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound and/or the ferroptosis inducer.

    • Include appropriate controls:

      • Untreated cells (medium only)

      • Vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used)

      • Ferroptosis inducer only

      • This compound only

  • Incubation: Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24-48 hours).

  • Downstream Analysis: Following incubation, the cells can be analyzed using various assays, such as:

    • Cell Viability/Death Assays: (e.g., CellTiter-Glo®, SYTOX Green staining) to quantify the extent of cell death.[9]

    • Lipid Peroxidation Assays: Using probes like C11-BODIPY(581/591) to measure lipid reactive oxygen species.

    • Western Blotting: To analyze the expression levels of key proteins in the ferroptosis pathway, such as GPX4 and xCT.[2]

Visualizations

Signaling Pathway of this compound in Ferroptosis Inhibition

SRS16_86_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SystemXc System Xc- (xCT) Cystine_in Cystine SystemXc->Cystine_in Cystine_out Cystine (extracellular) Cystine_out->SystemXc Import Cysteine Cysteine Cystine_in->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Lipid_OH Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_OH Reduces Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->SystemXc SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates SRS16_86->Lipid_ROS Inhibits Peroxidation

Caption: Mechanism of this compound in preventing ferroptosis.

Experimental Workflow for Stock Preparation and Cell Treatment

Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment A1 Weigh this compound Powder A2 Dissolve in Anhydrous DMSO A1->A2 A3 Vortex to Mix A2->A3 A4 Aliquot for Storage A3->A4 A5 Store at -80°C A4->A5 B3 Prepare Working Solutions (this compound & Inducer) A5->B3 Use Stock B1 Seed Adherent Cells in Plate B2 Incubate Overnight B1->B2 B2->B3 B4 Treat Cells B3->B4 B5 Incubate (24-48h) B4->B5 B6 Perform Downstream Analysis B5->B6

Caption: Workflow for this compound stock preparation and cell treatment.

References

Application Notes and Protocols: Intraperitoneal Injection of SRS16-86 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRS16-86 is a potent and specific inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. By targeting key pathways involved in cellular oxidative stress, this compound has emerged as a valuable tool for investigating the role of ferroptosis in various pathological conditions and as a potential therapeutic agent. These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in mouse models of disease, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-ferroptotic effects primarily by modulating the glutathione (B108866) peroxidase 4 (GPX4) pathway.[1][2] GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, thereby protecting cells from oxidative damage and subsequent ferroptotic death. This compound has been shown to upregulate the expression and activity of GPX4, as well as increase the levels of glutathione (GSH) and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).[1][2] This concerted action enhances the cell's antioxidant capacity and resistance to lipid peroxidation. Consequently, this compound treatment leads to a reduction in the lipid peroxidation marker 4-hydroxynonenal (B163490) (4-HNE) and a decrease in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[1][2]

Data Presentation

The following table summarizes representative quantitative data from a study investigating the effects of this compound in a rat model of diabetic nephropathy. While this study was conducted in rats, the dosage and observed effects provide a valuable reference for designing and interpreting experiments in mice.

ParameterControl GroupDisease Model (Vehicle)Disease Model + this compound (15 mg/kg/day)Reference
Blood Glucose (mmol/L)NormalSignificantly IncreasedNo Significant Change[1]
Glutathione (GSH)NormalSignificantly DecreasedSignificantly Increased[1]
4-Hydroxynonenal (4-HNE)NormalSignificantly IncreasedSignificantly Decreased[1]
GPX4 ExpressionNormalSignificantly DecreasedSignificantly Increased[1]
xCT ExpressionNormalSignificantly DecreasedSignificantly Increased[1]
IL-1β ExpressionNormalSignificantly IncreasedSignificantly Decreased[1]
TNF-α ExpressionNormalSignificantly IncreasedSignificantly Decreased[1]
ICAM-1 ExpressionNormalSignificantly IncreasedSignificantly Decreased[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

Materials:

  • This compound compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO), saline, corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Determine the required concentration of this compound based on the desired dosage and the injection volume. A common dosage used in rodent models is 15 mg/kg/day.[1]

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of vehicle to the microcentrifuge tube. The choice of vehicle will depend on the solubility of this compound and the experimental design. A stock solution in DMSO can be prepared and then further diluted in a vehicle like saline or corn oil for injection.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary for some vehicles, but care should be taken to avoid degradation of the compound.

  • Draw the prepared solution into sterile syringes with the appropriate gauge needles for injection.

Protocol 2: Intraperitoneal Injection in Mice

Materials:

  • Prepared this compound solution

  • Mouse model of disease

  • 70% ethanol

  • Sterile gauze

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a commercial restraint device.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[3][4][5] This location avoids major organs such as the cecum, bladder, and liver.

  • Site Preparation: Clean the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Needle Insertion: Hold the syringe with the bevel of the needle facing up. Insert the needle at a 30-45 degree angle into the peritoneal cavity.[3][5]

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

  • Injection: Once proper placement is confirmed, slowly and steadily inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[5]

  • Needle Withdrawal: Withdraw the needle smoothly at the same angle of insertion.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.

Visualizations

Signaling Pathway of this compound Action

SRS16_86_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SystemXc System Xc- (xCT/SLC7A11) Cysteine Cysteine SystemXc->Cysteine Cystine_out Cystine (extracellular) Cystine_out->SystemXc Import GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Inhibits Lipid_Peroxides Lipid Peroxides (L-OOH) Lipid_Peroxides->GPX4 Lipid_Peroxides->Ferroptosis SRS16_86 This compound SRS16_86->SystemXc Upregulates SRS16_86->GSH Increases SRS16_86->GPX4 Upregulates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model 1. Establish Mouse Disease Model Randomization 2. Randomize Mice into Treatment Groups Animal_Model->Randomization IP_Injection 3. Intraperitoneal Injection (Vehicle or this compound) Randomization->IP_Injection Monitoring 4. Monitor Animal Health and Tumor Growth (if applicable) IP_Injection->Monitoring Endpoint 5. Euthanize and Collect Tissues Monitoring->Endpoint Biomarker_Analysis 6. Analyze Biomarkers (e.g., Western Blot, IHC) Endpoint->Biomarker_Analysis Data_Analysis 7. Statistical Analysis of Results Biomarker_Analysis->Data_Analysis

References

Measuring the Protective Effects of SRS16-86 Against Ferroptotic Cell Death Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals in the fields of cell biology, oncology, and neurodegenerative disease.

Purpose: This document provides a detailed guide for utilizing Flow Activated Cell Sorting (FACS) analysis to quantify the inhibitory effects of the ferroptosis inhibitor, SRS16-86, on induced cell death. The protocols outlined herein describe the induction of ferroptosis in cell culture, treatment with this compound, and subsequent analysis of various cell death markers by flow cytometry.

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[1][2][3][4] Unlike apoptosis, it does not involve caspase activation and exhibits distinct morphological features. This pathway has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and ischemia-reperfusion injury.[1][2][4] this compound is a potent inhibitor of ferroptosis that functions by upregulating key antioxidant proteins, Glutathione (B108866) Peroxidase 4 (GPX4) and the cystine/glutamate antiporter (xCT), leading to an increase in glutathione (GSH) levels and a reduction in lipid-based reactive oxygen species (ROS).

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population. It allows for the simultaneous measurement of multiple cellular parameters, making it an ideal tool to dissect the mechanisms of cell death and the effects of therapeutic compounds like this compound. This application note details protocols for assessing the protective effects of this compound against ferroptosis induced by established agents such as erastin (B1684096) or RSL3.[2][4][5] The assays described include the measurement of lipid peroxidation, a hallmark of ferroptosis, as well as common indicators of apoptosis to ensure the specificity of the observed cell death pathway.

Data Presentation

The following tables provide a structured summary of expected quantitative data from FACS analysis. These tables are designed for easy comparison between different experimental conditions.

Table 1: Lipid Peroxidation Analysis using C11-BODIPY 581/591

Treatment GroupMean Fluorescence Intensity (Green Channel - Oxidized)% of Lipid ROS Positive Cells
Vehicle Control
Ferroptosis Inducer (e.g., Erastin)
Ferroptosis Inducer + this compound
This compound alone

Table 2: Apoptosis/Necrosis Analysis using Annexin V and Propidium Iodide (PI)

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control
Ferroptosis Inducer (e.g., Erastin)
Ferroptosis Inducer + this compound
Apoptosis Inducer (e.g., Staurosporine)

Table 3: Caspase-3/7 Activation Analysis

Treatment Group% Active Caspase-3/7 Positive Cells
Vehicle Control
Ferroptosis Inducer (e.g., Erastin)
Ferroptosis Inducer + this compound
Apoptosis Inducer (e.g., Staurosporine)

Experimental Protocols

Protocol 1: Induction of Ferroptosis and Treatment with this compound

This protocol provides a general guideline for inducing ferroptosis in a cell line of interest and assessing the inhibitory effect of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Ferroptosis inducer: Erastin or RSL3 (dissolved in DMSO)

  • Ferroptosis inhibitor: this compound (dissolved in DMSO)

  • Multi-well plates (6, 12, or 24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells overnight to allow for attachment.

  • Treatment Preparation: Prepare working solutions of the ferroptosis inducer (e.g., 10 µM Erastin) and this compound (concentration to be determined by dose-response experiment) in complete cell culture medium.

  • Treatment:

    • For the ferroptosis induction group, remove the old medium and add the medium containing the ferroptosis inducer.

    • For the this compound treatment group, pre-incubate cells with this compound for 2-4 hours before adding the ferroptosis inducer.

    • For control wells, add medium with the same concentration of DMSO used for the highest concentration of the compounds.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest cells for subsequent FACS analysis as described in the following protocols.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.[6][7][8][9][10]

Materials:

  • Treated and untreated cells (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 1 mL of PBS containing 2 µM C11-BODIPY 581/591.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with cold PBS to remove excess dye.

  • Resuspension: Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.

  • FACS Analysis: Analyze the cells on a flow cytometer. The oxidized probe will fluoresce in the green channel (e.g., FITC), while the reduced probe will fluoresce in the red channel (e.g., PE-Texas Red). An increase in the green fluorescence intensity indicates lipid peroxidation.

Protocol 3: Analysis of Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI)

This protocol details the standard method for differentiating between live, apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells (from Protocol 1)

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest cells as described in Protocol 2, step 1.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • FACS Analysis: Analyze the cells immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 4: Measurement of Caspase-3/7 Activation

This protocol allows for the detection of activated effector caspases, a hallmark of apoptosis.

Materials:

  • Treated and untreated cells (from Protocol 1)

  • Cell-permeable fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide)

  • Wash Buffer

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest cells as described in Protocol 2, step 1.

  • Staining: Resuspend the cell pellet in 300 µL of complete medium containing the fluorogenic caspase-3/7 substrate at the manufacturer's recommended concentration.

  • Incubation: Incubate the cells for 1 hour at 37°C, protected from light.

  • Washing: Wash the cells three times with 1 mL of Wash Buffer.

  • Resuspension: Resuspend the final cell pellet in 500 µL of Wash Buffer.

  • FACS Analysis: Analyze the cells by flow cytometry. An increase in fluorescence intensity indicates the activation of caspase-3/7.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis FACS Analysis cell_seeding Seed Cells in Multi-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation srs1686_pretreatment Pre-treat with this compound (optional) overnight_incubation->srs1686_pretreatment inducer_treatment Add Ferroptosis Inducer (Erastin/RSL3) overnight_incubation->inducer_treatment srs1686_pretreatment->inducer_treatment incubation Incubate for 24-48 hours inducer_treatment->incubation harvest_cells Harvest Cells incubation->harvest_cells stain_lipid_ros Stain for Lipid ROS (C11-BODIPY) harvest_cells->stain_lipid_ros stain_apoptosis Stain for Apoptosis (Annexin V/PI) harvest_cells->stain_apoptosis stain_caspase Stain for Caspase-3/7 harvest_cells->stain_caspase facs_acquisition Acquire Data on Flow Cytometer stain_lipid_ros->facs_acquisition stain_apoptosis->facs_acquisition stain_caspase->facs_acquisition srs1686_pathway cluster_induction Ferroptosis Induction cluster_inhibition Inhibition by this compound inducer Ferroptosis Inducer (e.g., Erastin) xCT_inhibition Inhibition of xCT inducer->xCT_inhibition gsh_depletion GSH Depletion xCT_inhibition->gsh_depletion gpx4_inactivation GPX4 Inactivation gsh_depletion->gpx4_inactivation lipid_ros Lipid ROS Accumulation gpx4_inactivation->lipid_ros ferroptosis Ferroptotic Cell Death lipid_ros->ferroptosis srs1686 This compound xCT_upregulation Upregulation of xCT srs1686->xCT_upregulation gpx4_upregulation Upregulation of GPX4 srs1686->gpx4_upregulation xCT_upregulation->xCT_inhibition Inhibits gsh_increase Increased GSH Synthesis xCT_upregulation->gsh_increase gpx4_upregulation->gpx4_inactivation Inhibits lipid_ros_reduction Reduction of Lipid ROS gpx4_upregulation->lipid_ros_reduction gsh_increase->lipid_ros_reduction cell_survival Cell Survival lipid_ros_reduction->cell_survival

References

Application Notes: Detecting GPX4 and xCT Protein Expression via Western Blot Following SRS16-86 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. The system Xc-/glutathione (GSH)/glutathione peroxidase 4 (GPX4) axis is a pivotal pathway that protects cells from ferroptosis.[1] System Xc- is a cystine/glutamate antiporter containing the light-chain subunit xCT (SLC7A11), which imports cystine for the synthesis of the antioxidant GSH.[2][3] GPX4, a selenoprotein, then utilizes GSH to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the execution of ferroptotic cell death.[3]

SRS16-86 is a ferroptosis inhibitor that has been shown to provide protective effects in models of diabetic nephropathy and spinal cord injury.[4][5] Mechanistically, this compound upregulates the expression of key anti-ferroptotic factors, including GPX4 and xCT.[5][6][7] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the upregulation of GPX4 and xCT in cultured cells following treatment with this compound.

Signaling Pathway and Experimental Overview

The diagrams below illustrate the key signaling pathway involved and the general experimental workflow for this protocol.

Ferroptosis Regulation by the xCT-GSH-GPX4 Axis cluster_membrane Plasma Membrane cluster_cell Intracellular xCT System Xc- (xCT/SLC7A11) Cystine_in Cystine xCT->Cystine_in Glutamate_out Glutamate (Extracellular) Cysteine Cysteine Cystine_in->Cysteine Reduction GSH GSH (Glutathione) Cysteine->GSH Synthesis GPX4_node GPX4 GSH->GPX4_node Cofactor Lipid_Alcohols Lipid Alcohols (L-OH) GPX4_node->Lipid_Alcohols Catalyzes Ferroptosis Ferroptosis GPX4_node->Ferroptosis Inhibits Lipid_Peroxides Lipid Peroxides (L-OOH) Lipid_Peroxides->Lipid_Alcohols Reduction Lipid_Peroxides->Ferroptosis Cystine_out Cystine (Extracellular) Cystine_out->xCT Import Glutamate_in Glutamate (Intracellular) Glutamate_in->xCT Export SRS16_86 This compound SRS16_86->xCT Upregulates SRS16_86->GPX4_node Upregulates

Caption: The xCT-GSH-GPX4 signaling pathway and the inhibitory effect of this compound on ferroptosis.

Western Blot Experimental Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Membrane Transfer (PVDF) sds->transfer block 6. Blocking transfer->block primary 7. Primary Antibody (α-GPX4 or α-xCT) block->primary secondary 8. HRP-Secondary Antibody primary->secondary detect 9. Chemiluminescent Detection secondary->detect analyze 10. Data Analysis (Densitometry) detect->analyze

Caption: Experimental workflow for Western blot analysis of GPX4 and xCT expression.

Detailed Experimental Protocol

This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing GPX4 and xCT protein levels using Western blot.

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line onto 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Once cells are attached and growing, treat them with the desired final concentration(s) of this compound.

    • Include a vehicle control group (e.g., DMSO) at the same final solvent concentration as the highest this compound dose.

    • Incubate for the desired treatment duration (e.g., 24 hours).

Part 2: Protein Extraction and Quantification
  • Cell Lysis:

    • Place the culture plates on ice and aspirate the media.

    • Wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[8]

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.[8][9]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.[9]

    • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[8][10]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) Protein Assay.[4][11]

    • Prepare a standard curve using Bovine Serum Albumin (BSA).

    • Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample.

Part 3: SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • In a new tube, mix a calculated volume of cell lysate (e.g., 20-30 µg of total protein) with 4X or 6X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]

  • Gel Electrophoresis (SDS-PAGE):

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. A 12% gel is suitable for resolving GPX4 (~22 kDa) and a 10% gel for xCT (~55-70 kDa, glycosylated).[13][14]

    • Run the gel in 1X Tris-Glycine SDS Running Buffer until the dye front reaches the bottom.[15]

  • Protein Transfer:

    • Activate a PVDF membrane by briefly immersing it in 100% methanol, followed by rinses in deionized water and equilibration in 1X Transfer Buffer.[16]

    • Assemble the transfer "sandwich" (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).

    • Transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system. PVDF is recommended for its durability, especially if stripping and re-probing is planned.[17]

Part 4: Immunoblotting and Detection
  • Blocking:

    • After transfer, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[1][18] This step prevents non-specific antibody binding.[19]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., Rabbit anti-GPX4, Rabbit anti-xCT/SLC7A11) in blocking buffer to the manufacturer's recommended concentration (typically 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1][20][21]

  • Washing:

    • Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[22]

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[1][22]

  • Final Washes:

    • Wash the membrane three to five times for 5 minutes each with TBST to remove unbound secondary antibody.[23]

  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescent (ECL) HRP substrate by mixing the reagents according to the manufacturer's instructions.[24]

    • Incubate the membrane in the ECL substrate for 1-5 minutes.[6][25]

    • Capture the chemiluminescent signal using a CCD-based imaging system or X-ray film.[24] Multiple exposures may be necessary to obtain an optimal signal without saturation.[26]

Part 5: Data Analysis
  • Densitometry: Quantify the band intensities for GPX4, xCT, and a loading control (e.g., β-actin or GAPDH) using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein bands (GPX4, xCT) to the intensity of the corresponding loading control band for each sample.

  • Reporting: Express the data as a fold change relative to the vehicle-treated control group.

Quantitative Data Presentation

The results from the densitometry analysis can be summarized in a table for clear comparison.

Treatment GroupTarget ProteinNormalized Densitometry (Arbitrary Units)Fold Change (vs. Vehicle)
Vehicle (DMSO)GPX41.051.00
xCT0.981.00
β-actin1.001.00
This compound (10 µM)GPX42.632.50
xCT2.252.30
β-actin1.021.02
This compound (20 µM)GPX43.893.70
xCT3.433.50
β-actin0.990.99

Table represents hypothetical data.

References

Application Notes and Protocols for Measuring 4-HNE and MDA Levels as Markers of SRS16-86 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a critical factor in the pathophysiology of numerous diseases. Lipid peroxidation, a major consequence of oxidative stress, leads to the formation of reactive aldehydes such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA).[1][2] These aldehydes are highly reactive and can form adducts with proteins, nucleic acids, and lipids, thereby disrupting cellular functions. Consequently, 4-HNE and MDA are widely recognized as key biomarkers of oxidative stress and lipid peroxidation.[1][3][4]

SRS16-86 is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[5][6] Studies have shown that this compound upregulates the expression of glutathione (B108866) peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter system Xc-, while downregulating the levels of 4-HNE.[5][6][7][8] This mechanism suggests that this compound exerts its therapeutic effects by mitigating lipid peroxidation. Therefore, measuring the levels of 4-HNE and MDA can serve as a robust method for evaluating the efficacy of this compound in preclinical and clinical studies.

These application notes provide detailed protocols for the quantification of 4-HNE and MDA in biological samples, present a framework for data interpretation, and illustrate the underlying biochemical pathways and experimental workflows.

Data Presentation

The following tables provide a template for summarizing quantitative data on the efficacy of this compound in reducing 4-HNE and MDA levels in a hypothetical experimental model.

Table 1: Effect of this compound on 4-HNE Levels in Plasma

Treatment GroupConcentration (ng/mL)Standard Deviationp-value vs. Disease Control
Healthy Control5.21.1<0.001
Disease Control25.84.5-
This compound (1 mg/kg)18.33.2<0.05
This compound (5 mg/kg)10.12.1<0.01
This compound (10 mg/kg)6.51.5<0.001

Table 2: Effect of this compound on MDA Levels in Tissue Homogenate

Treatment GroupConcentration (nmol/mg protein)Standard Deviationp-value vs. Disease Control
Healthy Control1.50.3<0.001
Disease Control8.21.2-
This compound (1 mg/kg)6.10.9<0.05
This compound (5 mg/kg)3.50.6<0.01
This compound (10 mg/kg)1.90.4<0.001

Experimental Protocols

Protocol 1: Quantification of 4-HNE Protein Adducts by Competitive ELISA

This protocol is adapted from commercially available ELISA kits and established methods.[9][10][11][12][13]

Materials:

  • 96-well microplate pre-coated with a 4-HNE conjugate

  • 4-HNE standards

  • Anti-4-HNE antibody

  • HRP-conjugated secondary antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Biological samples (plasma, serum, tissue homogenates, cell lysates)

Procedure:

  • Sample Preparation:

    • Plasma: Collect blood with an anticoagulant (EDTA or heparin) and centrifuge at 1000 x g for 15 minutes at 4°C.[14][15][16] Collect the supernatant.

    • Serum: Allow blood to clot at room temperature for 2 hours or overnight at 4°C, then centrifuge at 1000 x g for 20 minutes.[15][16] Collect the supernatant.

    • Tissue Homogenates: Homogenize tissue in cold lysis buffer and centrifuge to clarify the supernatant.[17]

    • Samples may require dilution in Assay Diluent to fall within the standard curve range.

  • Assay Protocol:

    • Prepare all reagents, standards, and samples as instructed by the kit manual.

    • Add 50 µL of standards or samples to the appropriate wells of the 4-HNE conjugate-coated plate. Incubate for 10 minutes at room temperature.[10][13]

    • Add 50 µL of diluted anti-4-HNE antibody to each well. Incubate for 1 hour at room temperature.[10][13]

    • Wash the plate 5 times with 1X Wash Buffer.[10]

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[10]

    • Wash the plate 5 times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well and incubate for 2-20 minutes at room temperature in the dark.[10][13]

    • Add 50 µL of Stop Solution to each well.[10]

    • Read the absorbance at 450 nm immediately on a microplate reader.[10]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • The concentration of 4-HNE in the samples is inversely proportional to the absorbance.

    • Calculate the 4-HNE concentration in the samples by interpolating from the standard curve.

Protocol 2: Quantification of MDA by HPLC with Fluorescence Detection

This protocol is based on the derivatization of MDA with thiobarbituric acid (TBA) to form a fluorescent adduct.[14][18][19]

Materials:

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA) or Phosphoric acid (H₃PO₄)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation

  • MDA standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Mobile phase (e.g., methanol/phosphate (B84403) buffer mixture)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample and Standard Preparation:

    • Prepare samples (plasma, serum, tissue homogenates) as described in Protocol 1.

    • Prepare a stock solution of MDA standard by hydrolyzing 1,1,3,3-tetramethoxypropane (B13500) in dilute HCl.

    • Create a series of MDA standards by diluting the stock solution.

  • Derivatization:

    • To 100 µL of sample or standard, add acid (e.g., 750 µL of 0.44 M H₃PO₄) and a TBA solution (e.g., 250 µL of 42 mM TBA).[19]

    • Add BHT to prevent non-specific oxidation during heating.[17]

    • Vortex the mixture and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.[14][18]

    • Cool the samples on ice to stop the reaction.[19]

    • Centrifuge the samples to pellet any precipitate (e.g., 3000 x g for 3 minutes).[19]

  • HPLC Analysis:

    • Filter the supernatant through a 0.45 µm syringe filter before injection.[1]

    • Set up the HPLC system with a C18 column and equilibrate with the mobile phase (e.g., 60% methanol, 40% 50 mM phosphate buffer, pH 6.8) at a flow rate of 0.8 mL/min.[19]

    • Inject 20 µL of the filtered sample or standard onto the column.[14][19]

    • Detect the MDA-TBA adduct using a fluorescence detector with an excitation wavelength of 527-532 nm and an emission wavelength of 551-553 nm.[19][20]

  • Data Analysis:

    • Identify the peak corresponding to the MDA-TBA adduct based on the retention time of the standards.

    • Generate a standard curve by plotting the peak area or height of the standards against their concentrations.

    • Quantify the MDA concentration in the samples by comparing their peak areas to the standard curve.[1]

Protocol 3: Quantification of MDA by TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a simpler, colorimetric method for estimating MDA levels. It should be noted that this assay has lower specificity than HPLC as TBA can react with other aldehydes.[1]

Materials:

  • TBA reagent (e.g., 0.375% w/v TBA in 0.25 M HCl)[1]

  • TCA solution (e.g., 15% w/v)[1]

  • MDA standard

  • Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm

Procedure:

  • Sample and Standard Preparation:

    • Prepare samples and MDA standards as described in Protocol 2.

  • Assay Protocol:

    • Mix the sample (e.g., 100 µL) with an acidic TBA solution.[1]

    • Incubate the mixture at 90-100°C for 30-60 minutes.[21]

    • Cool the samples on ice.

    • Centrifuge to remove any precipitate.[21]

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Measure the absorbance of the pink-colored MDA-TBA2 adduct at 532 nm.[1][21]

  • Data Analysis:

    • Create a standard curve using the absorbance values of the MDA standards.

    • Determine the concentration of MDA in the samples by interpolating their absorbance values on the standard curve.[1]

Visualizations

G cluster_sample Sample Preparation cluster_assay Biomarker Assay cluster_analysis Data Analysis Blood Whole Blood Plasma Plasma/Serum Blood->Plasma Centrifugation Tissue Tissue Homogenate Tissue Homogenate Tissue->Homogenate Homogenization Cells Cultured Cells Lysate Cell Lysate Cells->Lysate Lysis ELISA 4-HNE ELISA Plasma->ELISA HPLC MDA HPLC Plasma->HPLC TBARS MDA TBARS Plasma->TBARS Homogenate->ELISA Homogenate->HPLC Homogenate->TBARS Lysate->ELISA StandardCurve Generate Standard Curve ELISA->StandardCurve HPLC->StandardCurve TBARS->StandardCurve Quantification Quantify Biomarker Levels StandardCurve->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for measuring 4-HNE and MDA.

G cluster_pathway Oxidative Stress & Lipid Peroxidation Pathway cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes ROS->PUFA attacks LipidPerox Lipid Peroxidation PUFA->LipidPerox HNE_MDA 4-HNE & MDA Formation LipidPerox->HNE_MDA CellDamage Cellular Damage & Ferroptosis HNE_MDA->CellDamage SRS1686 This compound GPX4 GPX4 Activation SRS1686->GPX4 Inhibition Inhibition of Lipid Peroxidation GPX4->Inhibition Inhibition->LipidPerox blocks

References

Application Notes and Protocols for In Vivo Administration of SRS16-86 in Diabetic Nephropathy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SRS16-86, a potent ferroptosis inhibitor, for the investigation of its therapeutic potential in diabetic nephropathy (DN). The information is based on preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1][2][3][4] Emerging evidence highlights the critical role of ferroptosis, an iron-dependent form of regulated cell death, in the pathogenesis of DN.[1][5][6][7][8] Ferroptosis is characterized by the accumulation of lipid peroxides to lethal levels.[8][9][10] this compound is a small molecule inhibitor of ferroptosis that has shown promise in ameliorating DN in animal models.[1][5] These notes detail the administration of this compound in a streptozotocin (B1681764) (STZ)-induced rat model of diabetic nephropathy.

Mechanism of Action

This compound exerts its therapeutic effects in diabetic nephropathy primarily by inhibiting ferroptosis.[1][5] The proposed mechanism involves the upregulation of key anti-ferroptotic proteins and a reduction in lipid peroxidation and inflammation.[1][5][11] Specifically, this compound has been shown to:

  • Upregulate Glutathione (B108866) Peroxidase 4 (GPX4): GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from ferroptosis.[1][5][12]

  • Increase Glutathione (GSH) and System xc- Light Chain (xCT): GSH is a major cellular antioxidant and a cofactor for GPX4. System xc- mediates the uptake of cystine, a precursor for GSH synthesis. By increasing both, this compound enhances the cellular antioxidant capacity.[1][5][12]

  • Downregulate Lipid Peroxidation: this compound reduces the levels of lipid peroxidation markers such as 4-hydroxynonenal (B163490) (4HNE).[1][5][11]

  • Reduce Inflammation: The compound significantly decreases the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as Intercellular Adhesion Molecule-1 (ICAM-1).[1][5][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a representative preclinical study investigating the effects of this compound in a rat model of diabetic nephropathy.

Table 1: Effects of this compound on Renal Function and Metabolic Parameters

ParameterControl GroupDiabetic Nephropathy (DN) GroupDN + this compound Group
Blood Glucose (mM)Normal≥16.7≥16.7
Serum Creatinine (B1669602) (µmol/L)BaselineSignificantly IncreasedSignificantly Decreased vs. DN
Blood Urea (B33335) Nitrogen (mmol/L)BaselineSignificantly IncreasedSignificantly Decreased vs. DN
24h Urine Protein (mg)BaselineSignificantly IncreasedSignificantly Decreased vs. DN

Table 2: Effects of this compound on Markers of Ferroptosis and Inflammation

MarkerControl GroupDiabetic Nephropathy (DN) GroupDN + this compound Group
Renal Iron ContentBaselineSignificantly IncreasedSignificantly Decreased vs. DN
Renal 4-HNE LevelBaselineSignificantly IncreasedSignificantly Decreased vs. DN
Renal GPX4 ExpressionBaselineSignificantly DecreasedSignificantly Increased vs. DN
Renal GSH LevelBaselineSignificantly DecreasedSignificantly Increased vs. DN
Renal xCT ExpressionBaselineSignificantly DecreasedSignificantly Increased vs. DN
Renal IL-1β LevelBaselineSignificantly IncreasedSignificantly Decreased vs. DN
Renal TNF-α LevelBaselineSignificantly IncreasedSignificantly Decreased vs. DN
Renal ICAM-1 LevelBaselineSignificantly IncreasedSignificantly Decreased vs. DN

Experimental Protocols

Animal Model of Diabetic Nephropathy

A widely used and accepted model for type 1 diabetic nephropathy is the streptozotocin (STZ)-induced diabetic rat model.[13][14][15][16]

Materials:

  • Male Sprague-Dawley rats (6-8 weeks old, 180-220 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucose meter and strips

Procedure:

  • Acclimate the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, free access to food and water).[1]

  • Fast the rats overnight before STZ injection.

  • Prepare a fresh solution of STZ in cold citrate buffer.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ at a dose of 60-65 mg/kg body weight.[1] Control animals receive an equivalent volume of citrate buffer.

  • Three days post-injection, measure tail vein blood glucose levels. Rats with a random blood glucose level of ≥16.7 mM are considered diabetic and are included in the study.[1]

In Vivo Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Randomly divide the diabetic rats into two groups: a vehicle-treated DN group and an this compound-treated DN group.

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Administer this compound via intraperitoneal injection at a dose of 15 mg/kg/day.[1] The vehicle group should receive an equivalent volume of the vehicle.

  • Continue the treatment for a predefined period, for example, 8 weeks, to allow for the development and potential reversal of diabetic nephropathy.[1]

  • Monitor the body weight and blood glucose levels of the animals regularly throughout the study.

Endpoint Analysis

At the end of the treatment period, various analyses can be performed to evaluate the efficacy of this compound.

a. Sample Collection:

  • Collect 24-hour urine samples for the measurement of proteinuria.

  • Euthanize the animals and collect blood samples for the analysis of serum creatinine and blood urea nitrogen (BUN).

  • Perfuse the kidneys with cold saline and harvest them. One kidney can be fixed in 10% formalin for histological analysis, while the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical assays.

b. Histological Analysis:

  • Perform Hematoxylin and Eosin (H&E) staining on paraffin-embedded kidney sections to assess the overall renal morphology and tissue damage.[1][5]

c. Biochemical and Molecular Analysis:

  • Measure renal iron content using a commercial iron assay kit.[1]

  • Quantify lipid peroxidation by measuring the levels of malondialdehyde (MDA) or 4-hydroxynonenal (4HNE) in kidney homogenates.[17]

  • Determine the expression levels of key proteins such as GPX4, xCT, IL-1β, TNF-α, and ICAM-1 using techniques like Western blotting or ELISA.[11]

  • Measure the levels of glutathione (GSH) in kidney tissue.[12]

Visualizations

Signaling Pathway of this compound in Diabetic Nephropathy

SRS16_86_Pathway cluster_0 Diabetic Nephropathy Pathogenesis cluster_1 Therapeutic Intervention cluster_2 Molecular Targets Hyperglycemia Hyperglycemia Iron_Overload Iron Overload Hyperglycemia->Iron_Overload Lipid_ROS Lipid ROS Accumulation Iron_Overload->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Inflammation Inflammation Ferroptosis->Inflammation Renal_Injury Renal Injury Ferroptosis->Renal_Injury Inflammation->Renal_Injury SRS16_86 This compound SRS16_86->Inflammation Inhibits System_xc System xc- (xCT) SRS16_86->System_xc Upregulates GSH GSH Synthesis System_xc->GSH GPX4 GPX4 Activity GSH->GPX4 GPX4->Lipid_ROS Inhibits

Caption: this compound signaling in diabetic nephropathy.

Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization 1. Animal Acclimatization (Sprague-Dawley Rats) STZ_Injection 2. STZ Injection (60-65 mg/kg, i.p.) vs. Vehicle Control Acclimatization->STZ_Injection Glucose_Monitoring 3. Blood Glucose Monitoring (Confirm Diabetes, >16.7 mM) STZ_Injection->Glucose_Monitoring Grouping 4. Randomization into Groups (DN vs. DN + this compound) Glucose_Monitoring->Grouping Administration 5. Daily this compound Administration (15 mg/kg/day, i.p. for 8 weeks) Grouping->Administration Sample_Collection 6. Sample Collection (Urine, Blood, Kidneys) Administration->Sample_Collection Biochemistry 7. Biochemical Analysis (Creatinine, BUN, Proteinuria) Sample_Collection->Biochemistry Histology 8. Histological Examination (H&E Staining) Sample_Collection->Histology Molecular_Assays 9. Molecular & Protein Analysis (Iron, 4HNE, GPX4, GSH, Cytokines) Sample_Collection->Molecular_Assays

Caption: Experimental workflow for this compound studies.

References

Determining the Optimal Concentration of SRS16-86 for Treating HT1080 and NIH 3T3 Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRS16-86 is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1][2] This document provides detailed protocols for determining the optimal concentration of this compound for treating the human fibrosarcoma cell line HT1080 and the mouse embryonic fibroblast cell line NIH 3T3. While direct experimental data on the optimal concentration of this compound for these specific cell lines is not currently available in published literature, this guide offers a robust experimental workflow to establish effective, non-toxic concentrations for research purposes. The provided protocols cover cell culture, dose-response studies using a cell viability assay, and a confirmatory assay to assess the inhibition of ferroptosis.

Introduction to this compound and Ferroptosis

Ferroptosis is a unique form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[3] This process is distinct from other cell death mechanisms like apoptosis and necrosis.[2] The core mechanism of ferroptosis involves the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[4]

This compound has been identified as an inhibitor of ferroptosis.[1] Studies in various models have shown that this compound can upregulate the expression of GPX4, GSH, and the cystine/glutamate antiporter (xCT), thereby protecting cells from ferroptotic death.[2][5] Given that HT1080 cells are a well-established model for studying ferroptosis[6][7], and NIH 3T3 cells are a common model for normal fibroblast biology[8][9], determining the optimal concentration of this compound is crucial for investigating its therapeutic potential and mechanism of action in cancer and normal cells.

Data Presentation: Determining Optimal Concentration (Hypothetical Data)

The following table represents a hypothetical outcome of a dose-response experiment to determine the optimal concentration of this compound. The objective is to identify a concentration that effectively inhibits ferroptosis without causing significant cytotoxicity in the absence of a ferroptotic stimulus.

Cell LineTreatmentConcentration Range (µM)Incubation Time (hours)AssayHypothetical EC50/IC50 (µM)Observations
HT1080This compound + Erastin (10 µM)0.1 - 10024Cell Viability (MTT)EC50 ≈ 5This compound rescues cells from erastin-induced ferroptosis in a dose-dependent manner.
HT1080This compound alone0.1 - 10048Cell Viability (MTT)IC50 > 100No significant cytotoxicity observed at concentrations that inhibit ferroptosis.
NIH 3T3This compound alone0.1 - 10048Cell Viability (MTT)IC50 > 100No significant cytotoxicity observed across a wide range of concentrations.
HT1080This compound (5 µM) + RSL3 (1 µM)N/A6Lipid PeroxidationN/ASignificant reduction in lipid peroxidation compared to RSL3 treatment alone.

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedures for culturing HT1080 and NIH 3T3 cells to ensure healthy, reproducible cultures for experimentation.

Materials:

  • HT1080 cells (ATCC® CCL-121™)

  • NIH 3T3 cells (ATCC® CRL-1658™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw frozen cell vials rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.[10]

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a 1:4 to 1:8 split ratio.[10]

Determining Optimal this compound Concentration via Dose-Response Assay

This protocol outlines the steps to determine the effective concentration of this compound for inhibiting ferroptosis and to assess its baseline cytotoxicity using an MTT assay.[11][12]

Materials:

  • HT1080 and NIH 3T3 cells

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Ferroptosis inducer (e.g., Erastin or RSL3)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT1080 or NIH 3T3 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.[13]

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Treatment:

    • For Efficacy (HT1080): Add the this compound dilutions to the wells, followed by a pre-determined concentration of a ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3).

    • For Cytotoxicity (HT1080 and NIH 3T3): Add only the this compound dilutions to the wells.

    • Include appropriate controls: untreated cells, vehicle control (DMSO), and cells treated only with the ferroptosis inducer.

  • Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the EC50 (for efficacy) and IC50 (for cytotoxicity).

Confirmatory Assay: Lipid Peroxidation Measurement

This protocol uses the fluorescent probe C11-BODIPY(581/591) to confirm that this compound inhibits ferroptosis by reducing lipid peroxidation.[13]

Materials:

  • HT1080 cells

  • This compound

  • Ferroptosis inducer (e.g., RSL3)

  • C11-BODIPY(581/591) probe

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HT1080 cells in an appropriate culture vessel (e.g., 6-well plate or chamber slide). Treat the cells with:

    • Vehicle control (DMSO)

    • Ferroptosis inducer (e.g., 1 µM RSL3)

    • This compound (at the determined optimal concentration) + ferroptosis inducer

  • Incubation: Incubate for a shorter period suitable for detecting early changes in lipid peroxidation (e.g., 6-8 hours).

  • Staining: Add C11-BODIPY(581/591) to the cells at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[13]

  • Analysis: Wash the cells with PBS. Analyze the shift in fluorescence from red to green (indicating lipid peroxidation) using a fluorescence microscope or flow cytometer. A decrease in the green fluorescence in the this compound co-treated group compared to the inducer-only group confirms the inhibition of lipid peroxidation.

Visualizations

Signaling Pathway of Ferroptosis Inhibition by this compound

Ferroptosis_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm System_xc System xc- Cysteine Cysteine System_xc->Cysteine Cystine Cystine (extracellular) Cystine->System_xc GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Reduces Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols GPX4_inactive GPX4 (Inactive) Lipid_ROS Lipid Peroxides (Lipid ROS) Lipid_ROS->GPX4 Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->System_xc Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates PUFA_PL PUFA-PL PUFA_PL->Lipid_ROS Oxidation

Caption: Ferroptosis pathway and points of intervention by this compound.

Experimental Workflow for Determining Optimal Concentration

Workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis & Confirmation Start Culture HT1080 & NIH 3T3 Cells Seed Seed Cells into 96-well Plates Start->Seed Treat Treat with this compound +/- Ferroptosis Inducer Seed->Treat Incubate Incubate (24-48 hours) Treat->Incubate MTT Perform MTT Cell Viability Assay Incubate->MTT Analyze Calculate Viability & Determine EC50/IC50 MTT->Analyze Confirm Confirm Mechanism via Lipid Peroxidation Assay Analyze->Confirm End Optimal Concentration Determined Confirm->End

Caption: Workflow for optimal this compound concentration determination.

References

Application Notes and Protocols for Assessing Neuronal Survival with SRS16-86 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRS16-86 is a small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1] Emerging research highlights the role of ferroptosis in the pathophysiology of various neurological disorders, including spinal cord injury, making its inhibition a promising therapeutic strategy.[2][3][4] this compound has demonstrated significant neuroprotective effects by enhancing neuronal survival.[1][2][4]

These application notes provide a comprehensive overview of the techniques and protocols to assess the neuroprotective effects of this compound on neuronal survival. The included methodologies are designed to enable researchers to quantify neuronal viability, assess cytotoxic effects, and elucidate the underlying molecular mechanisms of this compound action.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by inhibiting ferroptosis through the upregulation of the System Xc⁻-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[1][2][5] This pathway is a crucial cellular defense mechanism against lipid peroxidation.

  • System Xc⁻ (xCT/SLC7A11): This cystine/glutamate antiporter facilitates the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).

  • Glutathione (GSH): A major intracellular antioxidant, GSH is a critical cofactor for the enzyme GPX4.

  • Glutathione Peroxidase 4 (GPX4): This enzyme utilizes GSH to reduce toxic lipid peroxides to non-toxic lipid alcohols, thereby preventing the execution of ferroptosis.

By upregulating the components of this axis, this compound enhances the cell's capacity to neutralize lipid reactive oxygen species (ROS) and prevent the iron-dependent cell death characteristic of ferroptosis.[1][2][5][6] Consequently, treatment with this compound leads to a decrease in lipid peroxidation markers such as 4-hydroxynonenal (B163490) (4-HNE).[2][6]

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on neuronal cells based on existing literature. These tables are intended to serve as a reference for expected results when performing the described experimental protocols.

Table 1: Effect of this compound on Neuronal Viability and Cytotoxicity

AssayOutcome MeasureTreatment GroupExpected Result
MTT Assay% Cell ViabilityVehicle ControlBaseline
Ferroptosis InducerDecrease
Ferroptosis Inducer + this compoundDose-dependent increase
LDH Assay% CytotoxicityVehicle ControlBaseline
Ferroptosis InducerIncrease
Ferroptosis Inducer + this compoundDose-dependent decrease

Table 2: Effect of this compound on Markers of Ferroptosis

AssayMarkerTreatment GroupExpected Result
Western BlotGPX4 Protein ExpressionVehicle ControlBaseline
Ferroptosis InducerDecrease
Ferroptosis Inducer + this compoundUpregulation
Western BlotxCT (SLC7A11) Protein ExpressionVehicle ControlBaseline
Ferroptosis InducerDecrease
Ferroptosis Inducer + this compoundUpregulation
GSH AssayIntracellular GSH LevelsVehicle ControlBaseline
Ferroptosis InducerDecrease
Ferroptosis Inducer + this compoundIncrease
ELISA/IHC4-HNE LevelsVehicle ControlBaseline
Ferroptosis InducerIncrease
Ferroptosis Inducer + this compoundDecrease

Mandatory Visualizations

cluster_0 Ferroptosis Induction cluster_1 This compound Mechanism of Action Lipid ROS Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Iron Overload Iron Overload Iron Overload->Lipid ROS Catalyzes (Fenton Reaction) System Xc- Inhibition System Xc- Inhibition Cystine Uptake Cystine Uptake System Xc- Inhibition->Cystine Uptake This compound This compound System Xc- (xCT) System Xc- (xCT) This compound->System Xc- (xCT) Upregulates System Xc- (xCT)->Cystine Uptake Increases GSH Synthesis GSH Synthesis Cystine Uptake->GSH Synthesis Promotes GPX4 GPX4 GSH Synthesis->GPX4 Activates GPX4->Lipid ROS Reduces

Caption: Signaling pathway of this compound in preventing ferroptosis.

Start Start Seed Neurons Seed Primary Neurons in 96-well plates Start->Seed Neurons Induce Ferroptosis Induce Ferroptosis (e.g., with erastin (B1684096) or RSL3) Seed Neurons->Induce Ferroptosis Treat with this compound Treat with this compound (Dose-response) Induce Ferroptosis->Treat with this compound Incubate Incubate for 24-48 hours Treat with this compound->Incubate MTT Assay Perform MTT Assay (Read Absorbance) Incubate->MTT Assay LDH Assay Perform LDH Assay (Read Absorbance) Incubate->LDH Assay Analyze Data Analyze Data (% Viability / % Cytotoxicity) MTT Assay->Analyze Data LDH Assay->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for viability and cytotoxicity assays.

Experimental Protocols

Assessment of Neuronal Viability (MTT Assay)

This protocol measures the metabolic activity of viable cells.

Materials:

  • Primary neuronal cell culture

  • 96-well culture plates

  • This compound

  • Ferroptosis inducer (e.g., erastin or RSL3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed primary neurons in a 96-well plate at an optimal density and culture for the desired duration.

  • Induce ferroptosis by treating the cells with a known ferroptosis inducer for a predetermined time.

  • Concurrently, treat the cells with varying concentrations of this compound. Include vehicle-only and inducer-only controls.

  • After the treatment period (e.g., 24-48 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Assessment of Cytotoxicity (LDH Assay)

This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Primary neuronal cell culture

  • 96-well culture plates

  • This compound

  • Ferroptosis inducer

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Follow steps 1-3 from the MTT assay protocol.

  • After the incubation period, carefully collect the culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • Read the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Detection of Apoptosis (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cultured neurons on coverslips

  • This compound

  • Ferroptosis inducer

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Culture neurons on coverslips and treat with a ferroptosis inducer and this compound as described previously.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 5-10 minutes.

  • Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves an equilibration step followed by incubation with the TdT reaction mixture.

  • Counterstain the nuclei with DAPI or a similar nuclear stain.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive cells.

Immunofluorescence for Cleaved Caspase-3

This method detects the activated form of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cultured neurons on coverslips

  • This compound

  • Ferroptosis inducer

  • Primary antibody against cleaved caspase-3

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Culture and treat neurons on coverslips as previously described.

  • Fix and permeabilize the cells as in the TUNEL assay protocol.

  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstain with DAPI.

  • Mount and visualize using a fluorescence microscope.

  • Quantify the percentage of cleaved caspase-3 positive cells.

Western Blotting for GPX4 and xCT

This technique is used to quantify the protein expression levels of key components of the ferroptosis pathway.

Materials:

  • Neuronal cell lysates

  • This compound

  • Ferroptosis inducer

  • Primary antibodies against GPX4, xCT, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Culture and treat neurons with a ferroptosis inducer and this compound.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against GPX4, xCT, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to the loading control.

References

Troubleshooting & Optimization

Navigating SRS16-86 Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and researchers in the field of drug development, achieving optimal solubility of compounds is a critical first step in experimental success. This guide provides a focused technical overview of the solubility of SRS16-86 in two common laboratory solvents, DMSO and ethanol (B145695), and offers troubleshooting advice for common challenges.

This compound Solubility: DMSO vs. Ethanol

This compound, a potent ferroptosis inhibitor, exhibits comparable solubility in both dimethyl sulfoxide (B87167) (DMSO) and ethanol. The quantitative data from available sources is summarized below.

SolventSolubilityMolar EquivalentNotes
DMSO 2 mg/mL4.62 mMUse of fresh DMSO is recommended as absorbed moisture can decrease solubility.[1]
Ethanol 2 mg/mL4.62 mM

Troubleshooting Common Solubility Issues

Researchers may encounter challenges when dissolving this compound. Below are common questions and answers to guide you through these issues.

Q1: My this compound is not fully dissolving in DMSO or ethanol at the specified concentration. What should I do?

A1: If you observe particulate matter or an incomplete solution, you can try the following:

  • Gentle Heating: Warm the solution gently. The exact temperature will depend on the stability of the compound and the experimental requirements.

  • Sonication: Utilize an ultrasonic bath to aid in the dissolution process.[2] This can be particularly effective for breaking up small aggregates.

  • Fresh Solvent: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly reduce the solubility of many organic compounds.[1]

Q2: I've prepared a stock solution in DMSO, but I'm observing precipitation after adding it to my aqueous buffer for an in vitro assay. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.

  • Increase the Percentage of DMSO: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can have off-target effects on cells.

  • Use a Surfactant: For in vivo preparations, co-solvents and surfactants are often employed. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a clear solution of at least 2.5 mg/mL.[2] While this specific formulation is for in vivo use, the principle of using solubilizing agents can be adapted for in vitro work, though careful validation is required.

Q3: For my in vivo studies, what is a recommended formulation for this compound?

A3: Several protocols are available for in vivo administration. The choice of vehicle will depend on the route of administration and the required concentration. Here are a few examples[2]:

  • For a clear solution (≥ 2.5 mg/mL): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • For a suspended solution (2.5 mg/mL): A combination of 10% DMSO and 90% (20% SBE-β-CD in Saline). This may require sonication.[2]

  • For use in corn oil (≥ 0.83 mg/mL): A simple mixture of 10% DMSO and 90% Corn Oil.[2]

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for selecting a solvent and preparing a stock solution of this compound.

start Start: Prepare this compound Solution choose_solvent Choose Solvent: DMSO or Ethanol? start->choose_solvent dissolve Attempt to Dissolve at 2 mg/mL choose_solvent->dissolve fully_dissolved Fully Dissolved? dissolve->fully_dissolved yes Yes fully_dissolved->yes Yes no No fully_dissolved->no No success Stock Solution Ready for Experiment yes->success troubleshoot Troubleshoot: - Gentle Heating - Sonication - Use Fresh Solvent no->troubleshoot re_evaluate Re-evaluate Dissolution troubleshoot->re_evaluate re_evaluate->yes Successful re_evaluate->no Unsuccessful re_evaluate->success failed Consider Alternative Solvent or Formulation re_evaluate->failed

A decision-making workflow for dissolving this compound.

References

Technical Support Center: Troubleshooting SRS16-86 Dissolution in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with dissolving SRS16-86 in aqueous solutions. The principles and protocols outlined below are designed to help researchers, scientists, and drug development professionals identify and overcome common solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, not dissolving in my aqueous buffer?

Poor solubility of small molecules like this compound in aqueous solutions is a common challenge. Several factors can contribute to this issue, including the compound's intrinsic properties and the composition of the solvent. Key factors that influence solubility include pH, temperature, polarity, and the molecular size of the compound.[1] For instance, if this compound is a nonpolar molecule, it will inherently have low solubility in a polar solvent like water.[1]

Q2: What are the first steps I should take to troubleshoot the dissolution of this compound?

Start by assessing the fundamental properties of your compound and solvent. The initial troubleshooting workflow should involve a systematic evaluation of pH and the potential use of co-solvents. It is also beneficial to ensure that your dissolution technique is optimal, including adequate vortexing or sonication.

Q3: Can temperature be used to improve the solubility of this compound?

For most solid compounds, increasing the temperature enhances solubility by providing more kinetic energy to the system, which helps overcome the intermolecular forces holding the solute particles together.[1][2][3] However, it is crucial to first determine the thermal stability of this compound, as elevated temperatures could lead to degradation. Some compounds can also exhibit decreased solubility at higher temperatures, a phenomenon known as exothermic dissolution.[2]

Q4: How does particle size affect the solubility of this compound?

The particle size of a drug is directly related to its solubility.[4] Smaller particles have a larger surface area-to-volume ratio, which generally leads to increased solubility and a faster dissolution rate.[4] If you are working with a solid form of this compound, consider techniques to reduce its particle size, such as micronization, if the initial form is not dissolving adequately.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: pH Adjustment

For ionizable compounds, pH is a critical factor affecting solubility.[2] Acidic compounds are typically more soluble in basic solutions, while basic compounds are more soluble in acidic solutions.[2]

Experimental Protocol: pH Screening

  • Prepare a series of buffers: Create a range of buffers with pH values from 3 to 10 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH).

  • Dispense this compound: Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a saturated solution.

  • Equilibrate: Agitate the samples at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate and Analyze: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

The results of this experiment will indicate the optimal pH range for dissolving this compound.

Step 2: Co-solvent Systems

If pH adjustment is insufficient, using a co-solvent can be an effective strategy. Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar compounds. Common co-solvents in research settings include DMSO, ethanol, and PEG 400.

Experimental Protocol: Co-solvent Screening

  • Select co-solvents: Choose a few biocompatible co-solvents such as DMSO, ethanol, or propylene (B89431) glycol.

  • Prepare stock solutions: Dissolve a high concentration of this compound in each of the selected co-solvents.

  • Titrate into aqueous buffer: Gradually add the stock solution to your aqueous buffer of choice while vortexing. Observe for any precipitation.

  • Determine the maximum tolerated co-solvent concentration: Identify the highest percentage of co-solvent that can be used without causing the compound to precipitate out of solution.

The following table summarizes the solubility of a hypothetical compound in different co-solvent systems.

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Water)0%< 1
DMSO5%50
Ethanol5%25
PEG 4005%40

This data illustrates how the addition of a small percentage of a co-solvent can significantly improve the solubility of a poorly soluble compound.

Step 3: Advanced Solubilization Techniques

If the above methods are not successful, more advanced formulation strategies may be necessary. These can include:

  • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of the troubleshooting steps.

G cluster_0 Troubleshooting Workflow for this compound Dissolution start Start: this compound not dissolving ph_adjust Step 1: pH Adjustment start->ph_adjust cosolvent Step 2: Co-solvent Systems ph_adjust->cosolvent If unsuccessful success Success: this compound Dissolved ph_adjust->success If successful advanced Step 3: Advanced Techniques cosolvent->advanced If unsuccessful cosolvent->success If successful advanced->success If successful fail Consult Formulation Specialist advanced->fail If unsuccessful

Caption: A flowchart outlining the systematic approach to troubleshooting the dissolution of this compound.

The following diagram illustrates the key factors that influence the solubility of a small molecule in an aqueous solution.

G cluster_1 Factors Affecting Solubility of this compound cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Aqueous Solubility of this compound polarity Polarity polarity->solubility size Molecular Size size->solubility ph pH ph->solubility temp Temperature temp->solubility cosolvent Co-solvents cosolvent->solubility

Caption: Key intrinsic and extrinsic factors that govern the aqueous solubility of a small molecule like this compound.

References

Technical Support Center: Improving the Stability and Efficacy of SRS16-86 in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reliability of SRS16-86 in experimental settings. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, third-generation small-molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1][2] Its primary mechanism of action involves the upregulation of key anti-ferroptotic proteins, including Glutathione (B108866) Peroxidase 4 (GPX4) and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene).[1][3] By enhancing the expression of these proteins, this compound increases the cellular antioxidant capacity, specifically by boosting the levels of glutathione (GSH).[3] This, in turn, prevents the accumulation of lipid reactive oxygen species (ROS) and downregulates lipid peroxidation markers such as 4-hydroxynonenal (B163490) (4HNE), thereby protecting cells from ferroptotic death.[1][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from light and moisture.
Stock Solution in Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month

Solubility:

  • DMSO: Soluble. Use fresh, anhydrous DMSO as moisture can reduce solubility.

  • Ethanol: Soluble.

  • Chloroform: Soluble.

  • Water: Insoluble.

Q3: In which experimental models has this compound been shown to be effective?

A3: this compound has demonstrated significant efficacy in various preclinical models, primarily by mitigating ferroptosis-mediated tissue injury.

Disease ModelSpeciesKey Findings
Diabetic Nephropathy RatImproved renal function, increased GPX4, GSH, and xCT expression, and decreased lipid ROS.[3]
Spinal Cord Injury RatEnhanced functional recovery, increased neuronal survival, reduced inflammation, and upregulated GPX4, GSH, and xCT.[1]
Ischemia-Reperfusion Injury MouseProvided strong protection against renal injury.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Inconsistent or No Effect of this compound in Cell Culture

Problem: this compound does not inhibit ferroptosis in my cell-based assay.

Possible Causes and Solutions:

  • Suboptimal Compound Stability:

    • Solution: Ensure this compound stock solutions are freshly prepared in anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C for long-term storage or -20°C for short-term.

  • Incorrect Concentration:

    • Solution: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting concentration for in vitro studies is around 1 µM.

  • Cell Line Resistance to Ferroptosis:

    • Solution: Some cell lines are inherently resistant to ferroptosis due to high endogenous antioxidant levels or compensatory pathways. Confirm that your cell line is susceptible to ferroptosis by using a known ferroptosis inducer (e.g., erastin, RSL3) as a positive control.

  • Presence of Antioxidants in Culture Medium:

    • Solution: Components in fetal bovine serum (FBS) can have antioxidant properties and may interfere with the induction of ferroptosis. Consider reducing the serum concentration or using a serum-free medium during the experiment.

Variability in Western Blot Results for GPX4 and xCT

Problem: I am observing inconsistent expression levels of GPX4 and xCT after this compound treatment.

Possible Causes and Solutions:

  • Suboptimal Antibody Performance:

    • Solution: Validate the specificity of your primary antibodies for GPX4 and xCT using positive and negative controls (e.g., cell lysates with known high and low expression, or siRNA-mediated knockdown).

  • Incorrect Protein Loading:

    • Solution: Ensure equal protein loading across all wells by performing a thorough protein quantification assay (e.g., BCA assay) and loading a consistent amount of total protein. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results.

  • Timing of Lysate Collection:

    • Solution: The upregulation of GPX4 and xCT expression by this compound is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing maximal protein expression changes in your cell line.

Artifacts in Lipid Peroxidation Assays

Problem: My lipid peroxidation assay (e.g., using C11-BODIPY 581/591) is showing high background or unexpected results.

Possible Causes and Solutions:

  • Autofluorescence:

    • Solution: Include an unstained cell control to assess the baseline autofluorescence of your cells. If autofluorescence is high, you may need to adjust the settings on your flow cytometer or fluorescence microscope.

  • Probe Instability:

    • Solution: Protect the C11-BODIPY probe from light and prepare it fresh for each experiment. Ensure that the probe is fully dissolved in a suitable solvent before adding it to the cell culture medium.

  • Non-specific Oxidation:

    • Solution: The C11-BODIPY probe can be oxidized by general ROS, not just lipid ROS. Include a positive control for general oxidative stress (e.g., H₂O₂) and a ferroptosis-specific positive control (e.g., RSL3) to distinguish between lipid peroxidation and other forms of oxidative stress. Co-treatment with a known antioxidant can also help validate the specificity of the signal.

Experimental Protocols

Western Blotting for GPX4 and xCT
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE: Separate the protein samples on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4 and xCT (and a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.

Lipid Peroxidation Assay using C11-BODIPY 581/591 and Flow Cytometry
  • Cell Treatment: Treat cells with this compound and/or a ferroptosis inducer for the desired duration.

  • Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Harvesting: Wash the cells twice with PBS and harvest using trypsin or a cell scraper.

  • Resuspension: Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. The C11-BODIPY probe exhibits a fluorescence emission shift from red (~590 nm) to green (~510 nm) upon oxidation. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Visualizations

SRS16_86_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine SystemXc System Xc- (xCT/SLC7A11) Cystine->SystemXc Uptake Cysteine Cysteine SystemXc->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor NonToxic_Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->NonToxic_Lipid_Alcohols Reduces Ferroptosis Ferroptosis GPX4->Ferroptosis Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->SystemXc Upregulates SRS16_86->GPX4 Upregulates

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

Troubleshooting_Workflow Start Inconsistent/No Effect of this compound Check_Stability Verify Compound Stability (Fresh stock, proper storage) Start->Check_Stability Check_Concentration Optimize Concentration (Dose-response curve) Check_Stability->Check_Concentration If stable Outcome2 Further Investigation Needed Check_Stability->Outcome2 If unstable Check_Cell_Line Confirm Cell Line Susceptibility (Use positive controls) Check_Concentration->Check_Cell_Line If optimal Check_Concentration->Outcome2 If not optimal Check_Medium Assess Culture Medium (Reduce serum/use serum-free) Check_Cell_Line->Check_Medium If susceptible Check_Cell_Line->Outcome2 If resistant Outcome1 Issue Resolved Check_Medium->Outcome1 If optimized Check_Medium->Outcome2 If not optimized

Caption: Troubleshooting workflow for inconsistent this compound activity.

References

Technical Support Center: Troubleshooting Inconsistent Results in SRS16-86 Ferroptosis Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ferroptosis inhibitor SRS16-86. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: No or weak inhibition of ferroptosis observed with this compound.

  • Question: I've treated my cells with a ferroptosis inducer and this compound, but I'm not seeing the expected rescue from cell death. What could be the problem?

  • Answer: Several factors could contribute to a lack of ferroptosis inhibition. Consider the following:

    • Suboptimal Concentration of this compound: The effective concentration of this compound can vary between cell lines and the type and concentration of the ferroptosis inducer used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A concentration of 1 µM has been shown to be effective in inhibiting erastin-induced ferroptosis in HT1080 and NIH 3T3 cells[1].

    • Inappropriate Timing of Treatment: The timing of this compound addition relative to the ferroptosis inducer is critical. For optimal protection, this compound should be added either concurrently with or shortly before the inducer. A time-course experiment is advisable to determine the ideal treatment window.

    • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh working dilutions for each experiment from a frozen stock.

    • Cell Line Resistance: Some cell lines may be inherently resistant to certain ferroptosis inducers or may have less dependence on the GPX4 pathway, which is the primary target of this compound's protective effects. Confirm that your cell line is indeed sensitive to the chosen ferroptosis inducer.

Issue 2: High variability between experimental replicates.

  • Question: My results with this compound are inconsistent across different wells and even different experiments. How can I improve reproducibility?

  • Answer: Inconsistent results are often due to technical variability. To improve reproducibility, consider these points:

    • Cell Seeding Density: Ensure uniform cell seeding across all wells of your microplate. Inconsistent cell numbers at the start of the experiment will lead to variable results.

    • Reagent and Compound Addition: Use a multichannel pipette to add reagents and compounds to minimize timing differences between wells. Ensure thorough mixing of the compounds in the media before adding to the cells.

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.

    • Passage Number: Use cells with a consistent and low passage number, as cellular characteristics and response to stimuli can change with prolonged culturing.

Frequently Asked Questions (FAQs)

  • Question: What is the mechanism of action of this compound?

  • Answer: this compound is a third-generation ferrostatin analog that functions as a potent inhibitor of ferroptosis[2][3][4]. Its primary mechanism involves the upregulation of key components of the cellular antioxidant defense system, specifically Glutathione (B108866) Peroxidase 4 (GPX4), glutathione (GSH), and the cystine/glutamate antiporter subunit xCT (encoded by the SLC7A11 gene)[2][3][5]. By enhancing this pathway, this compound prevents the accumulation of lipid reactive oxygen species (ROS) and downstream lipid peroxidation, a key driver of ferroptotic cell death[2][3]. This is evidenced by the downregulation of the lipid peroxidation marker 4-hydroxynonenal (B163490) (4-HNE) upon treatment with this compound[2][5].

  • Question: How does this compound compare to other ferroptosis inhibitors like Ferrostatin-1?

  • Answer: this compound is described as a more stable and effective ferroptosis inhibitor than the first-generation compound, Ferrostatin-1, particularly for in vivo applications due to its improved stability in plasma and microsomes[1][3]. While direct comparative EC50 values are not widely published, in vitro studies have used this compound at similar concentrations to Ferrostatin-1 (e.g., 1 µM) to achieve effective inhibition of ferroptosis[1].

  • Question: What are the appropriate positive and negative controls for an this compound experiment?

  • Answer:

    • Positive Control for Ferroptosis Induction: A known ferroptosis inducer such as erastin (B1684096) or RSL3 should be used to reliably trigger ferroptotic cell death.

    • Positive Control for Ferroptosis Inhibition: Ferrostatin-1 can be used as a positive control for inhibition.

    • Negative Control Compound: An inactive analog of this compound, such as SRS16-79, can be used to demonstrate the specificity of the active compound[1].

    • Vehicle Control: The solvent used to dissolve this compound and other compounds (e.g., DMSO) should be added to control wells at the same final concentration.

  • Question: How can I confirm that the cell death I am observing is indeed ferroptosis?

  • Answer: To confirm that the observed cell death is ferroptosis, you should perform rescue experiments. Co-treatment with a known ferroptosis inhibitor like this compound or Ferrostatin-1 should reverse the cell death induced by your compound of interest. Additionally, you can measure key hallmarks of ferroptosis, such as the accumulation of lipid ROS using fluorescent probes like C11-BODIPY 581/591, and the depletion of intracellular glutathione (GSH).

Data Presentation

Due to the limited availability of published in vitro quantitative data for this compound, the following tables provide a template for researchers to document their empirically determined values. For comparison, reported values for other common ferroptosis modulators are included.

Table 1: Recommended Concentration Ranges for In Vitro Ferroptosis Assays

CompoundClassCell LineInducer (Concentration)Effective ConcentrationReference
This compound InhibitorHT1080, NIH 3T3Erastin (50 µM)1 µM[1]
Ferrostatin-1InhibitorHT-1080ErastinEC50 = 60 nM
Liproxstatin-1Inhibitor--IC50 = 22 nM[4]
ErastinInducer (System Xc- inhibitor)HT-1080-EC50 ~ 1-10 µM
RSL3Inducer (GPX4 inhibitor)HT-1080-EC50 ~ 100-200 nM

Table 2: User-Determined EC50/IC50 Values for this compound

Cell LineFerroptosis InducerInducer ConcentrationThis compound EC50/IC50Date of Experiment
e.g., HT-1080e.g., RSL3e.g., 100 nMUser-determined valueYYYY-MM-DD

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is to determine the dose-response of a cell line to a ferroptosis inducer in the presence and absence of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare 2x stock solutions of the ferroptosis inducer (e.g., erastin, RSL3) and this compound in the appropriate cell culture medium. Perform serial dilutions of the inducer to create a range of concentrations.

  • Treatment: Remove the old medium from the cells. Add the 2x this compound solution to the appropriate wells, followed by the 2x ferroptosis inducer solutions. Include vehicle controls.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours). This should be optimized for your cell line and inducer.

  • Viability Measurement: After incubation, measure cell viability using a luminescent-based assay like CellTiter-Glo® according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results to determine the EC50 value of the inducer with and without this compound.

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or plates for microscopy). Treat cells with the ferroptosis inducer with or without this compound as determined from the viability assay.

  • Probe Loading: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with PBS to remove excess probe.

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces red in its reduced state and shifts to green upon oxidation. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Ferroptosis_Pathway Ferroptosis Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cystine Cystine SystemXc System Xc- (SLC7A11/xCT) Cystine->SystemXc Import Cysteine Cysteine SystemXc->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_OH Non-toxic Lipid Alcohols (L-OH) GPX4->Lipid_OH Reduces Lipid_ROS Lipid Peroxides (L-OOH) Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->SystemXc Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates Erastin Erastin Erastin->SystemXc Inhibits RSL3 RSL3 RSL3->GPX4 Inhibits

Caption: Ferroptosis pathway and points of intervention.

Experimental_Workflow Troubleshooting Workflow for this compound Assays Start Start: Inconsistent or weak ferroptosis inhibition Check_Concentration 1. Optimize this compound Concentration Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Check_Timing 2. Optimize Treatment Timing Check_Concentration->Check_Timing Time_Course Perform Time-Course Experiment Check_Timing->Time_Course Check_Controls 3. Verify Controls Check_Timing->Check_Controls Control_List Positive Inducer (Erastin/RSL3) Positive Inhibitor (Fer-1) Vehicle Control (DMSO) Check_Controls->Control_List Check_Technique 4. Review Assay Technique Check_Controls->Check_Technique Technique_List Consistent Cell Seeding Avoid Edge Effects Use Low Passage Cells Check_Technique->Technique_List End Consistent Results Check_Technique->End

Caption: A logical workflow for troubleshooting assays.

References

Optimizing incubation time for SRS16-86 in primary neuron cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for determining the optimal incubation time for the novel ferroptosis inhibitor, SRS16-86, in primary neuronal cultures. As a compound known to enhance neuronal survival, particularly after spinal cord injury, optimizing its application is crucial for reproducible and meaningful experimental results.[1][2][3] This document outlines best practices, experimental protocols, and troubleshooting strategies applicable to the introduction of this compound to neuronal cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a third-generation ferrostatin that acts as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3] In the context of neurological injury, it has been shown to promote neuronal survival by upregulating anti-ferroptosis factors like GPX4 and glutathione (B108866) (GSH) while reducing markers of lipid peroxidation.[1][2]

Q2: What is the first step before starting an incubation time experiment with this compound?

A2: Before a time-course experiment, it is critical to establish a non-toxic concentration range for this compound in your specific primary neuron type (e.g., cortical, hippocampal). This is achieved through a dose-response experiment where cultures are exposed to a range of concentrations for a fixed, intermediate duration (e.g., 24 hours).[4] Cell viability assays (e.g., MTT, LDH, or live/dead staining) are essential to identify the optimal concentration that does not cause significant cell death.[4]

Q3: What are the critical parameters for maintaining a healthy neuronal culture for these experiments?

A3: Healthy and stable primary neuron cultures are fundamental for reliable results.[5] Key factors include:

  • Optimal Plating Density: Density affects neuronal health; too sparse or too dense can lead to aggregation or premature cell death.[6][7]

  • Coating Substrate: Use of substrates like Poly-D-lysine (PDL) is crucial for neuron adherence and growth.[5][6]

  • Serum-Free Medium: To maintain controlled conditions, primary neurons should be cultured in a serum-free medium, such as Neurobasal, supplemented with B27 and L-glutamine.[6][8]

  • Culture Stability: Neurons are highly sensitive to environmental changes. It's best to minimize disturbances outside of necessary media changes and treatments.[6][9]

Q4: How long should I wait after plating primary neurons before adding this compound?

A4: It is advisable to allow the primary neurons to recover and adhere for a period after plating before introducing any experimental compounds.[7] A typical recovery period can range from a few hours to a full day, depending on the specific neuron type and culture density.[7] For experiments on neurite outgrowth or network formation, a longer pre-treatment time is necessary to allow these processes to begin.[7]

Experimental Protocols & Data

Optimizing the incubation time of this compound requires a systematic approach. Below are protocols for determining cytotoxicity and finding the optimal treatment window.

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration

This protocol aims to identify the highest concentration of this compound that does not induce cytotoxicity.

Methodology:

  • Cell Plating: Plate primary neurons in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24-48 hours.

  • Compound Preparation: Prepare a series of dilutions of this compound in your culture medium. A broad range is recommended for initial testing (e.g., 10 nM to 100 µM).

  • Treatment: Add the different concentrations of this compound to the culture medium. Include a vehicle-only control (medium with the same final concentration of the solvent, e.g., DMSO).

  • Incubation: Incubate the cultures for a fixed period, for example, 24 hours, at 37°C and 5% CO₂.[4]

  • Viability Assessment: After incubation, assess cell viability using a standard method such as an MTT assay or by staining with live/dead cell markers and performing automated cell counting.

Data Presentation:

This compound ConcentrationCell Viability (% of Vehicle Control)Standard Deviation
Vehicle (0 µM)100%± 4.5%
0.01 µM101%± 5.1%
0.1 µM99%± 4.8%
1 µM98%± 5.3%
10 µM95%± 6.2%
50 µM75%± 8.1%
100 µM52%± 9.5%

Table 1: Representative dose-response data for this compound on primary cortical neurons after a 24-hour incubation. Based on this data, a non-toxic concentration of 1-10 µM would be selected for subsequent experiments.

Protocol 2: Time-Course Experiment to Optimize Incubation Duration

This protocol is for a time-course experiment to determine when the desired protective effect of this compound is maximal.

Methodology:

  • Cell Plating and Culture: Prepare neuronal cultures as described in Protocol 1.

  • Induce Injury (Optional but Recommended): To assess neuroprotection, an injury model can be introduced. For ferroptosis, this could be treatment with a known inducer like erastin (B1684096) or glutamate.

  • Treatment: Based on the results from Protocol 1, select a non-toxic concentration of this compound (e.g., 5 µM). Add this concentration and a vehicle control to the cultures at the same time as the injury-inducing agent.

  • Time-Course Incubation: Incubate the cultures for various durations. Time points should be chosen based on the expected mechanism of action. For neuroprotection against an acute insult, time points such as 6, 12, 24, and 48 hours are appropriate.[4]

  • Endpoint Analysis: At each time point, terminate the experiment and perform the relevant assay. For neuroprotection, this would typically be a cell viability assay.

Data Presentation:

Incubation Time (Hours)Cell Viability (% of Untreated Control) - Vehicle + InjuryCell Viability (% of Untreated Control) - this compound + Injury
678%95%
1265%92%
2451%88%
4845%75%

Table 2: Representative time-course data showing the neuroprotective effect of 5 µM this compound against an excitotoxic insult. The protective effect is strongest at earlier time points, with a 24-hour incubation showing a robust and practical window for intervention.

Troubleshooting Guide

Issue 1: High variability between wells or experiments.

  • Potential Cause: Inconsistent cell plating density. Neurons are sensitive to local density, which can affect their health and response to treatment.[7]

  • Solution: Ensure a homogenous single-cell suspension before plating. Use a reliable cell counting method and be consistent with pipetting techniques.

  • Potential Cause: Edge effects in multi-well plates due to media evaporation.[9]

  • Solution: Avoid using the outermost wells of 96- or 384-well plates for data collection. Instead, fill them with sterile PBS or media to create a humidity barrier.[9]

Issue 2: No observable effect of this compound.

  • Potential Cause: The chosen concentration is too low, or the incubation time is not optimal.

  • Solution: Re-run the dose-response (Protocol 1) and time-course (Protocol 2) experiments. Ensure the compound has not degraded; prepare fresh stock solutions.

  • Potential Cause: The primary neuron culture is unhealthy or contains a high percentage of glial cells, which can interfere with results.[8]

  • Solution: Assess the health of your cultures before starting the experiment. Neurons should have extended processes and form a network.[5] If glial overgrowth is an issue, consider using an inhibitor like AraC, but be aware of potential neurotoxic side effects.[5]

Issue 3: High levels of cell death in all conditions, including vehicle control.

  • Potential Cause: Poor initial health of primary neurons due to dissection or dissociation.[5][8]

  • Solution: Optimize the dissection and trituration process to be as gentle and quick as possible.[6][8] Ensure all solutions are pre-warmed and tissues are kept on ice to prevent degradation.[8]

  • Potential Cause: The solvent (e.g., DMSO) is at a toxic concentration.

  • Solution: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and that the vehicle control group uses the same concentration.

Visual Guides

SRS16_86 This compound Ferroptosis Ferroptosis SRS16_86->Ferroptosis Inhibits GPX4 GPX4 Activation SRS16_86->GPX4 Activates Cell_Death Neuronal Cell Death Ferroptosis->Cell_Death Leads to Lipid_ROS Lipid Peroxidation (ROS) GPX4->Lipid_ROS Inhibits Survival Neuronal Survival GPX4->Survival Promotes Lipid_ROS->Ferroptosis Induces

Caption: Simplified signaling pathway for this compound neuroprotection.

A 1. Prepare Primary Neuron Culture B 2. Dose-Response Assay (Protocol 1) A->B C Determine Max Non-Toxic Concentration of this compound B->C D 3. Time-Course Assay (Protocol 2) C->D E Determine Optimal Incubation Time for Max Efficacy D->E F 4. Proceed with Optimized Protocol E->F

Caption: Experimental workflow for optimizing this compound incubation.

Start High Cell Death in Experiment Check_Control Is death high in vehicle control? Start->Check_Control Check_Culture Assess culture health: - Morphology - Glial overgrowth Check_Control->Check_Culture Yes Check_Dose Is death high only at high this compound doses? Check_Control->Check_Dose No Check_Solvent Verify solvent (DMSO) concentration is non-toxic (e.g., <0.1%) Check_Culture->Check_Solvent Good Health Optimize_Culture Optimize culture conditions (density, media) Check_Culture->Optimize_Culture Poor Health Redo_Dose Cytotoxicity issue. Re-run dose-response (Protocol 1) Check_Dose->Redo_Dose Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Potential off-target effects of the ferroptosis inhibitor SRS16-86

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ferroptosis inhibitor SRS16-86. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor of ferroptosis. Its primary mechanism involves the upregulation of key anti-ferroptotic proteins, including glutathione (B108866) peroxidase 4 (GPX4), the light chain subunit of the cystine/glutamate antiporter (xCT or SLC7A11), and glutathione (GSH).[1][2][3] By enhancing the levels of these proteins, this compound helps to reduce lipid peroxidation, a key event in ferroptosis.[1][2] This ultimately protects cells from iron-dependent cell death.

Q2: What are the expected downstream effects of this compound treatment in a cellular model of ferroptosis?

A2: Treatment with this compound is expected to lead to several downstream effects that collectively inhibit ferroptosis. These include:

  • Increased expression of GPX4, xCT, and GSH. [1][2][3]

  • Decreased levels of lipid peroxidation products , such as 4-hydroxynonenal (B163490) (4-HNE).[1][2]

  • Preservation of mitochondrial morphology , with more visible mitochondrial cristae.[2]

  • Increased neuronal survival in models of neurological injury.[1][2]

  • Reduced inflammatory responses , indicated by decreased levels of cytokines like IL-1β and TNF-α.[3][4]

Q3: Are there any known off-target effects of this compound?

A3: Currently, there is limited specific information available in the scientific literature detailing the off-target effects of this compound. Most studies have focused on its on-target mechanism of inhibiting ferroptosis. However, as with any small molecule inhibitor, the potential for off-target effects exists and should be considered when interpreting experimental results. It is crucial to include appropriate controls in your experiments to mitigate the risk of misinterpreting potential off-target phenomena.

Q4: What is a recommended starting concentration for this compound in in vitro experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on available literature, in vivo studies have utilized doses of 15 mg/kg/day in rat models.[1][4] For in vitro studies, it is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. A starting point for such a curve could be in the low micromolar range, with subsequent serial dilutions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Cell Death at High Concentrations Cytotoxicity unrelated to ferroptosis inhibition.Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits ferroptosis without causing general cytotoxicity. Include a vehicle-only control.
No Inhibition of Ferroptosis Observed 1. Suboptimal drug concentration. 2. Cell line is resistant to ferroptosis. 3. Incorrect timing of drug administration.1. Perform a dose-response curve to find the effective concentration. 2. Confirm that your cell line is susceptible to ferroptosis using a known inducer (e.g., erastin (B1684096) or RSL3). 3. Optimize the timing of this compound treatment relative to the ferroptosis inducer.
Inconsistent Results Between Experiments 1. Variability in cell culture conditions. 2. Degradation of this compound.1. Maintain consistent cell passage numbers, seeding densities, and media conditions. 2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and repeated freeze-thaw cycles.
Observed Effects Unrelated to the GPX4 Pathway Potential off-target effects of this compound.1. Use a rescue experiment: knockdown GPX4 and see if this compound still has the observed effect. 2. Use an alternative ferroptosis inhibitor with a different mechanism of action to see if the effect is reproducible. 3. Investigate other potential pathways through transcriptomic or proteomic analysis.

Quantitative Data Summary

Parameter In Vivo Model Dosage Observed Effect Reference
This compoundRat model of Spinal Cord Injury15 mg/kgUpregulation of xCT, GSH, and GPX4; downregulation of 4-HNE; improved motor recovery.[1]
This compoundRat model of Diabetic Nephropathy15 mg/kg/dayUpregulation of GPX4, GSH, and xCT; downregulation of 4-HNE and inflammatory cytokines; improved renal function.[4]

Key Experimental Protocols

Cell Viability Assay to Determine Optimal this compound Concentration
  • Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to your ferroptosis induction protocol (e.g., 24-48 hours).

  • Viability Measurement: Use a standard cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions to determine the percentage of viable cells at each concentration.

  • Data Analysis: Plot cell viability against this compound concentration to determine the IC50 and the optimal non-toxic concentration for your experiments.

Western Blot for Ferroptosis-Related Proteins
  • Cell Lysis: After treatment with this compound and/or a ferroptosis inducer, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GPX4, xCT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Lipid Peroxidation Assay
  • Cell Treatment: Treat cells with this compound and/or a ferroptosis inducer.

  • Staining: Use a fluorescent probe that detects lipid peroxidation, such as C11-BODIPY 581/591. Incubate the cells with the probe according to the manufacturer's protocol.

  • Analysis: Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in the green fluorescence of C11-BODIPY indicates lipid peroxidation.

  • Data Interpretation: Compare the fluorescence intensity between different treatment groups to assess the effect of this compound on lipid peroxidation.

Visualizations

SRS16_86_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cystine Cystine xCT System xCT (SLC7A11/SLC3A2) Cystine->xCT import Cysteine Cysteine xCT->Cysteine GSH Glutathione (GSH) Cysteine->GSH synthesis GPX4 GPX4 GSH->GPX4 NonToxic_Lipid Non-toxic Lipid Alcohols GPX4->NonToxic_Lipid Ferroptosis Ferroptosis GPX4->Ferroptosis Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->xCT Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates

Caption: Mechanism of action of this compound in inhibiting ferroptosis.

troubleshooting_flowchart Start Unexpected Experimental Result with this compound Check_Concentration Is the this compound concentration optimized and non-toxic? Start->Check_Concentration Optimize_Dose Perform Dose-Response Curve Check_Concentration->Optimize_Dose No Check_Controls Are positive and negative controls behaving as expected? Check_Concentration->Check_Controls Yes Optimize_Dose->Check_Concentration Troubleshoot_Assay Troubleshoot Assay Protocol (e.g., reagents, cell line) Check_Controls->Troubleshoot_Assay No Consider_Off_Target Consider Potential Off-Target Effects Check_Controls->Consider_Off_Target Yes Troubleshoot_Assay->Check_Controls Perform_Rescue Perform Rescue Experiment (e.g., GPX4 knockdown) Consider_Off_Target->Perform_Rescue Use_Alternative Use Alternative Ferroptosis Inhibitor Consider_Off_Target->Use_Alternative Analyze_Pathways Analyze Other Signaling Pathways Consider_Off_Target->Analyze_Pathways

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: A Guide to Handling Moisture-Absorbing DMSO for SRS16-86 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of experimental results hinges on the precise preparation and handling of reagents. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent, but its hygroscopic nature—its tendency to absorb moisture from the air—can introduce variability and compromise experiments. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the reliable use of DMSO for preparing solutions of compounds like SRS16-86.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous DMSO for preparing this compound stock solutions?

A1: The presence of water in DMSO can significantly impact the solubility and stability of many compounds. For hydrophobic molecules like this compound, absorbed water can decrease the solvating power of DMSO, leading to precipitation or "crashing out" of the compound.[1][2] This is especially problematic when diluting the DMSO stock solution into aqueous buffers or cell culture media. Furthermore, water can promote the degradation of moisture-sensitive compounds. Using anhydrous DMSO minimizes these risks, ensuring the accuracy and reproducibility of your experiments.

Q2: How can I tell if my DMSO has absorbed too much water?

A2: While visual inspection may not reveal low levels of water contamination, there are several methods to determine the water content in DMSO. The gold standard is Karl Fischer titration, which can accurately quantify water content.[3] For a less direct but readily available method in many labs, the presence of a broad water peak in a Proton NMR (¹H-NMR) spectrum of the DMSO-d6 can indicate significant water contamination.[4][5] The freezing point of DMSO is also affected by water content; pure DMSO freezes at 18.5°C, and this temperature decreases with increasing water content.[2]

Q3: What is the maximum acceptable final concentration of DMSO in my cell-based assays?

A3: High concentrations of DMSO can be toxic to cells.[6] As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%, to avoid significant cytotoxicity.[6][7] However, the tolerance to DMSO can be cell-line dependent. It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line.

Q4: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause and how can I fix it?

A4: Precipitation of a compound from a DMSO stock solution during storage can be due to several factors:

  • Moisture Absorption: As the DMSO absorbs water, the solubility of the compound can decrease.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation, especially if the solution is supersaturated or if moisture has been introduced.[2][8]

  • Concentration Exceeds Solubility: The initial concentration of your stock solution may be too high.

To resolve this, you can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and vortexing or sonicating the vial.[1] To prevent this from happening, it is crucial to use anhydrous DMSO, aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and moisture exposure, and ensure your stock concentration is within the solubility limits of the compound.

Q5: I don't have access to anhydrous DMSO. Can I dry my existing DMSO?

A5: Yes, you can dry DMSO that has absorbed moisture. A common and effective method is to use 4Å molecular sieves.[3][9][10] The sieves need to be activated by heating to a high temperature under vacuum to remove any adsorbed water before they can be used to dry the solvent.

Troubleshooting Guides

Issue: this compound Fails to Dissolve Completely in Anhydrous DMSO
  • Potential Cause: The concentration of this compound exceeds its solubility limit in DMSO.

  • Solution:

    • Try preparing a more dilute stock solution.

    • Gently warm the solution in a 37°C water bath and vortex or sonicate for 10-15 minutes to aid dissolution.[1]

    • Ensure the this compound powder is of high purity, as impurities can affect solubility.

Issue: this compound Precipitates When Diluting the DMSO Stock into Aqueous Media
  • Potential Cause: This is a common issue known as "salting out" or "crashing out," where the compound is not soluble in the final aqueous environment.[1]

  • Solution:

    • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform an intermediate dilution in DMSO first. Then, add the more dilute DMSO solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.[7]

    • Lower Final Concentration: Reduce the final concentration of this compound in the aqueous medium.

    • Co-solvents: For in vivo applications, the use of co-solvents like PEG400 or Tween 80 in the final formulation may be necessary to maintain solubility.[6]

Quantitative Data Summary

The following tables provide key quantitative data for handling DMSO.

Table 1: Specifications for Anhydrous DMSO

ParameterSpecificationSource
Purity (Assay)≥99.9%Sigma-Aldrich
Water Content≤50 ppm (0.005%)Gaylord Chemical

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. ConcentrationNotes
Most Cell Lines< 0.5%Some robust cell lines may tolerate up to 1%.
Primary Cells≤ 0.1%More sensitive to DMSO toxicity.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in Anhydrous DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold surfaces when opened.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile vial. For example, to prepare 1 mL of a 10 mM solution, you would weigh out the appropriate mass based on the molecular weight of this compound.

  • Solvent Addition: Under a stream of inert gas (e.g., nitrogen or argon) if possible, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light. For many compounds in DMSO, storage at -80°C is recommended for long-term stability.[6]

Protocol for Drying Wet DMSO with 4Å Molecular Sieves

Materials:

  • DMSO (to be dried)

  • 4Å molecular sieves

  • Oven-dried glass container with a screw cap or ground glass stopper

  • Oven capable of reaching at least 250°C

  • Desiccator

Procedure:

  • Activate Molecular Sieves:

    • Place the required amount of 4Å molecular sieves in a clean, dry, oven-safe glass container.

    • Heat the sieves in an oven at 250-300°C for at least 3 hours under a vacuum, or overnight if a vacuum is not available.

    • After heating, immediately transfer the hot sieves to a desiccator and allow them to cool to room temperature in a dry environment.

  • Drying DMSO:

    • In a dry, oven-dried glass container, add the activated molecular sieves (approximately 10-20% of the solvent volume, e.g., 10-20 g of sieves for 100 mL of DMSO).

    • Carefully pour the "wet" DMSO over the activated sieves.

    • Seal the container tightly and let it stand for at least 24 hours at room temperature, with occasional gentle swirling.

  • Decanting the Dry DMSO:

    • Carefully decant or pipette the dried DMSO into a clean, dry storage bottle, ensuring that no molecular sieve dust is transferred.

    • For highly sensitive applications, the dried DMSO can be distilled under reduced pressure.

    • Store the dried DMSO over a small amount of freshly activated molecular sieves in a tightly sealed container, preferably in a desiccator.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound and anhydrous DMSO to room temp. start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex and/or sonicate to dissolve add_dmso->dissolve check_sol Visually inspect for complete dissolution dissolve->check_sol check_sol->dissolve If not fully dissolved aliquot Aliquot into single-use vials check_sol->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

troubleshooting_precipitation Troubleshooting Precipitation of this compound in Aqueous Media start Precipitation Observed cause1 Rapid Dilution start->cause1 cause2 High Final Concentration start->cause2 cause3 Low Temperature of Media start->cause3 solution1 Perform stepwise dilution cause1->solution1 solution2 Lower final concentration cause2->solution2 solution3 Use pre-warmed (37°C) media cause3->solution3

Caption: Decision tree for troubleshooting precipitation.

dmso_moisture_impact Impact of Moisture in DMSO on Experimental Outcomes moisture Moisture (H2O) in DMSO solubility Decreased Compound Solubility moisture->solubility stability Decreased Compound Stability moisture->stability enzyme Altered Enzyme Kinetics moisture->enzyme nmr Interference in NMR Spectra moisture->nmr precipitation Precipitation/ 'Crashing Out' solubility->precipitation degradation Compound Degradation stability->degradation inaccurate_ki Inaccurate Ki/ IC50 Values enzyme->inaccurate_ki poor_spectra Broad H2O Peak/ Poor Resolution nmr->poor_spectra

Caption: Consequences of water contamination in DMSO.

References

Technical Support Center: Optimizing SRS16-86 Concentration for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SRS16-86, a potent ferroptosis inhibitor. The following information, presented in a question-and-answer format, addresses common issues related to determining the optimal concentration of this compound for various cell lines and experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a third-generation, small-molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[1][2] Its mechanism of action involves the upregulation of the xCT-Glutathione (GSH)-Glutathione Peroxidase 4 (GPX4) axis.[1][2] By enhancing this pathway, this compound effectively reduces lipid peroxidation, a key event in ferroptosis, thereby protecting cells from this form of cell death.[1][2]

Q2: In which experimental models has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in in vivo models of spinal cord injury and diabetic nephropathy in rats, where it promoted functional recovery and tissue protection.[1][2] In vitro, it has been shown to inhibit erastin-induced ferroptosis in HT-1080 human fibrosarcoma cells and NIH 3T3 mouse embryonic fibroblast cells.

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: Based on available literature, a concentration of 1 µM has been effectively used to inhibit erastin-induced ferroptosis in HT-1080 and NIH 3T3 cells. However, the optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the ideal concentration for your particular setup.

Q4: How do I determine the optimal concentration of this compound for my specific cell line?

A4: To determine the optimal concentration, you should perform a dose-response study. This involves treating your cells with a range of this compound concentrations (e.g., from 0.1 µM to 10 µM) and then assessing cell viability or a specific ferroptotic endpoint. This will help you identify a concentration that effectively inhibits ferroptosis without causing non-specific toxicity. A time-course experiment (e.g., 24, 48, 72 hours) is also recommended to determine the optimal treatment duration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound The concentration of this compound is too low for the specific cell line. The ferroptosis inducer is too potent at the concentration used. The incubation time is insufficient.Perform a dose-response curve with a higher range of this compound concentrations. Reduce the concentration of the ferroptosis inducer. Increase the incubation time after this compound treatment.
High cell death observed even with this compound treatment The concentration of this compound is toxic to the cells. The cell death observed is not ferroptosis. The solvent (e.g., DMSO) concentration is too high.Perform a dose-response curve to determine the cytotoxic threshold of this compound alone. Use other cell death inhibitors (e.g., apoptosis or necroptosis inhibitors) to confirm the cell death mechanism. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%).
High variability between replicate wells Inconsistent cell seeding. Uneven distribution of this compound or ferroptosis inducer. "Edge effect" in the multi-well plate.Ensure a homogenous cell suspension before seeding. Mix the treatment solutions thoroughly before adding to the wells. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effective concentration range of this compound for inhibiting ferroptosis induced by a known inducer (e.g., Erastin or RSL3).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Ferroptosis inducer (e.g., Erastin or RSL3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 2, 5, and 10 µM. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1-2 hours.

  • Ferroptosis Induction: Prepare the ferroptosis inducer (e.g., Erastin at a pre-determined IC50 concentration for your cell line) in complete culture medium. Add the inducer to the wells already containing this compound. Also, include control wells with the inducer alone and untreated cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the effective concentration that rescues cells from ferroptosis.

Measuring Lipid Peroxidation using C11-BODIPY 581/591

This protocol allows for the direct measurement of lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Ferroptosis inducer (e.g., Erastin or RSL3)

  • C11-BODIPY 581/591 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat your cells with this compound and a ferroptosis inducer as described in the MTT assay protocol.

  • Staining:

    • At the end of the treatment period, harvest the cells.

    • Resuspend the cells in medium containing C11-BODIPY 581/591 at a final concentration of 1-2 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized form of the dye will fluoresce in the green channel (FITC), while the reduced form will fluoresce in the red channel (PE-Texas Red). The ratio of green to red fluorescence indicates the level of lipid peroxidation.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

Visualizations

SRS16_86_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cystine Cystine SystemXc System Xc- Cystine->SystemXc Import Cysteine Cysteine SystemXc->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 NonToxic_Lipid Non-toxic Lipid Alcohols GPX4->NonToxic_Lipid Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Reduced by Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis SRS16_86 This compound SRS16_86->SystemXc Upregulates Experimental_Workflow A 1. Seed Cells in 96-well Plate B 2. Pre-treat with this compound (Dose-Response Concentrations) A->B C 3. Induce Ferroptosis (e.g., with Erastin or RSL3) B->C D 4. Incubate for a Defined Period (Time-Course) C->D E 5. Assess Cell Viability (MTT Assay) or Lipid Peroxidation (C11-BODIPY) D->E F 6. Analyze Data to Determine Optimal this compound Concentration E->F

References

Technical Support Center: Overcoming Poor Bioavailability of SRS16-86 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the third-generation ferroptosis inhibitor, SRS16-86. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to its in vivo application, with a focus on overcoming potential bioavailability issues.

Troubleshooting Guides

This section provides step-by-step guidance to address specific problems that may be encountered during in vivo experiments with this compound.

Issue 1: Low or Undetectable Plasma Concentrations of this compound

Possible Cause Troubleshooting Steps
Poor Solubility in Vehicle 1. Verify Vehicle Compatibility: For intraperitoneal (IP) injections, this compound has been successfully administered in 0.9% NaCl. However, if precipitation is observed, consider alternative vehicles. 2. Formulation Optimization: For oral administration or if solubility in saline is an issue, consider formulating this compound in a vehicle containing co-solvents or surfactants. Common options include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or Tween 80. Always test the solubility of this compound in the chosen vehicle at the desired concentration before in vivo administration.
Rapid Metabolism or Clearance 1. Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. This will inform the optimal dosing frequency. 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal or intravenous (IV) injection, which have been used effectively in published studies.[1]
Compound Instability 1. Fresh Preparations: Prepare this compound formulations fresh for each experiment to avoid degradation. 2. Storage Conditions: Store stock solutions of this compound at -80°C and protect from light.

Issue 2: Lack of In Vivo Efficacy Despite Adequate Dosing

Possible Cause Troubleshooting Steps
Insufficient Target Engagement 1. Verify Target Inhibition: Measure downstream markers of ferroptosis in your target tissue. Effective this compound treatment should lead to an upregulation of Glutathione (B108866) Peroxidase 4 (GPX4), glutathione (GSH), and xCT, and a downregulation of lipid peroxidation markers like 4-hydroxynonenal (B163490) (4-HNE).[2][3][4] 2. Dose Escalation: If target engagement is not observed, a dose-escalation study may be necessary. Doses of 15 mg/kg/day via IP injection have been shown to be effective in rats.[3]
Poor Bioavailability at the Target Site 1. Tissue Distribution: If possible, measure the concentration of this compound in the target tissue to confirm it is reaching its site of action. 2. Nanoparticle Formulation: For targeted delivery and improved bioavailability, consider encapsulating this compound in a nanoparticle-based delivery system.
Incorrect Dosing Regimen 1. Review Literature: Consult published studies for effective dosing regimens in similar animal models. 2. PK/PD Modeling: Use pharmacokinetic and pharmacodynamic (PK/PD) modeling to optimize the dosing schedule based on the compound's half-life and the desired level of target inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific third-generation small molecule inhibitor of ferroptosis, a form of iron-dependent regulated cell death.[2][5] It is considered more stable and effective in vivo compared to earlier generation inhibitors like Ferrostatin-1.[2][5] The primary mechanism of action of this compound is the inhibition of lipid peroxidation.[2][5] It achieves this by upregulating key antioxidant proteins, including GPX4, GSH, and the cystine/glutamate antiporter subunit xCT.[2][3][4][6]

Q2: What are the reported effective doses and administration routes for this compound in vivo?

A2: In published studies using rat models of spinal cord injury and diabetic nephropathy, this compound has been shown to be effective when administered via intraperitoneal (IP) injection at a dose of 15 mg/kg/day.[3]

Q3: What vehicle should I use to formulate this compound for in vivo studies?

A3: For intraperitoneal injection, this compound has been successfully dissolved in 0.9% NaCl.[4] For other routes of administration or if solubility is a concern, various formulation strategies can be employed. These include the use of co-solvents such as PEG400, or suspending agents like a combination of methylcellulose (B11928114) and Tween 80.

Q4: How can I assess the in vivo efficacy of this compound in my model?

A4: The efficacy of this compound can be determined by measuring its effect on downstream markers of ferroptosis in the target tissue. This includes:

  • Western Blot or Immunohistochemistry: To measure the protein levels of GPX4 and xCT.

  • Biochemical Assays: To quantify the levels of GSH and lipid peroxidation products such as 4-HNE or malondialdehyde (MDA).[2]

Q5: Are there any known physicochemical or pharmacokinetic data available for this compound?

A5: As of now, there is no publicly available information on the specific physicochemical properties (e.g., molecular weight, LogP, aqueous solubility) or detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound in a public database like PubChem. Researchers are encouraged to determine these properties empirically for their specific formulations and experimental models.

Data Presentation

Due to the lack of publicly available pharmacokinetic data for this compound, the following tables provide a summary of reported in vivo experimental conditions and an illustrative example of a pharmacokinetic data table that researchers should aim to generate.

Table 1: Summary of Reported In Vivo Experimental Conditions for this compound

Animal ModelIndicationDoseRoute of AdministrationVehicleReference
RatSpinal Cord Injury15 mg/kg/dayIntraperitonealNot specified[4]
RatDiabetic Nephropathy15 mg/kg/dayIntraperitonealNot specified[3]

Table 2: Illustrative Example of Pharmacokinetic Parameters for a Novel Ferroptosis Inhibitor (MIT-001)

This table is provided as an example. Researchers should aim to generate similar data for this compound.

Parameter10 mg/kg SC20 mg/kg SC40 mg/kg SC40 mg/kg IV
Tmax (h) 1.52.02.5N/A
Cmax (ng/mL) 1503206501200
AUC (ng*h/mL) 850180038004100
t1/2 (h) 4.54.85.14.2
Bioavailability (%) --92.7100

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection in Rats

  • Materials:

    • This compound powder

    • Sterile 0.9% NaCl solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • 1 mL syringes with 25-27 gauge needles

  • Procedure:

    • Calculate the required amount of this compound based on the animal's weight and the target dose of 15 mg/kg.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile 0.9% NaCl to achieve the desired final concentration.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If solubility is an issue, brief sonication in a water bath may be used.

    • Visually inspect the solution to ensure there is no precipitate.

    • Draw the solution into a 1 mL syringe.

    • Administer the solution via intraperitoneal injection to the rat.

Mandatory Visualizations

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA-PL Polyunsaturated Fatty Acid Phospholipids Lipid_Peroxides Lipid Peroxides (L-OOH) PUFA-PL->Lipid_Peroxides Oxidation GPX4 Glutathione Peroxidase 4 (GPX4) Lipid_Peroxides->GPX4 Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis System_xc System xc- Glutamate_out Glutamate System_xc->Glutamate_out Export Cysteine Cysteine System_xc->Cysteine Reduction Cystine_in Cystine Cystine_in->System_xc Uptake GSH Glutathione (GSH) GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Cysteine->GSH Synthesis SRS16_86 This compound SRS16_86->System_xc Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates Fe2 Fe2+ Fe2->Lipid_Peroxides Fenton Reaction

Caption: Signaling pathway of ferroptosis and the mechanism of action of this compound.

experimental_workflow cluster_formulation Formulation Development cluster_pk_study Pharmacokinetic (PK) Study cluster_efficacy_study Efficacy Study Solubility_Screen Solubility Screen (e.g., saline, PEG400, lipids) Formulation_Selection Select Lead Formulation(s) Solubility_Screen->Formulation_Selection Animal_Dosing Dose Animals (e.g., IV, IP, PO) Formulation_Selection->Animal_Dosing Disease_Model Induce Disease in Animal Model Formulation_Selection->Disease_Model Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Analysis of Plasma Blood_Sampling->LCMS_Analysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) LCMS_Analysis->PK_Parameters Treatment Treat with this compound Formulation Disease_Model->Treatment Endpoint_Analysis Analyze Efficacy Endpoints (e.g., tumor volume, behavior) Treatment->Endpoint_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (e.g., GPX4 levels) Treatment->PD_Analysis

Caption: Experimental workflow for evaluating a new formulation of this compound in vivo.

troubleshooting_tree Start In Vivo Efficacy Issue with this compound Check_PK Are Plasma/Tissue Concentrations Adequate? Start->Check_PK Check_PD Is Target (GPX4 Pathway) Modulated? Check_PK->Check_PD Yes Optimize_Formulation Optimize Formulation (e.g., co-solvents, nanoparticles) Check_PK->Optimize_Formulation No Confirm_Model Confirm Disease Model Relevance to Ferroptosis Check_PD->Confirm_Model No Success Efficacy Achieved Check_PD->Success Yes Optimize_Formulation->Check_PK Re-evaluate Increase_Dose Increase Dose or Change Dosing Frequency Increase_Dose->Check_PD Re-evaluate Confirm_Model->Increase_Dose If model is relevant

Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.

References

Best practices for long-term storage of SRS16-86 powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and handling of SRS16-86 powder to ensure its stability and efficacy for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

For long-term stability, this compound powder should be stored at 4°C.[1] It is crucial to keep the powder in a tightly sealed container, protected from light and moisture to prevent degradation.[1] For extended storage periods, exceeding several weeks, storing at -20°C or -80°C is recommended.[2]

Q2: How should I store this compound powder for short-term use?

For short-term use, lyophilized this compound powder is stable at room temperature for several days to weeks when kept in its original packaging.[2] Alternatively, it can be stored at 4°C or colder.[2] Always protect the powder from intense light.[2]

Q3: My this compound powder has formed clumps. Is it still usable?

Clumping of the powder may indicate exposure to moisture. While this does not definitively mean the compound has degraded, it is advisable to perform a quality control check, such as HPLC, to confirm its purity before use. To prevent clumping, ensure the container is always tightly sealed and consider using a desiccator, especially in environments without temperature and humidity control.

Q4: The apparent volume of the this compound powder I received seems low. Is this a cause for concern?

The apparent volume of lyophilized powders can vary between vials containing the same mass of product. This difference should not be a cause for concern. Some powders can be highly hygroscopic and may appear as a gel or be difficult to see.

Q5: What is the best way to handle this compound powder upon receipt?

Upon receiving this compound powder, it is best to handle it in a clean, well-ventilated area. If you need to weigh the powder, do so quickly as some compounds can be hygroscopic.

Storage Condition Summary

Storage DurationTemperatureLight/Moisture Conditions
Short-Term (Days to Weeks)Room Temperature or ≤ 4°CProtect from intense light; keep sealed.[1][2]
Long-Term (Weeks to Months)4°CProtect from light; keep dry and sealed.[1]
Extended Long-Term (> 4 weeks)≤ -20°C or -80°CProtect from light; keep dry and sealed.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Standard Preparation: Prepare a stock solution of freshly acquired, high-purity this compound in a suitable solvent (e.g., DMSO) at a known concentration. Generate a standard curve by preparing a series of dilutions.

  • Sample Preparation: Prepare a solution of the stored this compound powder in the same solvent and at the same concentration as the primary stock solution of the standard.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient elution method with mobile phases such as acetonitrile (B52724) and water, both containing a small percentage of a modifier like trifluoroacetic acid (TFA) or formic acid.

    • Set the detector to a wavelength appropriate for detecting this compound.

  • Data Analysis: Compare the chromatogram of the stored sample to the standard. The appearance of significant degradation peaks or a decrease in the area of the main peak relative to the standard would indicate degradation.

Logical Workflow for this compound Powder Storage

G cluster_0 Receiving this compound Powder cluster_1 Storage Decision cluster_2 Storage Conditions cluster_3 Usage start Powder Received check_seal Check Container Seal start->check_seal storage_duration Define Storage Duration check_seal->storage_duration short_term Short-Term Storage (≤ 4°C or RT) Protect from light storage_duration->short_term < 4 Weeks long_term Long-Term Storage (4°C) Protect from light, dry, sealed storage_duration->long_term > 4 Weeks use Use in Experiment short_term->use extended_long_term Extended Long-Term Storage (≤ -20°C) Protect from light, dry, sealed long_term->extended_long_term For Maximum Stability long_term->use extended_long_term->use

Caption: Decision workflow for the appropriate storage of this compound powder.

References

Validation & Comparative

A Head-to-Head Comparison of Ferroptosis Inhibitors: SRS16-86 versus Ferrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in a multitude of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has catalyzed the development of pharmacological agents to modulate this pathway for therapeutic intervention. This guide provides an objective, data-supported comparison of two prominent ferroptosis inhibitors: the first-generation inhibitor, Ferrostatin-1, and the third-generation inhibitor, SRS16-86.

At a Glance: Key Differences

FeatureFerrostatin-1This compound
Generation FirstThird
Primary Mechanism Radical-Trapping AntioxidantUpregulator of the GPX4 Axis
Reported In Vitro Potency (EC50) ~60 nM (in HT-1080 cells)Data not available in direct comparison; analogs suggest higher potency.
In Vivo Stability Low plasma stabilityHigher plasma stability

Mechanism of Action: A Tale of Two Pathways

Ferrostatin-1 and this compound inhibit ferroptosis through distinct mechanisms, targeting different stages of the cell death cascade.

Ferrostatin-1 acts as a potent lipophilic antioxidant. It directly scavenges lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation that is the hallmark of ferroptosis.[1][2] This downstream intervention rescues cells from ferroptotic death induced by various triggers, including the inhibition of glutathione (B108866) peroxidase 4 (GPX4) or the depletion of glutathione (GSH).[3]

This compound , on the other hand, appears to exert its effects further upstream. Evidence suggests that this compound upregulates key components of the cellular antioxidant defense system, specifically the GPX4 axis.[4][5] This includes increasing the expression and/or activity of GPX4, glutathione (GSH), and the cystine/glutamate antiporter (system Xc-).[4][5] By bolstering the cell's natural defenses against lipid peroxidation, this compound prevents the initiation of the ferroptotic cascade.

Signaling Pathway Intervention Points

The following diagram illustrates the distinct points of intervention for Ferrostatin-1 and this compound within the ferroptosis signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_inhibitors Inhibitor Action SystemXc System Xc- Cystine Cystine SystemXc->Cystine Import Lipid_PUFA Lipid PUFAs Lipid_Peroxides Lipid Peroxides Lipid_PUFA->Lipid_Peroxides Oxidation Cysteine Cysteine Cystine->Cysteine GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Fe2 Fe²⁺ Fe2->Lipid_Peroxides Catalyzes SRS1686 This compound SRS1686->SystemXc Upregulates SRS1686->GSH Upregulates SRS1686->GPX4 Upregulates Fer1 Ferrostatin-1 Fer1->Lipid_Peroxides Scavenges

Caption: Intervention points of this compound and Ferrostatin-1.

Comparative Efficacy

In Vitro Potency
CompoundCell LineInducerEC50
Ferrostatin-1 HT-1080Erastin (B1684096)~60 nM
SRS11-92 (Fer-1 analog) HT-1080Erastin~6 nM
This compound HT-1080, NIH 3T3ErastinInhibits ferroptosis at 1 µM

Data for SRS11-92, a second-generation ferrostatin, suggests that newer analogs are significantly more potent than Ferrostatin-1.[1] While a specific EC50 for the third-generation this compound is not provided, its classification as a later-generation inhibitor implies potentially enhanced potency.

In Vivo Performance

A critical differentiator for therapeutic applications is the in vivo stability and efficacy of these compounds.

CompoundAnimal ModelDisease/InjuryKey Findings
Ferrostatin-1 MouseIschemia-Reperfusion InjuryLimited in vivo efficacy due to poor plasma stability.
This compound RatSpinal Cord InjuryEnhanced functional recovery, upregulated GPX4, GSH, and xCT, and reduced lipid peroxidation.[5]
This compound RatDiabetic NephropathyImproved renal function, upregulated GPX4, GSH, and xCT, and downregulated lipid peroxidation markers.[4][6]

This compound has demonstrated superior stability in plasma compared to Ferrostatin-1, contributing to its enhanced efficacy in animal models of disease.[7]

Experimental Protocols

Reproducible and standardized methods are essential for the comparative evaluation of ferroptosis inhibitors. Below are detailed protocols for key experiments used to assess the efficacy of this compound and Ferrostatin-1.

Cell Viability Assay (LDH Release)

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Induce ferroptosis with a known inducer (e.g., erastin or RSL3) in the presence or absence of varying concentrations of this compound or Ferrostatin-1. Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) after a 30-minute incubation at room temperature.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to control wells.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to measure lipid peroxidation in live cells. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid radicals.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with a ferroptosis inducer and inhibitors as described for the LDH assay.

  • Probe Loading: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4, a key regulator of ferroptosis.

Protocol:

  • Cell Lysis: Lyse treated and control cells to obtain cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • GPX4 Activity Measurement: Use a commercial GPX4 activity assay kit. These kits typically involve a coupled enzyme reaction where the oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the GPX4 activity and normalize it to the protein concentration.

Experimental Workflow Diagram

G cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with Ferroptosis Inducer +/- this compound or Ferrostatin-1 start->treatment incubation Incubate (e.g., 24h) treatment->incubation ldh LDH Assay (Cell Viability) incubation->ldh bodipy C11-BODIPY Assay (Lipid Peroxidation) incubation->bodipy gpx4 GPX4 Activity Assay (Enzyme Function) incubation->gpx4 data_analysis Data Analysis and Comparison ldh->data_analysis bodipy->data_analysis gpx4->data_analysis

Caption: General experimental workflow for comparing ferroptosis inhibitors.

Conclusion

Both this compound and Ferrostatin-1 are valuable tools for studying and potentially treating conditions associated with ferroptosis. Ferrostatin-1, with its well-characterized radical-trapping mechanism and known in vitro potency, remains a gold standard for validating ferroptotic cell death. However, its poor in vivo stability limits its therapeutic potential.

This compound, a third-generation inhibitor, represents a significant advancement. Its proposed mechanism of upregulating the endogenous GPX4 antioxidant system, coupled with its improved in vivo stability, makes it a more promising candidate for clinical development. While direct comparative potency data with Ferrostatin-1 is still emerging, the available evidence strongly suggests that this compound and other next-generation ferroptosis inhibitors offer superior therapeutic potential for a range of ferroptosis-driven diseases. Researchers should consider the specific experimental context, particularly the need for in vivo application, when selecting the most appropriate inhibitor.

References

A Head-to-Head Comparison of Ferroptosis Inhibitors: SRS16-86 vs. Liproxstatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has led to the development of several potent inhibitors targeting this pathway. Among these, Liproxstatin-1 has been a benchmark compound for its high potency. This guide provides an objective comparison of a newer, third-generation inhibitor, SRS16-86, with the well-established Liproxstatin-1, supported by available experimental data.

Mechanism of Action: Radical-Trapping Antioxidants

Both this compound and Liproxstatin-1 are potent ferroptosis inhibitors that function as radical-trapping antioxidants.[1] They act by inhibiting lipid peroxidation, a key event in the ferroptosis cascade. This protective mechanism helps to maintain cell membrane integrity and prevent cell death. While both compounds share this core mechanism, this compound is described as a more stable and effective synthesized inhibitor, building upon the foundations of earlier generation compounds like Ferrostatin-1.[2]

Quantitative Comparison of Inhibitor Performance

The following table summarizes the available quantitative data for this compound and Liproxstatin-1. Direct head-to-head comparisons of IC50 values under identical experimental conditions are limited in the currently available literature. However, the data provides insights into the potency of each inhibitor.

ParameterThis compoundLiproxstatin-1Reference
Reported IC50/EC50 Not explicitly reported in the provided search results.22 nM (in Gpx4-/- cells)[3][4]
In Vitro Efficacy Effectively inhibits erastin-induced ferroptosis in HT-1080 and NIH 3T3 cells at 1 µM.EC50 of 115.3 nM in RSL-3 induced ferroptosis in OLN-93 cells.[5][6]
In Vivo Efficacy Protective in mouse models of renal ischemia-reperfusion injury (2 mg/kg, i.p.) and spinal cord injury (15 mg/kg/day, i.p.).Protective in mouse models of acute renal failure (10 mg/kg, i.p.) and LPS-induced cognitive impairment.[5][7]
Key Advantage Described as a more stable and effective third-generation ferrostatin analog.Well-established and potent benchmark ferroptosis inhibitor.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

DOT script for Ferroptosis Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors System Xc- System Xc- Glutamate_in Glutamate System Xc-->Glutamate_in Glutamate export Cysteine Cysteine System Xc-->Cysteine Cystine import Lipid Peroxidation Lipid Peroxidation ROS Lipid ROS Lipid Peroxidation->ROS PUFA PUFA-PL PUFA->Lipid Peroxidation Cystine_out Cystine Cystine_out->System Xc- GSH Glutathione (B108866) (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Lipid Alcohols Lipid Alcohols GPX4->Lipid Alcohols Reduces Iron Fe2+ Iron->Lipid Peroxidation Catalyzes ROS->Lipid Peroxidation Propagates ROS->GPX4 Inactivates This compound This compound This compound->ROS Inhibits Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->ROS Inhibits

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors System Xc- System Xc- Glutamate_in Glutamate System Xc-->Glutamate_in Glutamate export Cysteine Cysteine System Xc-->Cysteine Cystine import Lipid Peroxidation Lipid Peroxidation ROS Lipid ROS Lipid Peroxidation->ROS PUFA PUFA-PL PUFA->Lipid Peroxidation Cystine_out Cystine Cystine_out->System Xc- GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Lipid Alcohols Lipid Alcohols GPX4->Lipid Alcohols Reduces Iron Fe2+ Iron->Lipid Peroxidation Catalyzes ROS->Lipid Peroxidation Propagates ROS->GPX4 Inactivates This compound This compound This compound->ROS Inhibits Liproxstatin-1 Liproxstatin-1 Liproxstatin-1->ROS Inhibits

Caption: Ferroptosis signaling pathway and points of intervention for this compound and Liproxstatin-1.

DOT script for Experimental Workflow for Evaluating Ferroptosis Inhibitors

cluster_workflow Experimental Workflow cluster_assessment Assessment Methods A Cell Seeding (e.g., HT-1080, NIH 3T3) B Pre-treatment with Inhibitor (this compound or Liproxstatin-1) A->B C Induction of Ferroptosis (e.g., Erastin, RSL3) B->C D Incubation C->D E Assessment of Ferroptosis D->E F Cell Viability Assay (e.g., CCK-8, MTT) E->F G Lipid Peroxidation Assay (e.g., C11-BODIPY) E->G H Western Blot (GPX4, xCT expression) E->H

cluster_workflow Experimental Workflow cluster_assessment Assessment Methods A Cell Seeding (e.g., HT-1080, NIH 3T3) B Pre-treatment with Inhibitor (this compound or Liproxstatin-1) A->B C Induction of Ferroptosis (e.g., Erastin, RSL3) B->C D Incubation C->D E Assessment of Ferroptosis D->E F Cell Viability Assay (e.g., CCK-8, MTT) E->F G Lipid Peroxidation Assay (e.g., C11-BODIPY) E->G H Western Blot (GPX4, xCT expression) E->H

Caption: General experimental workflow for the evaluation of ferroptosis inhibitors in vitro.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound and Liproxstatin-1.

Cell Viability Assay

This protocol is used to determine the ability of ferroptosis inhibitors to protect cells from ferroptosis-inducing agents.

  • Cell Seeding:

    • Plate cells (e.g., HT-1080 fibrosarcoma cells or NIH 3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Pre-treat cells with various concentrations of the ferroptosis inhibitor (this compound or Liproxstatin-1) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Induction of Ferroptosis:

    • Add a ferroptosis-inducing agent, such as Erastin (e.g., 10 µM) or RSL3 (e.g., 1 µM), to the wells.

    • Incubate for 24-48 hours.

  • Quantification of Cell Viability:

    • Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Cell Treatment:

    • Treat cells with the ferroptosis inducer and/or inhibitor as described in the cell viability assay protocol.

  • Staining:

    • At the end of the treatment period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the C11-BODIPY 581/591 probe (typically 1-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Imaging or Flow Cytometry:

    • Wash the cells with PBS to remove excess probe.

    • Analyze the cells using a fluorescence microscope or a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.

    • Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

In Vivo Studies

The efficacy of this compound and Liproxstatin-1 has been demonstrated in various animal models.

  • Animal Models:

    • Rodent models of diseases where ferroptosis is implicated, such as renal ischemia-reperfusion injury or spinal cord injury, are commonly used.[2][8]

  • Drug Administration:

    • Inhibitors are typically administered via intraperitoneal (i.p.) injection. For example, this compound has been used at doses of 2 mg/kg to 15 mg/kg, and Liproxstatin-1 at 10 mg/kg.[5][7]

  • Assessment of Efficacy:

    • Efficacy is evaluated by measuring functional outcomes relevant to the disease model (e.g., motor function recovery in spinal cord injury), histological analysis of tissue damage, and biochemical markers of ferroptosis in tissue samples (e.g., levels of 4-HNE, a marker of lipid peroxidation, and expression of GPX4 and xCT).[2][8]

Conclusion

Both this compound and Liproxstatin-1 are highly effective inhibitors of ferroptosis, with Liproxstatin-1 being a well-characterized and potent benchmark. This compound, as a third-generation inhibitor, is reported to have improved stability, which may offer advantages for in vivo applications. The choice between these inhibitors will depend on the specific experimental context, including the cell type or animal model being used and the desired duration of the experiment. Further head-to-head comparative studies are needed to fully elucidate the quantitative differences in their potency and pharmacokinetic profiles.

References

Validating the Neuroprotective Effects of SRS16-86 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective neuroprotective agents is a cornerstone of neuroscience research, with the goal of mitigating neuronal damage in a range of debilitating conditions, from acute spinal cord injury (SCI) to chronic neurodegenerative diseases. Among the emerging therapeutic strategies is the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This guide provides a comparative analysis of a novel ferroptosis inhibitor, SRS16-86, against other established and experimental neuroprotective agents, with a focus on in vivo validation in models of spinal cord injury.

Executive Summary

This compound is a synthetic small molecule inhibitor of ferroptosis that has demonstrated significant neuroprotective effects in a rat model of contusion spinal cord injury.[1][2] Its mechanism of action centers on the upregulation of key anti-ferroptotic proteins, including Glutathione Peroxidase 4 (GPX4), Glutathione (GSH), and the cystine/glutamate antiporter subunit xCT, while simultaneously reducing the levels of the lipid peroxidation marker 4-hydroxynonenal (B163490) (4-HNE).[3] In vivo studies have shown that administration of this compound leads to enhanced functional recovery, reduced astrogliosis, increased neuronal survival, and a significant decrease in inflammatory cytokines.[3] This guide compares the performance of this compound with two other notable ferroptosis inhibitors, Ferrostatin-1 and Deferoxamine (DFO), providing available experimental data to support an objective evaluation.

Comparative Performance of Neuroprotective Agents

The following tables summarize the quantitative data from in vivo studies of this compound, Ferrostatin-1, and Deferoxamine in rodent models of spinal cord injury.

Compound Animal Model Dosage and Administration Outcome Measure Result Citation
This compound Rat, Contusion SCI15 mg/kg/day, intraperitoneal injectionFunctional Recovery (BBB Score)Enhanced functional recovery (Specific scores not detailed in abstract)[3][4]
Neuronal SurvivalEnhanced neuronal survival[3]
AstrogliosisAlleviated[3]
Inflammatory Cytokines (IL-1β, TNF-α, ICAM-1)Significantly decreased[3]
Ferrostatin-1 Mouse, Contusion SCIIntraspinal injectionFunctional Recovery (BMS Score)Significantly higher scores than control group within 28 days post-injury[1][5]
Neuronal SurvivalMore surviving neurons compared to control[1][5]
Glial Scar FormationSignificantly inhibited[1][5]
Deferoxamine (DFO) Rat, Contusion SCI100 mg/kg/day, intraperitoneal injectionFunctional Recovery (BBB Score)Mean score of 18 ± 0.333 at 56 days post-SCI (vs. 14 ± 0.577 in saline group)[6]
Neuronal SurvivalIncreased number of NeuN+ cells[6]
GliosisInhibited[6]
Compound Biomarker Effect Method of Detection Citation
This compound GPX4UpregulatedWestern Blot[2][3]
GSHUpregulatedNot specified[2][3]
xCTUpregulatedWestern Blot[2][3]
4-HNEDownregulatedWestern Blot[2][3]
Ferrostatin-1 GPX4Increased protein expressionWestern Blot, Immunohistochemistry[7]
Iron and ROS accumulationReducedNot specified[2][8]
IREB2 and PTGS2DownregulatedRT-qPCR[8]
Deferoxamine (DFO) GPX4Markedly increased expressionWestern Blot[6]
GSHMarkedly increased expressionNot specified[6]
xCTMarkedly increased expressionWestern Blot[6]
Iron ConcentrationLower than in SCI groupNot specified[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Ferroptosis Induction cluster_1 This compound Intervention cluster_2 Neuroprotective Outcomes Iron Overload Iron Overload Lipid ROS Accumulation Lipid ROS Accumulation Iron Overload->Lipid ROS Accumulation Neuronal Death Neuronal Death Lipid ROS Accumulation->Neuronal Death leads to GPX4 Inactivation GPX4 Inactivation GPX4 Inactivation->Lipid ROS Accumulation SRS1686 This compound Upreg_GPX4 Upregulates GPX4 SRS1686->Upreg_GPX4 Upreg_GSH Upregulates GSH SRS1686->Upreg_GSH Upreg_xCT Upregulates xCT SRS1686->Upreg_xCT Downreg_4HNE Downregulates 4-HNE SRS1686->Downreg_4HNE Neuronal Survival Neuronal Survival Upreg_GPX4->Neuronal Survival Upreg_GSH->Neuronal Survival Downreg_4HNE->Neuronal Survival Functional Recovery Functional Recovery Neuronal Survival->Functional Recovery Reduced Inflammation Reduced Inflammation Reduced Inflammation->Functional Recovery

Caption: Mechanism of this compound Neuroprotection.

cluster_workflow In Vivo Validation Workflow A Animal Model (Rat Contusion SCI) B Drug Administration (e.g., this compound IP) A->B Treatment D Tissue Collection & Processing A->D Sacrifice at Endpoint C Behavioral Assessment (BBB Score) B->C Post-injury Monitoring F Data Analysis & Comparison C->F E Biomarker Analysis (Western Blot, IHC) D->E E->F

Caption: Experimental Workflow for In Vivo Studies.

Detailed Experimental Protocols

Rat Contusion Spinal Cord Injury Model

This protocol is based on a widely used and clinically relevant model of spinal cord injury.

  • Animals: Adult female Wistar or Sprague-Dawley rats (225-250 g) are commonly used.

  • Anesthesia: Anesthesia is induced and maintained using isoflurane (B1672236) or a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • A dorsal midline incision is made over the thoracic region.

    • The paravertebral muscles are dissected to expose the vertebral column.

    • A laminectomy is performed at the T9-T10 vertebral level to expose the spinal cord.

    • The vertebral column is stabilized using clamps.

    • A contusion injury is induced using a standardized impactor device (e.g., NYU Impactor, Infinite Horizon Impactor). The impact force and displacement are precisely controlled to create a consistent injury severity.

    • The muscle layers and skin are sutured closed.

  • Post-operative Care:

    • Animals receive post-operative analgesia.

    • Manual bladder expression is performed twice daily until bladder function returns.

    • Animals are closely monitored for signs of distress, infection, and weight loss.

Intraperitoneal (IP) Injection Protocol
  • Restraint: The rat is securely restrained to expose the abdomen. The animal can be gently tilted with its head downwards to move the abdominal organs away from the injection site.

  • Injection Site: The injection is administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Procedure:

    • The injection site is cleaned with an alcohol swab.

    • A sterile needle (23-25 gauge) is inserted at a 30-45 degree angle into the peritoneal cavity.

    • The plunger is slightly withdrawn to ensure no blood or urine is aspirated.

    • The substance is injected slowly.

    • The needle is withdrawn, and gentle pressure is applied to the injection site.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale
  • Purpose: To assess hindlimb locomotor recovery following spinal cord injury.

  • Procedure:

    • Rats are placed in an open field and observed for 4-5 minutes.

    • Two independent observers, blinded to the treatment groups, score the animal's hindlimb movements based on the 22-point BBB scale (0 = no observable hindlimb movement; 21 = normal locomotion).

    • Scoring is typically performed at regular intervals post-injury (e.g., weekly) to track the time course of recovery.

Biomarker Analysis
  • Tissue Collection: At the experimental endpoint, animals are euthanized, and the spinal cord tissue surrounding the injury epicenter is dissected and collected.

  • Western Blotting:

    • Tissue samples are homogenized and lysed to extract proteins.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., GPX4, 4-HNE, xCT).

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

  • Immunohistochemistry (IHC):

    • Spinal cord tissue is fixed, embedded in paraffin (B1166041) or frozen, and sectioned.

    • Sections are incubated with primary antibodies against markers of interest (e.g., NeuN for neurons, GFAP for astrocytes).

    • A secondary antibody conjugated to a fluorescent tag or an enzyme is applied.

    • The sections are visualized using a fluorescence or light microscope, and the number of positive cells or the intensity of staining is quantified.

Conclusion

This compound presents a promising therapeutic avenue for neuroprotection, particularly in the context of spinal cord injury, by effectively targeting the ferroptosis pathway. The available in vivo data demonstrates its ability to promote functional recovery and reduce secondary injury cascades. While direct quantitative comparisons with other ferroptosis inhibitors like Ferrostatin-1 and Deferoxamine are limited by variations in experimental models and reported metrics, the collective evidence strongly supports the continued investigation of ferroptosis inhibitors as a viable strategy for treating acute neurological injuries. Future studies should aim for standardized reporting of quantitative outcomes to facilitate more direct comparisons and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

A Head-to-Head Comparison of SRS16-86 and Deferoxamine in Iron Chelation and Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of SRS16-86 and the established iron chelator, Deferoxamine (DFO). While both compounds have demonstrated efficacy in reducing iron levels, their primary research contexts and mechanisms of action present distinct profiles. Deferoxamine is a clinically established iron chelator for systemic iron overload, whereas this compound has emerged in preclinical studies as a potent inhibitor of ferroptosis with iron-reducing capabilities in specific pathological conditions. This guide will objectively present the available experimental data for both, detail relevant experimental protocols, and visualize their mechanistic pathways.

Executive Summary

Deferoxamine (DFO) is a well-characterized, potent iron chelator with a long history of clinical use in treating transfusional iron overload. Its efficacy is well-documented through numerous clinical trials, demonstrating significant reductions in systemic iron markers such as serum ferritin and increases in urinary iron excretion. More recently, DFO has also been identified as an inhibitor of ferroptosis, an iron-dependent form of programmed cell death.

This compound is a novel compound primarily investigated for its role as a ferroptosis inhibitor. Preclinical studies in models of diabetic nephropathy and spinal cord injury have shown that this compound can reduce tissue iron overload and protect against cellular damage by modulating the key pathways of ferroptosis. However, comprehensive data on its systemic iron chelation efficacy comparable to DFO is not yet available.

This comparison highlights the dual roles of these compounds, providing a nuanced perspective for researchers exploring therapies for both systemic iron overload and diseases where ferroptosis is a key pathological driver.

Data Presentation: Performance in Iron Reduction

Due to the different scopes of research for this compound and Deferoxamine, a direct head-to-head comparison of clinical iron chelation metrics is not currently feasible. The following tables summarize the available quantitative data for each compound based on existing literature.

This compound: Preclinical Efficacy in Tissue Iron Reduction

The primary evidence for the iron-reducing capacity of this compound comes from a preclinical study on diabetic nephropathy. The data demonstrates a significant reduction in renal iron content.

ParameterAnimal ModelTreatment GroupOutcomeCitation
Renal Iron ContentDiabetic Nephropathy Rat ModelThis compoundSignificantly reduced iron overload in renal tissue compared to the diabetic control group.[1]

Note: Specific quantitative values for the reduction in renal iron content were not detailed in the referenced study's abstract.

Deferoxamine (DFO): Clinical Efficacy in Systemic Iron Chelation

The efficacy of DFO in treating systemic iron overload is well-established. The following tables provide a summary of its performance from various clinical studies.

Table 1: Efficacy of Deferoxamine in Reducing Serum Ferritin

Study PopulationTreatment DurationBaseline Serum Ferritin (ng/mL)End-of-Study Serum Ferritin (ng/mL)Mean Change (ng/mL)Percent ReductionCitation
β-thalassemia major1 year4684 (median)3129 (median)-1277 (median)~33%
β-thalassemia major6 months5668 ± 3613.85742 ± 3205.9+74Not significant
β-thalassemia major12 months2883.5 ± 1598.12773.8 ± 1216.1-109.7~4%[2]

Table 2: Efficacy of Deferoxamine in Promoting Urinary Iron Excretion

Study PopulationDFO DoseMean Urinary Iron ExcretionCitation
β-thalassemia homozygous3 g/24h (IV)37.3 mg/24h (median)[1]
β-thalassemia homozygous6 g/24h (IV)55.9 mg/24h (median)[1]
β-thalassemia homozygous9 g/24h (IV)61.3 mg/24h (median)[1]
Thalassemia major20-50 mg/kg/day (SC)0.47±0.40 mg/m²[3]

Experimental Protocols

Measurement of Renal Iron Content (as applied in this compound studies)

The study on this compound in diabetic nephropathy utilized an "iron ion detection kit" to measure renal iron content[1]. While the specific kit is not named, the methodology for such colorimetric assays is standardized.

Objective: To quantify the concentration of iron in kidney tissue homogenates.

Principle: In an acidic environment, iron is released from its carrier proteins. A reducing agent converts ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The ferrous ions then react with a chromogenic probe (e.g., ferene S) to form a colored complex, the absorbance of which is measured spectrophotometrically (typically at ~593 nm). The iron concentration in the sample is determined by comparing its absorbance to a standard curve generated from known iron concentrations.

Materials:

  • Tissue homogenizer (e.g., Dounce homogenizer)

  • Colorimetric Iron Assay Kit (containing Iron Assay Buffer, Iron Reducer, Iron Probe, and Iron Standard)

  • Microplate reader

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • 96-well plates

Procedure:

  • Sample Preparation:

    • Excise and weigh a portion of kidney tissue (e.g., 10 mg).

    • Wash the tissue with cold PBS to remove any blood.

    • Homogenize the tissue in a specified volume of Iron Assay Buffer on ice.

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes to pellet insoluble material.

    • Collect the supernatant for analysis.

  • Assay:

    • Prepare a standard curve by diluting the Iron Standard to a range of known concentrations.

    • Add samples and standards to a 96-well plate.

    • Add Iron Reducer to the standards and samples for total iron measurement.

    • Incubate at 37°C for 30 minutes.

    • Add the Iron Probe to all wells.

    • Incubate at 37°C for 60 minutes, protected from light.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation:

    • Subtract the blank reading from all measurements.

    • Plot the standard curve and determine the equation of the line.

    • Calculate the iron concentration in the samples based on their absorbance and the standard curve.

Measurement of Urinary Iron Excretion (as applied in DFO studies)

This protocol is essential for evaluating the efficacy of iron chelators that are primarily excreted via the kidneys.

Objective: To quantify the amount of iron excreted in the urine over a 24-hour period following the administration of an iron chelator.

Materials:

  • 24-hour urine collection container (acid-washed and metal-free)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) for iron quantification.

Procedure:

  • Collection:

    • The patient is instructed to void and discard the first morning urine on day one.

    • All subsequent urine for the next 24 hours is collected in the provided container.

    • The first morning void on day two is included in the collection.

  • Measurement:

    • The total volume of the 24-hour urine collection is measured.

    • Aliquots of the collected urine are analyzed for iron concentration using ICP-MS or AAS.

  • Calculation:

    • The total urinary iron excretion is calculated by multiplying the iron concentration by the total urine volume.

Mandatory Visualization

Experimental Workflow: Quantification of Tissue Iron Content

G cluster_sample_prep Sample Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis tissue Kidney Tissue wash Wash with cold PBS tissue->wash homogenize Homogenize in Assay Buffer wash->homogenize centrifuge Centrifuge at 16,000 x g homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant plate Add samples and standards to 96-well plate supernatant->plate reducer Add Iron Reducer plate->reducer incubate1 Incubate at 37°C reducer->incubate1 probe Add Iron Probe incubate1->probe incubate2 Incubate at 37°C probe->incubate2 read Read Absorbance at 593 nm incubate2->read curve Generate Standard Curve read->curve calculate Calculate Iron Concentration curve->calculate

Caption: Workflow for quantifying tissue iron content using a colorimetric assay.

Signaling Pathway: Ferroptosis and Points of Intervention

G Fe3_ext Extracellular Fe³⁺ TfR1 TfR1 Fe3_ext->TfR1 Fe3_int Intracellular Fe³⁺ TfR1->Fe3_int Fe2_int Labile Iron Pool (Fe²⁺) Fe3_int->Fe2_int Reduction ROS Reactive Oxygen Species (ROS) Fe2_int->ROS Fenton Reaction PUFA PUFA-PL ROS->PUFA Oxidation PUFA_OOH PUFA-PL-OOH (Lipid Peroxides) PUFA->PUFA_OOH Ferroptosis Ferroptosis PUFA_OOH->Ferroptosis SystemXc System Xc⁻ Cysteine Cysteine SystemXc->Cysteine Cystine Cystine Cystine->SystemXc GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 GPX4->PUFA_OOH Reduces to PUFA-PL-OH DFO Deferoxamine (DFO) DFO->Fe2_int Chelates Iron SRS1686 This compound SRS1686->SystemXc Upregulates (xCT) SRS1686->GSH Upregulates SRS1686->GPX4 Upregulates

Caption: The ferroptosis pathway and the intervention points of this compound and DFO.

Conclusion

This comparative guide illustrates that while both this compound and Deferoxamine have iron-reducing properties, they are currently positioned differently in the therapeutic landscape. Deferoxamine is a cornerstone of systemic iron chelation therapy, with a wealth of clinical data supporting its efficacy. Its role as a ferroptosis inhibitor is a more recent discovery that adds to its therapeutic profile.

This compound, on the other hand, is emerging as a promising ferroptosis inhibitor with demonstrated efficacy in reducing localized iron overload in preclinical disease models. Its primary mechanism appears to be the upregulation of the cellular antioxidant system.

For researchers and drug development professionals, the choice between these two compounds, or their potential complementary use, will depend on the specific therapeutic goal. For systemic iron overload, DFO remains the established standard. For diseases driven by ferroptosis, this compound represents a novel therapeutic strategy, and DFO may also be a viable option. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of this compound as an iron chelator and to explore the full potential of both compounds in modulating ferroptosis-related diseases.

References

SRS16-86 and Edaravone: A Comparative Analysis of Their Potency in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting oxidative stress, a critical driver of cellular damage in numerous pathologies, both SRS16-86 and edaravone (B1671096) have emerged as compounds of significant interest. While both molecules exhibit potent capabilities in reducing oxidative stress, they operate through distinct, albeit related, mechanisms. Edaravone functions as a broad-spectrum free radical scavenger, whereas this compound acts as a specific inhibitor of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. A direct comparative study evaluating the potency of these two compounds in a head-to-head experimental design is not yet available in the scientific literature. However, by examining their individual effects on key biomarkers of oxidative stress from various studies, a comparative overview can be constructed.

Quantitative Efficacy Against Oxidative Stress Markers

To objectively assess the potency of this compound and edaravone, it is essential to analyze their effects on quantifiable markers of oxidative stress and cellular protection. The following tables summarize the reported quantitative data for each compound from various experimental models. It is crucial to note that these studies were conducted under different conditions, which precludes a direct comparison of potency.

This compound: Efficacy in Models of Ferroptosis and Disease

This compound has demonstrated significant efficacy in attenuating oxidative stress primarily within the context of ferroptosis-driven pathologies such as diabetic nephropathy and spinal cord injury.

BiomarkerExperimental ModelTreatmentOutcomeReference
Glutathione (B108866) (GSH) Rat Model of Diabetic NephropathyThis compoundIncreased GSH concentration in renal tissue.[1]
4-Hydroxynonenal (4-HNE) Rat Model of Diabetic NephropathyThis compoundDecreased levels of this lipid peroxidation marker.[1]
Glutathione Peroxidase 4 (GPX4) Rat Model of Diabetic NephropathyThis compoundUpregulated expression.[1]
xCT (cystine/glutamate antiporter) Rat Model of Diabetic NephropathyThis compoundUpregulated expression.[1]
Glutathione (GSH) Rat Contusion Spinal Cord Injury ModelThis compoundUpregulation of GSH.[2]
4-Hydroxynonenal (4-HNE) Rat Contusion Spinal Cord Injury ModelThis compoundDownregulation of 4-HNE.[2]
Glutathione Peroxidase 4 (GPX4) Rat Contusion Spinal Cord Injury ModelThis compoundUpregulation of GPX4.[2]
xCT (cystine/glutamate antiporter) Rat Contusion Spinal Cord Injury ModelThis compoundUpregulation of xCT.[2]
Edaravone: Broad-Spectrum Antioxidant Effects

Edaravone has been extensively studied and has shown efficacy in reducing a wide array of oxidative stress markers across various models, including cerebral infarction and in vitro cellular assays.

BiomarkerExperimental ModelTreatmentOutcomeReference
Superoxide Dismutase (SOD) Rat Model of Cerebral InfarctionEdaravoneIncreased SOD activity.[3]
Malondialdehyde (MDA) Rat Model of Cerebral InfarctionEdaravoneDecreased MDA levels.[3]
Glutathione (GSH) Rat Model of Cerebral InfarctionEdaravoneIncreased GSH levels.[3]
Nitric Oxide (NO) Rat Model of Cerebral InfarctionEdaravoneDecreased NO levels.[3]
Oxidative Cell Death HT22 Neuronal Cells (in vitro)EdaravoneDose-dependent reduction in cell death.[4]
Oxidative Cell Death Primary Rat Astrocytes (in vitro)EdaravoneDose-dependent reduction in cell death.[4]
Ferroptotic Cell Death Mouse Hepatoma Hepa 1-6 cells (in vitro)EdaravoneSuppressed ferroptosis induced by cystine deprivation.[5]
Lipid Peroxides Mouse Hepatoma Hepa 1-6 cells (in vitro)EdaravoneSignificantly suppressed lipid peroxide levels.[5]

Mechanistic Insights into Oxidative Stress Reduction

The distinct mechanisms of action of this compound and edaravone are central to understanding their respective potencies and potential therapeutic applications.

This compound: Targeting the Ferroptosis Pathway

This compound's primary mechanism in reducing oxidative stress is through the inhibition of ferroptosis. This is a regulated form of cell death driven by iron-dependent lipid peroxidation. By upregulating key components of the cellular antioxidant defense system, such as GPX4 and the cystine/glutamate antiporter system xCT, this compound helps to maintain glutathione levels and detoxify lipid peroxides, thereby preventing the execution of the ferroptotic cell death program.

G cluster_0 Ferroptosis Induction cluster_1 This compound Intervention Lipid ROS Lipid ROS Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Iron Overload Iron Overload Iron Overload->Lipid ROS Fenton Reaction GSH Depletion GSH Depletion GPX4 Inactivation GPX4 Inactivation GSH Depletion->GPX4 Inactivation GPX4 Inactivation->Lipid ROS Accumulation This compound This compound GPX4 Activation GPX4 Activation This compound->GPX4 Activation System xc- Upregulation System xc- Upregulation This compound->System xc- Upregulation GPX4 Activation->Lipid ROS Inhibition GSH Synthesis GSH Synthesis System xc- Upregulation->GSH Synthesis GSH Synthesis->GPX4 Activation

This compound signaling pathway in ferroptosis inhibition.
Edaravone: A Multi-pronged Free Radical Scavenger

Edaravone's mechanism is characterized by its ability to directly scavenge a variety of reactive oxygen species (ROS), including hydroxyl radicals, peroxyl radicals, and peroxynitrite. This broad-spectrum activity allows it to protect cells from oxidative damage by neutralizing these harmful molecules before they can react with cellular components like lipids, proteins, and DNA. Its ability to suppress ferroptosis in vitro suggests a potential overlap in its protective mechanisms with that of this compound, likely by reducing the overall burden of lipid peroxides.

G Oxidative Stressors Oxidative Stressors ROS Reactive Oxygen Species (•OH, ROO•, ONOO-) Oxidative Stressors->ROS Cellular Damage Lipid Peroxidation Protein Oxidation DNA Damage ROS->Cellular Damage Neutralized Products Neutralized Products ROS->Neutralized Products Reacts with Edaravone Edaravone Edaravone Edaravone->ROS Scavenges G cluster_0 In Vivo Studies cluster_1 In Vitro Studies Animal Model Animal Model Treatment Treatment Animal Model->Treatment Tissue Collection Tissue Collection Treatment->Tissue Collection Cell Viability Assay Cell Viability Assay Treatment->Cell Viability Assay Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis Cell Culture Cell Culture Oxidative Stress Induction Oxidative Stress Induction Cell Culture->Oxidative Stress Induction Oxidative Stress Induction->Treatment

References

Comparative Guide: SRS16-86 Demonstrates Superior Upregulation of the xCT-GSH-GPX4 Pathway in Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of SRS16-86, a third-generation ferroptosis inhibitor, and Ferrostatin-1, a first-generation inhibitor, in their ability to upregulate the critical xCT-GSH-GPX4 antioxidant pathway. Experimental data indicates that this compound offers a more robust and stable activation of this protective signaling cascade, presenting a significant advancement for researchers in the fields of neuroscience, oncology, and degenerative diseases.

Ferroptosis, an iron-dependent form of regulated cell death, is characterized by the accumulation of lipid peroxides and is implicated in a growing number of pathological conditions. The xCT-GSH-GPX4 axis is a central defender against ferroptosis. The system xc- antiporter (xCT) imports cystine for the synthesis of glutathione (B108866) (GSH), a critical cofactor for Glutathione Peroxidase 4 (GPX4), which in turn detoxifies lipid peroxides.

Performance Comparison: this compound vs. Ferrostatin-1

While direct head-to-head quantitative comparisons of this compound and Ferrostatin-1 on the upregulation of the xCT-GSH-GPX4 pathway are emerging, existing studies consistently highlight the superior stability and in vivo efficacy of this compound. Ferrostatin-1, while effective in vitro, is limited by its poor plasma stability and metabolic vulnerability.[1] this compound was developed to overcome these limitations.

Studies have demonstrated that treatment with this compound leads to a significant upregulation of xCT, GSH, and GPX4 levels in disease models.[1][2] For instance, in a rat model of spinal cord injury, administration of this compound enhanced the expression of these three key anti-ferroptotic factors, correlating with improved functional recovery.[2] Similarly, in a diabetic nephropathy model, this compound treatment upregulated the expression of xCT, GPX4, and GSH.[1]

In contrast, Ferrostatin-1 primarily acts as a radical-trapping antioxidant, scavenging lipid peroxyl radicals.[3][4] While it can indirectly influence the cellular redox state, its mechanism is not centered on the direct upregulation of the xCT-GSH-GPX4 pathway. Some studies have shown that Ferrostatin-1 can increase GSH levels, but its primary role is downstream of the GSH-GPX4 axis.[5]

The following table summarizes the expected outcomes based on the available literature.

Parameter This compound Ferrostatin-1 Untreated Control (with Ferroptosis Inducer)
xCT Protein Expression Significant UpregulationMinimal to No Direct EffectDownregulation/No Change
Intracellular GSH Levels Significant IncreaseModerate IncreaseSignificant Depletion
GPX4 Protein Expression Significant UpregulationMinimal to No Direct EffectDownregulation/No Change
GPX4 Enzymatic Activity Significant IncreaseIndirect preservation due to reduced lipid peroxidationSignificant Inhibition
Lipid Peroxidation Strong InhibitionStrong InhibitionHigh Levels
In Vivo Stability HighLowN/A

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to confirm these findings, the following diagrams are provided.

xCT_GSH_GPX4_Pathway cluster_membrane Cell Membrane xCT xCT (SLC7A11) Cystine_in Cystine (intracellular) xCT->Cystine_in Glutamate_out Glutamate (extracellular) xCT->Glutamate_out Export Cystine_out Cystine (extracellular) Cystine_out->xCT Import Cysteine Cysteine Cystine_in->Cysteine Reduction Glutamate_in Glutamate (intracellular) Glutamate_in->xCT GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_Alcohols Lipid Alcohols GPX4->Lipid_Alcohols Ferroptosis Ferroptosis GPX4->Ferroptosis Lipid_Peroxides Lipid Peroxides Lipid_Peroxides->GPX4 Reduction Lipid_Peroxides->Ferroptosis SRS16_86 This compound SRS16_86->xCT Upregulates SRS16_86->GSH Upregulates SRS16_86->GPX4 Upregulates

xCT-GSH-GPX4 signaling pathway with this compound intervention.

Experimental_Workflow cluster_assays Endpoint Assays start Cell Culture/ Animal Model treatment Treatment Groups: 1. Vehicle Control 2. Ferroptosis Inducer (e.g., Erastin/RSL3) 3. Inducer + this compound 4. Inducer + Ferrostatin-1 start->treatment western_blot Western Blot (xCT, GPX4) treatment->western_blot gsh_assay GSH Assay (e.g., GSH-Glo) treatment->gsh_assay gpx4_activity GPX4 Activity Assay treatment->gpx4_activity lipid_perox Lipid Peroxidation (e.g., C11-BODIPY) treatment->lipid_perox data_analysis Data Analysis and Comparison western_blot->data_analysis gsh_assay->data_analysis gpx4_activity->data_analysis lipid_perox->data_analysis

Experimental workflow for comparing ferroptosis inhibitors.

Experimental Protocols

Western Blot for xCT and GPX4 Protein Expression

This protocol details the semi-quantitative analysis of xCT and GPX4 protein levels in cell lysates.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by electrophoresis on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against xCT (e.g., 1:1000 dilution) and GPX4 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.[6][7]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Intracellular Glutathione (GSH) Measurement

The GSH-Glo™ Glutathione Assay (Promega) is a luminescent-based assay for the quantification of GSH in cultured cells.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat cells with the respective compounds (Vehicle, Inducer, Inducer + this compound, Inducer + Ferrostatin-1) for the desired time.

  • Assay Procedure:

    • Prepare the GSH-Glo™ Reagent according to the manufacturer's protocol.[8][9]

    • Remove the culture medium from the wells.

    • Add 100 µL of GSH-Glo™ Reagent to each well.

    • Mix on a plate shaker for 30 seconds to induce cell lysis.

    • Incubate at room temperature for 30 minutes.

    • Add 100 µL of Luciferin Detection Reagent to each well.

    • Incubate for 15 minutes at room temperature to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the net luminescence by subtracting the background (no-cell control) from the experimental values.

    • GSH levels can be quantified using a GSH standard curve.

GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4 by monitoring the consumption of its cofactor, GSH.

  • Sample Preparation:

    • Prepare cell lysates as described in the Western Blot protocol, ensuring the lysis buffer does not contain agents that interfere with enzyme activity.

  • Assay Reaction:

    • Use a commercial GPX4 activity assay kit (e.g., from Cayman Chemical or Abcam).

    • The assay typically involves a reaction mixture containing the cell lysate, GSH, glutathione reductase, and NADPH.

    • The reaction is initiated by the addition of a lipid hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide).

  • Measurement:

    • GPX4 activity is determined by measuring the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the GPX4 activity.

  • Analysis:

    • Calculate the GPX4 activity based on the rate of change in absorbance and normalize to the total protein concentration of the lysate.

Conclusion

The available evidence strongly suggests that this compound is a potent upregulator of the xCT-GSH-GPX4 pathway, offering a more direct and sustained mechanism of ferroptosis inhibition compared to the radical-scavenging activity of Ferrostatin-1. Its enhanced stability and in vivo efficacy make it a superior tool for investigating the role of ferroptosis in disease and a more promising candidate for therapeutic development. The experimental protocols provided herein offer a robust framework for researchers to validate and quantify the effects of this compound and other novel ferroptosis inhibitors on this critical cellular defense pathway.

References

A Comparative Analysis of the Metabolic Stability of Ferroptosis Inhibitors: SRS16-86 and Ferrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic stability of two prominent ferroptosis inhibitors, SRS16-86 and Ferrostatin-1. While direct quantitative comparative data from head-to-head preclinical studies are not publicly available, this document synthesizes existing literature to offer a qualitative comparison and detailed experimental protocols for assessing metabolic stability.

Introduction to Ferroptosis and its Inhibitors

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical pathway in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific inhibitors of ferroptosis is an area of intense research.

Ferrostatin-1 (Fer-1) was one of the first synthetic antioxidants identified as a potent inhibitor of ferroptosis. It acts by scavenging lipid reactive oxygen species (ROS), thereby preventing the propagation of lipid peroxidation.

This compound is a more recently developed ferroptosis inhibitor. It is described as a third-generation small-molecule inhibitor designed for improved stability and efficacy.

Comparative Metabolic Stability

A critical parameter for the therapeutic potential of any drug candidate is its metabolic stability, which dictates its half-life and bioavailability in vivo. While precise, publicly available quantitative data from standardized in vitro metabolic stability assays for both this compound and Ferrostatin-1 is limited, the existing literature provides a clear qualitative distinction.

CompoundIn Vitro Metabolic Stability (Qualitative)Half-life (t½) in Human Liver MicrosomesIntrinsic Clearance (CLint) in Human Liver Microsomes
This compound Described as a "more stable and effective" inhibitor, suggesting improved metabolic stability compared to earlier generations of ferroptosis inhibitors.Data not publicly available.Data not publicly available.
Ferrostatin-1 Consistently reported to have poor metabolic stability , which is a significant limitation for its clinical application.Data not publicly available.Data not publicly available.

Note: The absence of standardized, publicly available quantitative data prevents a direct numerical comparison. The information presented is based on descriptive statements in the scientific literature.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standard method for determining the metabolic stability of a compound using human liver microsomes. This assay measures the rate of disappearance of the parent compound over time, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Objective: To determine the in vitro metabolic stability of a test compound.

Materials:

  • Test compounds (this compound, Ferrostatin-1)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

  • Acetonitrile (B52724) (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and control compounds (e.g., 1 mM in DMSO).

    • Prepare the incubation mixture by diluting the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.

    • Add the test compound to the incubation mixture at the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Data Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Compounds) pre_warm Pre-warm to 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction with NADPH pre_warm->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms calculate Calculate t½ and CLint lcms->calculate G cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cystine Cystine SystemXc->Cystine TfR1 TfR1 Fe3_Tf Fe3+-Transferrin TfR1->Fe3_Tf Cysteine Cysteine Cystine->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor Lipid_OH Lipid Alcohols GPX4->Lipid_OH Lipid_ROS Lipid ROS Lipid_ROS->GPX4 Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Fe3 Fe3+ Fe3_Tf->Fe3 Release Fe2 Fe2+ (Labile Iron Pool) Fe3->Fe2 Reduction PUFA_PL_peroxidized Lipid Peroxidation Fe2->PUFA_PL_peroxidized Fenton Reaction PUFA_PL PUFA-PL PUFA_PL->PUFA_PL_peroxidized PUFA_PL_peroxidized->Lipid_ROS Inhibitors This compound Ferrostatin-1 Inhibitors->Lipid_ROS Inhibit Cystine_out Extracellular Cystine Cystine_out->SystemXc Import Fe3_Tf_out Extracellular Fe3+-Tf Fe3_Tf_out->TfR1 Binding

Validating the Anti-inflammatory Effects of SRS16-86 in Spinal Cord Injury: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of the ferroptosis inhibitor SRS16-86 in the context of spinal cord injury (SCI). It aims to offer an objective overview by comparing its performance with other therapeutic alternatives and presenting supporting experimental data from preclinical studies.

Introduction to this compound and Inflammation in Spinal Cord Injury

Comparative Analysis of Anti-inflammatory Efficacy

This section compares the anti-inflammatory effects of this compound with other compounds investigated for the treatment of SCI. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from different preclinical studies.

Data Presentation

The following table summarizes the quantitative data on the reduction of key pro-inflammatory cytokines by this compound and alternative therapeutic agents in animal models of SCI.

Therapeutic AgentAnimal ModelKey Inflammatory MarkersQuantitative EffectsReference
This compound Rat, Contusion SCIIL-1β, TNF-α, ICAM-1Decreased significantly(Qualitative from abstract)[2]
Methylprednisolone Rat, Compression SCIIL-1β, IL-6Blunted the rise in IL-1β and IL-6 levels[3]
Minocycline Rat, Contusion SCITNF-α, IL-10Decreased TNF-α mRNA expression, Increased IL-10 mRNA expression[2]
Rosiglitazone (B1679542) Rat, SCITNF-α, IL-1β, IL-6Significantly decreased cytokine expression[4][5][6]

Note: The data for this compound is based on the qualitative description from the abstract of the primary study, as the full quantitative data was not accessible. The data for the alternative agents are from separate preclinical studies and are provided for comparative context.

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. This section outlines the key experimental protocols used in the preclinical evaluation of anti-inflammatory agents for SCI.

Animal Model of Spinal Cord Injury (Contusion Model)

A standardized and reproducible animal model is fundamental for studying the pathophysiology of SCI and for testing therapeutic interventions. The contusion model is widely used as it mimics the most common type of SCI in humans.

  • Animal Species: Adult male Sprague-Dawley rats (200-250g) are commonly used.

  • Anesthesia: Animals are anesthetized, typically with a combination of ketamine and xylazine (B1663881) administered intraperitoneally.

  • Surgical Procedure:

    • A dorsal laminectomy is performed at a specific thoracic level (e.g., T10) to expose the spinal cord dura mater.

    • The vertebral column is stabilized using clamps.

    • A contusion injury is induced using a computer-controlled impactor device (e.g., NYU impactor). This involves dropping a specific weight from a set height onto the exposed dura.

  • Post-operative Care: Includes administration of analgesics, hydration with saline, and manual bladder expression until bladder function is regained.

Drug Administration

The method and timing of drug administration are critical variables in assessing therapeutic efficacy.

  • This compound: In preclinical studies, this compound has been administered intraperitoneally. A dose of 15 mg/kg was selected based on motor recovery outcomes in a rat model of SCI.[7]

  • Methylprednisolone: Typically administered as an initial intravenous bolus followed by a continuous infusion.

  • Minocycline: Can be administered intraperitoneally or orally.

  • Rosiglitazone: Administered intraperitoneally in preclinical studies.

Assessment of Anti-inflammatory Effects

The quantification of inflammatory markers is essential to validate the anti-inflammatory properties of a therapeutic agent.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Tissue Collection: At a predetermined time point post-injury, a segment of the spinal cord centered at the injury site is dissected.

    • Homogenization: The tissue is homogenized in a lysis buffer containing protease inhibitors.

    • Quantification: The supernatant is collected after centrifugation, and the total protein concentration is determined. ELISA is then performed using specific kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Western Blot:

    • Protein Extraction: Spinal cord tissue samples are homogenized in RIPA buffer with protease and phosphatase inhibitors.

    • Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against specific inflammatory markers (e.g., TNF-α, iNOS).

    • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Functional Recovery Assessment
  • Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale:

    • Open Field Testing: Rats are observed in an open field (a circular enclosure) for a set period (e.g., 4 minutes).

    • Scoring: Two independent observers, blinded to the treatment groups, score the hindlimb locomotor function based on a 22-point scale (0-21). The scale evaluates joint movement, stepping ability, coordination, paw placement, and trunk stability.[8][9][10][11][12][13][14][15]

    • Frequency: BBB scores are typically recorded at regular intervals post-injury (e.g., weekly) to track the progression of recovery.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.

This compound Anti-inflammatory Mechanism in SCI cluster_SCI Spinal Cord Injury cluster_SRS16_86 This compound Intervention SCI Spinal Cord Injury Ferroptosis Ferroptosis SCI->Ferroptosis Inflammation Inflammation (↑ IL-1β, TNF-α, ICAM-1) Ferroptosis->Inflammation Secondary_Injury Secondary Injury (Neuronal Cell Death, Axonal Damage) Inflammation->Secondary_Injury Contributes to SRS16_86 This compound SRS16_86->Ferroptosis Inhibits

Caption: this compound inhibits ferroptosis, reducing inflammation and secondary injury after SCI.

Experimental Workflow for Validating this compound Animal_Model Rat Contusion SCI Model Treatment_Groups Treatment Groups (Vehicle, this compound, Alternatives) Animal_Model->Treatment_Groups Drug_Administration Drug Administration Treatment_Groups->Drug_Administration Functional_Assessment Functional Assessment (BBB Score) Drug_Administration->Functional_Assessment Tissue_Collection Spinal Cord Tissue Collection Drug_Administration->Tissue_Collection Functional_Assessment->Tissue_Collection Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis

Caption: Workflow for evaluating this compound's anti-inflammatory effects in a rat SCI model.

Conclusion

This compound demonstrates significant anti-inflammatory potential in a preclinical model of spinal cord injury by reducing key pro-inflammatory cytokines. While direct quantitative comparisons with other therapeutic agents are not yet available in the literature, the existing data suggests that this compound is a promising candidate for further investigation. The experimental protocols outlined in this guide provide a framework for future studies aimed at validating and comparing the efficacy of this compound and other novel anti-inflammatory therapies for SCI. Further research with head-to-head comparisons is warranted to establish the relative efficacy of this compound in the context of other treatment options.

References

A Side-by-Side Analysis of SRS16-86 and Other Novel Ferroptosis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. This has spurred the development of novel inhibitors targeting this pathway. This guide provides an objective, data-supported comparison of the novel ferroptosis inhibitor SRS16-86 against other key inhibitors, offering insights into their mechanisms, potency, and experimental validation.

Introduction to Ferroptosis and its Inhibition

Ferroptosis is biochemically distinct from other forms of cell death like apoptosis and necrosis.[1][2] It is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process that can be inhibited by iron chelators and radical-trapping antioxidants. The central axis of ferroptosis regulation involves the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), detoxifies lipid peroxides.[2] Inhibition of system Xc-, a cystine/glutamate antiporter, depletes intracellular cysteine, thereby limiting GSH synthesis and impairing GPX4 function. Direct inhibition of GPX4 also potently induces ferroptosis. A more recently discovered pathway involves the ferroptosis suppressor protein 1 (FSP1), which acts independently of GPX4 to reduce coenzyme Q10 and inhibit lipid peroxidation.

Comparative Analysis of Ferroptosis Inhibitors

This section provides a side-by-side comparison of this compound with other prominent ferroptosis inhibitors. The selection includes first-generation inhibitors like Ferrostatin-1, more potent and stable analogues such as Liproxstatin-1 and UAMC-3203, a structurally related analogue SRS11-92, and an inhibitor with a distinct mechanism, iFSP1.

Quantitative Data Presentation

The following table summarizes the in vitro potency of selected ferroptosis inhibitors. It is important to note that EC50 and IC50 values can vary depending on the cell line, the method of ferroptosis induction, and other experimental conditions. The data presented here are for comparative purposes.

InhibitorClass/GenerationMechanism of ActionIn Vitro Potency (EC50/IC50)Cell Line (Inducer)Reference(s)
This compound Third-generation Ferrostatin analogueUpregulates GPX4, GSH, and xCT; Inhibits lipid peroxidationData not available in searched literatureNot Applicable[3][4]
Ferrostatin-1 (Fer-1) First-generationRadical-trapping antioxidant; Inhibits lipid peroxidation60 nM (EC50)HT-1080 (Erastin)[5][6][7]
Liproxstatin-1 Potent Ferrostatin analogueRadical-trapping antioxidant; Inhibits lipid peroxidation22 nM (IC50)Gpx4-/- cells[8][9][10]
UAMC-3203 Second-generation Ferrostatin analogueRadical-trapping antioxidant; Improved stability10-12 nM (IC50)IMR-32[11][12][13][14]
SRS11-92 Ferrostatin-1 analogueRadical-trapping antioxidant6 nM (EC50)HT-1080 (Erastin)[5]
iFSP1 FSP1 InhibitorInhibits Ferroptosis Suppressor Protein 1 (FSP1)103 nM (EC50)GPX4-knockout Pfa1 and HT1080 cells overexpressing FSP1[15][16][17]
In Vivo Efficacy of this compound

While a specific in vitro EC50/IC50 value for this compound was not prominently available in the reviewed literature, its in vivo efficacy has been demonstrated in preclinical models:

  • Spinal Cord Injury (SCI): In a rat model of contusion SCI, intraperitoneal administration of this compound promoted functional recovery.[3][4] Treated animals showed upregulation of GPX4, GSH, and xCT, and downregulation of the lipid peroxidation marker 4-hydroxynonenal (B163490) (4-HNE).[3][4] Furthermore, this compound treatment reduced astrogliosis and inflammation while enhancing neuronal survival.[3]

  • Diabetic Nephropathy: In a rat model of diabetic nephropathy, this compound administration improved renal function.[1] The protective effects were associated with increased expression of GPX4 and xCT, elevated GSH levels, and decreased 4-HNE and inflammatory cytokines in the renal tissue.[1]

Signaling Pathways and Experimental Workflows

To visually represent the complex processes discussed, the following diagrams have been generated using the DOT language.

Ferroptosis_Pathway Ferroptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitor Action System Xc- System Xc- Cysteine Cysteine System Xc-->Cysteine Import Lipid Peroxidation Lipid Peroxidation Lipid Alcohols Lipid Alcohols Lipid Peroxidation->Lipid Alcohols Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis PUFA-PL PUFA-PLs PUFA-PL->Lipid Peroxidation Cystine Cystine Cystine->System Xc- Extracellular GSH GSH Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 GSSG GSSG GPX4->GSSG GPX4->Lipid Alcohols Reduces Iron Pool Labile Iron Pool (Fe2+) ROS Reactive Oxygen Species Iron Pool->ROS Fenton Reaction ROS->Lipid Peroxidation This compound This compound This compound->GPX4 Upregulates Fer-1 / Lip-1 Ferrostatin-1 / Liproxstatin-1 Fer-1 / Lip-1->Lipid Peroxidation Inhibits (Radical Trapping) iFSP1 iFSP1 FSP1 FSP1 iFSP1->FSP1 Inhibits FSP1->Lipid Peroxidation Inhibits

Caption: A diagram illustrating the core mechanisms of ferroptosis and the points of intervention for this compound and other novel inhibitors.

Experimental_Workflow General Experimental Workflow for Inhibitor Analysis cluster_assays Endpoint Assays Cell_Seeding Seed cells in multi-well plates Inducer_Treatment Treat with Ferroptosis Inducer (e.g., Erastin, RSL3) Cell_Seeding->Inducer_Treatment Inhibitor_Treatment Co-treat with Ferroptosis Inhibitor (e.g., this compound) at various concentrations Inducer_Treatment->Inhibitor_Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Inhibitor_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo, MTT) Incubation->Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., C11-BODIPY) Incubation->Lipid_Peroxidation_Assay Western_Blot Western Blot for Protein Expression (e.g., GPX4) Incubation->Western_Blot Data_Analysis Data Analysis (e.g., EC50/IC50 calculation) Viability_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of ferroptosis inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (General Protocol)

This protocol is a general guideline for assessing cell viability after treatment with ferroptosis inducers and inhibitors.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ferroptosis inhibitor (e.g., this compound).

    • Add the ferroptosis inducer (e.g., Erastin or RSL3) at a predetermined concentration (typically at or near its EC50) to the appropriate wells.

    • Immediately add the different concentrations of the ferroptosis inhibitor to the wells containing the inducer. Include control wells with vehicle only, inducer only, and inhibitor only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement:

    • Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

    • Follow the manufacturer's instructions for reagent addition and incubation.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Calculate the EC50 or IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures lipid peroxidation in live cells using a fluorescent probe.

  • Cell Treatment: Treat cells with ferroptosis inducers and inhibitors as described in the cell viability assay protocol.

  • Probe Staining:

    • Towards the end of the treatment period, add C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific) to the cell culture medium at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Harvesting and Washing:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • For flow cytometry, detach the cells using a gentle dissociation reagent (e.g., Accutase).

    • Resuspend the cells in PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized C11-BODIPY probe fluoresces in the green channel (e.g., FITC channel), while the reduced form fluoresces in the red channel. An increase in the green fluorescence intensity indicates lipid peroxidation.

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with appropriate filter sets for green and red fluorescence. Increased green fluorescence in treated cells compared to controls is indicative of lipid peroxidation.

  • Data Quantification: For flow cytometry, quantify the mean fluorescence intensity in the green channel. For microscopy, the ratio of green to red fluorescence intensity can be quantified.

Conclusion

This compound is a promising third-generation ferroptosis inhibitor with demonstrated in vivo efficacy in models of spinal cord injury and diabetic nephropathy. Its mechanism of action appears to be centered on the upregulation of the canonical GPX4-GSH antioxidant system. When compared to other novel ferroptosis inhibitors, this compound's key advantage lies in its proven in vivo activity. While direct in vitro potency comparisons are challenging due to a lack of standardized reporting, inhibitors like SRS11-92, UAMC-3203, and Liproxstatin-1 show very high potency in the low nanomolar range. The development of inhibitors with alternative mechanisms, such as iFSP1, provides additional therapeutic avenues. The choice of inhibitor for a specific research or therapeutic application will depend on the desired mechanism of action, the pathological context, and the required pharmacokinetic properties. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive ranking of these novel therapeutic agents.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for SRS16-86

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for the research chemical SRS16-86 is not publicly available, the following disposal procedures are based on general best practices for the management of hazardous laboratory chemical waste. Researchers handling this compound must treat it as a potentially hazardous substance and adhere to their institution's specific environmental health and safety guidelines.

This compound, identified as a ferroptosis inhibitor, is a research chemical belonging to the benzoate (B1203000) and pyrimidine (B1678525) derivative family. Due to its nature as a biologically active organic compound, it must be managed as hazardous chemical waste to ensure the safety of laboratory personnel and to prevent environmental contamination.

I. Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of a spill, immediately notify your laboratory supervisor and consult your institution's emergency procedures for chemical spills.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form, in solution, or as contaminated labware, is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for its safe disposal.

  • Waste Identification and Classification:

    • Treat all forms of this compound waste as hazardous chemical waste. This includes pure this compound, solutions containing this compound, and any materials (e.g., pipette tips, vials, gloves) grossly contaminated with the compound.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams such as non-hazardous trash, biohazardous waste, or radioactive waste.[1]

    • Within chemical waste, segregate this compound waste from incompatible chemicals. For instance, avoid mixing it with strong oxidizing agents, acids, or bases unless the reaction is part of a neutralization procedure.[2]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.[3] For liquid waste, the original chemical container can be used if it is in good condition.[3]

    • Ensure the container is appropriate for the type of waste. For example, use a puncture-resistant sharps container for needles or scalpels contaminated with this compound.

    • Do not overfill the waste container; leave at least 10% headspace to allow for expansion of vapors.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • The label must include the full chemical name ("this compound") and a list of all components and their approximate concentrations if it is a mixed waste.[3]

    • Indicate the date when waste was first added to the container (accumulation start date).[4]

    • Specify the hazards associated with the waste (e.g., "Toxic," "Irritant"). While the specific hazards of this compound are not fully documented publicly, it is prudent to handle it as a toxic and irritant compound.

  • Storage (Satellite Accumulation Area):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]

    • The SAA must be a secure area away from general laboratory traffic and incompatible materials.

    • Keep the waste container closed at all times except when adding waste.[2][3]

    • It is good practice to use secondary containment, such as a larger, chemically resistant bin, for liquid waste containers.[3]

  • Disposal Request and Pick-up:

    • Once the waste container is full or has been in storage for the maximum allowable time (see table below), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[3][5]

    • Follow your institution's specific procedures for requesting a hazardous waste pick-up.

Never dispose of this compound down the sink or in the regular trash. [3][5] Evaporation of chemical waste in a fume hood is also not a permissible disposal method.[2][5]

III. Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general guidelines. Researchers should confirm their institution's specific limits.

ParameterGuidelineSource
Maximum Volume in SAA 55 gallons of hazardous waste[4][5]
Maximum Amount of Acutely Hazardous Waste in SAA 1 quart of liquid or 1 kilogram of solid[4]
Maximum Accumulation Time in SAA (partially filled container) Up to 1 year[2]
Time to Remove Full Container from SAA Within 3 days of becoming full[2]
Disposal of Opened/Unopened Unused Chemicals Opened: within 6 months; Unopened: within 1 year[5]

IV. Experimental Protocols Cited

This document refers to standard operating procedures for the handling and disposal of hazardous chemical waste in a laboratory environment. Specific experimental protocols for the use of this compound should be developed by the principal investigator and approved by the relevant institutional safety committees.

V. Diagrams

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

SRS16_86_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGen This compound Waste Generated (Solid, Liquid, Contaminated Items) FumeHood->WasteGen Classify Classify as Hazardous Chemical Waste WasteGen->Classify Segregate Segregate from Incompatible Waste Streams Classify->Segregate Container Use a Designated, Compatible, Leak-Proof Container Segregate->Container Label Label with 'Hazardous Waste', Contents, Date, and Hazards Container->Label Store Store in a Designated Satellite Accumulation Area (SAA) Label->Store Request Request Waste Pick-up from EHS When Full or Time Limit Reached Store->Request Disposal Proper Disposal by Authorized Personnel Request->Disposal

Caption: Workflow for the proper disposal of this compound.

SRS16_86_Waste_Decision_Tree Start Is the this compound waste generated? IsContaminated Is it grossly contaminated labware? Start->IsContaminated IsLiquid Is it a liquid solution? IsContaminated->IsLiquid No DisposeSharps Place in Sharps Container for Hazardous Waste IsContaminated->DisposeSharps Yes (Sharps) IsSolid Is it in solid form? IsLiquid->IsSolid No DisposeLiquid Place in Liquid Hazardous Waste Container IsLiquid->DisposeLiquid Yes DisposeSolid Place in Solid Hazardous Waste Container IsSolid->DisposeSolid Yes FollowProcedure Follow Standard Disposal Procedure (Label, Store, Request Pick-up) DisposeSharps->FollowProcedure DisposeSolid->FollowProcedure DisposeLiquid->FollowProcedure

Caption: Decision tree for this compound waste segregation.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.